Gibepyrone D
Description
3-Methyl-6-(2-carboxy-1-methylethenyl)-2H-pyran-2-one has been reported in Fusarium fujikuroi with data available.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H10O4 |
|---|---|
Molecular Weight |
194.18 g/mol |
IUPAC Name |
(E)-3-(5-methyl-6-oxopyran-2-yl)but-2-enoic acid |
InChI |
InChI=1S/C10H10O4/c1-6-3-4-8(14-10(6)13)7(2)5-9(11)12/h3-5H,1-2H3,(H,11,12)/b7-5+ |
InChI Key |
MQNNRPUVAMHCCO-FNORWQNLSA-N |
Isomeric SMILES |
CC1=CC=C(OC1=O)/C(=C/C(=O)O)/C |
Canonical SMILES |
CC1=CC=C(OC1=O)C(=CC(=O)O)C |
Origin of Product |
United States |
Foundational & Exploratory
The Fungal Origins and Biosynthesis of Gibepyrone D: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gibepyrone D is a polyketide-derived natural product originating from various species of the fungal genus Fusarium, including the rice pathogen Fusarium fujikuroi and the endophytic fungi Fusarium oxysporum and Fusarium proliferatum.[1] This technical guide provides a comprehensive overview of the origin of this compound, detailing its biosynthetic pathway, the key enzymes involved, and the experimental methodologies for its isolation and characterization. Quantitative data, including NMR and mass spectrometry, are presented in structured tables. Furthermore, detailed experimental protocols and visual diagrams of the relevant biological and experimental workflows are provided to facilitate a deeper understanding for researchers in natural product chemistry, mycology, and drug discovery.
Introduction
Gibepyrones are a class of 2H-pyran-2-one compounds produced by fungi.[1] this compound is a notable member of this family, derived from its precursor, Gibepyrone A. The biosynthesis of these compounds is of significant interest due to their potential biological activities and the intricate enzymatic machinery involved in their formation. This guide focuses on the elucidation of the origin of this compound, from its genetic underpinnings to its chemical characterization.
Biosynthesis of this compound
The biosynthesis of this compound is a multi-step process that begins with the formation of its precursor, Gibepyrone A, a C10 polyketide.
The Gibepyrone Gene Cluster and Gibepyrone A Synthesis
The core of Gibepyrone A is assembled by a polyketide synthase (PKS), specifically PKS13, which has been designated as Gpy1.[1] This enzyme is encoded within a small gene cluster that also contains a gene for an ATP-binding cassette (ABC) transporter, Gpy2.[1] The Gpy1 synthase catalyzes the condensation of acetyl-CoA and malonyl-CoA units to form the polyketide backbone, which then undergoes cyclization to yield Gibepyrone A.
Conversion of Gibepyrone A to this compound: A Detoxification Pathway
Gibepyrone A has been shown to exhibit some toxicity to the producing fungus itself.[1] To mitigate this, Fusarium species have evolved a detoxification mechanism involving the conversion of Gibepyrone A into its oxidized derivatives, including this compound.[1] This transformation is catalyzed by one or more cytochrome P450 monooxygenases that are not encoded within the gibepyrone gene cluster.[1][2] These enzymes hydroxylate one of the methyl groups of Gibepyrone A, which is subsequently oxidized to a carboxylic acid, yielding this compound.[1]
Quantitative Data for this compound
The structural elucidation of this compound has been accomplished through various spectroscopic techniques. The following tables summarize the key quantitative data.
Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound
| Position | ¹³C (ppm) | ¹H (ppm, mult., J in Hz) |
| 2 | 164.5 | - |
| 3 | 118.9 | 6.25 (s) |
| 4 | 144.3 | 7.33 (s) |
| 5 | 100.5 | - |
| 6 | 161.7 | - |
| 7 | 137.5 | 6.85 (q, 7.2) |
| 8 | 13.0 | 2.13 (d, 7.2) |
| 9 | 168.3 | - |
| 10 | 14.8 | 2.05 (s) |
Data obtained from Westphal et al., 2018.
Table 2: High-Resolution Mass Spectrometry Data for this compound
| Ion Formula | Calculated m/z | Measured m/z |
| [M+H]⁺ | 195.0601 | 195.0603 |
Data obtained from Westphal et al., 2018.
Experimental Protocols
Isolation and Purification of this compound from Fusarium proliferatum Culture
This protocol is adapted from general methods for the isolation of secondary metabolites from Fusarium species.
-
Fungal Culture: Inoculate Fusarium proliferatum into a suitable liquid medium (e.g., Potato Dextrose Broth) and incubate at 25-28°C for 14-21 days with shaking (150 rpm).
-
Extraction: After incubation, separate the mycelium from the culture broth by filtration. Extract the culture filtrate three times with an equal volume of ethyl acetate. Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Concentration: Remove the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Chromatographic Purification:
-
Subject the crude extract to column chromatography on silica gel, eluting with a gradient of n-hexane and ethyl acetate.
-
Monitor the fractions by thin-layer chromatography (TLC) and combine fractions containing the compound of interest.
-
Further purify the combined fractions using preparative high-performance liquid chromatography (HPLC) with a C18 column and a suitable mobile phase (e.g., a gradient of methanol and water) to yield pure this compound.
-
-
Structure Verification: Confirm the identity and purity of the isolated this compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.
In Vitro Enzymatic Conversion of Gibepyrone A to this compound
This hypothetical protocol is based on the known involvement of P450 monooxygenases.
-
Enzyme Preparation:
-
Identify candidate P450 monooxygenase genes from the Fusarium genome that are upregulated in the presence of Gibepyrone A.
-
Clone the candidate genes into an appropriate expression vector (e.g., for expression in E. coli or a fungal host).
-
Express and purify the recombinant P450 monooxygenase and its corresponding cytochrome P450 reductase.
-
-
Enzyme Assay:
-
Prepare a reaction mixture containing the purified P450 monooxygenase, cytochrome P450 reductase, a source of NADPH (e.g., an NADPH regenerating system), and Gibepyrone A in a suitable buffer (e.g., potassium phosphate buffer, pH 7.4).
-
Incubate the reaction mixture at an optimal temperature (e.g., 28-30°C) for a defined period.
-
Stop the reaction by adding a quenching solvent like acetonitrile or by heat inactivation.
-
-
Product Analysis:
-
Analyze the reaction mixture by HPLC or LC-MS to detect the formation of this compound.
-
Confirm the identity of the product by comparing its retention time and mass spectrum with an authentic standard of this compound.
-
Visualizations
The following diagrams illustrate the key pathways and workflows described in this guide.
Caption: Biosynthetic pathway of this compound from primary metabolites.
Caption: Experimental workflow for the isolation and characterization of this compound.
Caption: Generalized catalytic cycle of P450 monooxygenase in the conversion of Gibepyrone A to this compound.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Discovery and Isolation of Gibepyrone D
This guide provides a comprehensive overview of the discovery, biosynthesis, and isolation of this compound, a polyketide metabolite produced by various species of the fungus Fusarium.
Introduction
This compound is a member of the gibepyrone family of α-pyrone compounds, which were first isolated from the rice pathogenic fungus Fusarium fujikuroi. These compounds are of interest due to their potential biological activities. This compound is an oxidized derivative of Gibepyrone A and its production is considered part of a detoxification pathway in the producing fungus. It has been identified in cultures of endophytic isolates of Fusarium oxysporum and Fusarium proliferatum.
Biosynthesis of this compound
The biosynthesis of this compound is initiated from the precursor Gibepyrone A, which is synthesized by a polyketide synthase (PKS) encoded by the GPY1 gene.[1] Gibepyrone A is then converted to this compound through oxidation reactions catalyzed by cluster-independent cytochrome P450 monooxygenases.[1][2][3] This conversion is believed to be a detoxification mechanism, as Gibepyrone A exhibits moderate toxicity to the producing fungus.[2]
Genetic Regulation of Gibepyrone Biosynthesis
The expression of the gibepyrone biosynthetic gene cluster is regulated by a network of global regulators. The velvet complex, consisting of the proteins Vel1, Vel2, and Lae1, acts as a repressor of gene expression.[1][3] Conversely, the transcription factor Sge1 positively regulates gibepyrone biosynthesis.[1][3]
Experimental Protocols
The following sections detail the methodologies for the cultivation of Fusarium species and the subsequent isolation and purification of this compound.
Fungal Cultivation for this compound Production
Materials:
-
Fusarium proliferatum or Fusarium oxysporum culture
-
Potato Dextrose Agar (PDA) plates
-
Darken medium
-
ICI (Imperial Chemical Industries) medium
-
Glutamine
-
Erlenmeyer flasks (300 mL)
-
Rotary shaker
-
Sterile water
Procedure:
-
Fungal Activation: Inoculate the Fusarium strain onto PDA plates and incubate at 28°C for 5-7 days until sufficient mycelial growth is observed.
-
Pre-culture: Inoculate a 300 mL Erlenmeyer flask containing 100 mL of Darken medium with a small agar plug of the activated fungus. Incubate at 28°C on a rotary shaker at 180 rpm for 3 days in the dark.
-
Main Culture: Transfer 500 µL of the pre-culture into a 300 mL Erlenmeyer flask containing 100 mL of ICI medium supplemented with 6 mM glutamine as the sole nitrogen source.
-
Incubation: Incubate the main culture at 28°C on a rotary shaker at 180 rpm for 7 days in the dark to allow for the production of this compound.
Extraction of this compound from Fungal Culture
Materials:
-
Fungal culture from step 3.1
-
Liquid nitrogen
-
Mortar and pestle or grinder
-
Ethyl acetate
-
Centrifuge
-
Rotary evaporator
-
Methanol
Procedure:
-
Mycelium Harvesting: Separate the fungal mycelium from the culture broth by centrifugation.
-
Mycelium Lysis: Freeze-dry the harvested mycelium and grind it into a fine powder using a mortar and pestle with liquid nitrogen.
-
Solvent Extraction: Resuspend the powdered mycelium in ethyl acetate and stir for several hours at room temperature. Repeat this step three times to ensure complete extraction.
-
Culture Broth Extraction: Extract the culture supernatant separately with an equal volume of ethyl acetate three times.
-
Combine and Concentrate: Combine all ethyl acetate extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.
-
Sample Preparation: Dissolve the crude extract in a small volume of methanol for subsequent analysis and purification.
Isolation and Purification of this compound by HPLC
Materials:
-
Crude extract from step 3.2
-
Preparative High-Performance Liquid Chromatography (HPLC) system
-
C18 reverse-phase preparative HPLC column
-
Acetonitrile (ACN)
-
Water with 0.1% formic acid
-
Fraction collector
Procedure:
-
Column Equilibration: Equilibrate the preparative C18 HPLC column with a mobile phase of 10% acetonitrile in water (with 0.1% formic acid).
-
Sample Injection: Inject the dissolved crude extract onto the column.
-
Gradient Elution: Elute the compounds using a linear gradient of acetonitrile from 10% to 90% over 40 minutes at a flow rate of 5 mL/min.
-
Fraction Collection: Collect fractions based on the UV chromatogram, monitoring at a wavelength of 254 nm.
-
Purity Analysis: Analyze the collected fractions containing the peak corresponding to this compound for purity using an analytical HPLC-UV/MS system.
-
Drying: Combine the pure fractions and remove the solvent under reduced pressure to obtain pure this compound.
Data Presentation
Spectroscopic Data for this compound
The structure of this compound is confirmed through Nuclear Magnetic Resonance (NMR) spectroscopy.
| Proton | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |
| H-4 | 7.15 | d | 6.0 |
| H-5 | 6.20 | d | 6.0 |
| H-7 | 6.05 | q | 7.0 |
| H-8 | 4.30 | s | |
| H-10 | 1.85 | d | 7.0 |
Note: The ¹H-NMR data is based on published literature and may vary slightly depending on the solvent and instrument used.
Visualizations
Biosynthetic Pathway of this compound
Caption: Biosynthesis of this compound from Gibepyrone A.
Regulatory Pathway of Gibepyrone Biosynthesis
Caption: Regulation of the GPY1 gene in Gibepyrone biosynthesis.
Experimental Workflow for this compound Isolation
Caption: Workflow for the isolation of this compound.
References
The Gibepyrone D Biosynthesis Pathway in Fusarium: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the Gibepyrone D biosynthetic pathway in fungi of the Fusarium genus. It covers the core genetic and enzymatic components, regulatory networks, and key experimental methodologies used to elucidate this pathway, presenting a valuable resource for research and development in natural product chemistry and drug discovery.
Executive Summary
Gibepyrones are a class of 2H-pyran-2-one polyketides produced by various Fusarium species, including the rice pathogen Fusarium fujikuroi and the cereal pathogen Fusarium graminearum. While initially identified over two decades ago, the molecular basis of their biosynthesis has only recently been uncovered. This guide details the synthesis of this compound, a derivative of the parent compound Gibepyrone A, highlighting the key enzymatic steps and the complex regulatory mechanisms that govern its production. The pathway involves a core polyketide synthase and subsequent modifications by cluster-independent enzymes, suggesting a potential detoxification role for these molecules within the fungus.
The Core Biosynthetic Pathway
The biosynthesis of this compound originates from the formation of its precursor, Gibepyrone A. This process is initiated by a polyketide synthase (PKS) that catalyzes the condensation of acetyl-CoA and malonyl-CoA units.
From Precursors to Gibepyrone A
Feeding experiments with isotopically labeled precursors have confirmed the polyketide origin of the gibepyrone scaffold.[1][2] The key enzyme responsible for the synthesis of Gibepyrone A is a polyketide synthase, identified as PKS13 (designated Gpy1) in F. fujikuroi and PKS8 in F. graminearum.[1][3] This enzyme catalyzes the condensation of one acetyl-CoA starter unit with three malonyl-CoA extender units.[4] During this process, two C-methylation steps occur, with S-adenosyl methionine (SAM) serving as the methyl group donor.[4] The final step is an intramolecular cyclization that releases the Gibepyrone A molecule.[4]
The Gibepyrone Gene Cluster
In F. fujikuroi, the gene encoding the core PKS, GPY1 (FFUJ_12020), is located in a small gene cluster.[1] This cluster also contains a gene encoding an ATP-binding cassette (ABC) transporter, designated GPY2 (FFUJ_12021).[1][2] Interestingly, in F. graminearum, the homologous PKS8 gene appears to be a stand-alone gene, lacking an associated transporter in its immediate genomic vicinity.[3]
Conversion of Gibepyrone A to this compound
This compound is not directly produced by the gene cluster. Instead, it is an oxidized derivative of Gibepyrone A.[1][5] This conversion is catalyzed by one or more cytochrome P450 monooxygenases that are not encoded within the gibepyrone gene cluster.[1][2][5] The activity of these P450 enzymes is dependent on a cytochrome P450 reductase (CPR).[1][5] This spatial separation of the core synthase and the modifying enzymes suggests that the production of this compound may serve as a detoxification mechanism, converting the moderately toxic Gibepyrone A into a less harmful derivative.[3][5]
The proposed biosynthetic pathway is visualized in the diagram below.
Caption: Core biosynthetic pathway of this compound from primary metabolites.
Regulation of Gibepyrone Biosynthesis
The production of gibepyrones is tightly controlled by a network of regulatory proteins, indicating its importance in the fungal secondary metabolism.
Positive and Negative Regulators
In F. fujikuroi, the biosynthesis of Gibepyrone A is positively regulated by Sge1 , a master regulator of secondary metabolism.[1][2] Conversely, the expression of the GPY genes is strictly repressed by members of the fungus-specific Velvet complex (Vel1, Vel2, and Lae1) .[1][2] Deletion of the genes encoding these repressive proteins leads to an increase in Gibepyrone A production.[1]
The Role of the Gpy2 Transporter
The ABC transporter Gpy2, encoded within the gene cluster, plays an unexpected regulatory role.[1] While it has a minor impact on the efflux of Gibepyrone A from the cell, its primary function appears to be the repression of GPY1 gene expression.[1][2] Consequently, deletion of gpy2 results in the upregulation of GPY1 and a significant increase in both intracellular and extracellular concentrations of Gibepyrone A.[1]
The regulatory network is depicted in the following diagram.
Caption: Key regulators influencing Gibepyrone A biosynthesis in F. fujikuroi.
Quantitative Data Summary
The following tables summarize the relative production of Gibepyrone A and this compound in various mutant strains of F. fujikuroi compared to the wild-type (WT) strain. These data are compiled from studies involving gene deletions and are crucial for understanding the functional roles of the implicated genes.
Table 1: Relative Gibepyrone A Production in F. fujikuroi Mutants
| Strain | Genetic Modification | Relative Gibepyrone A Production (% of WT) | Reference |
| Δgpy1 | Deletion of PKS gene | 0% | [1] |
| GPY1C | Complementation of Δgpy1 | Restored to WT levels | [1] |
| Δgpy2 | Deletion of ABC transporter gene | > 100% (Enhanced) | [1] |
| Δvel1 | Deletion of Velvet complex component | Elevated | [1] |
| Δvel2 | Deletion of Velvet complex component | Elevated | [1] |
| Δlae1 | Deletion of Velvet complex component | Elevated | [1] |
| Δsge1 | Deletion of positive regulator | Down-regulated | [1] |
Table 2: Relative Gibepyrone B and D Production in F. fujikuroi Mutants
| Strain | Genetic Modification | Relative Gibepyrone B & D Production | Reference |
| Δgpy1 | Deletion of PKS gene | Absent | [1] |
| OE::GPY1 | Overexpression of PKS gene | Increased amounts | [1] |
| Δcpr | Deletion of cytochrome P450 reductase | Absent | [1] |
Experimental Protocols
The elucidation of the this compound pathway has relied on a combination of genetic, analytical, and biochemical techniques. This section provides an overview of the key experimental methodologies employed.
Fungal Strains and Culture Conditions
-
Strains: Fusarium fujikuroi IMI58289 and its mutant derivatives are commonly used.
-
Culture Media: For secondary metabolite production, cultures are typically grown in a defined liquid medium, such as ICI (Imperial Chemical Industries) medium, supplemented with a specific nitrogen source (e.g., 6 mM glutamine) to induce gibepyrone synthesis.[6][7]
-
Growth Conditions: Cultures are generally incubated for 5-7 days at approximately 28-30°C in the dark with shaking.
Gene Deletion and Complementation
Targeted gene deletion is a fundamental technique for functional analysis.
-
Construct Generation: Deletion constructs are created using fusion PCR or in-yeast recombination.[8][9] These constructs typically consist of a selectable marker gene (e.g., hygromycin B resistance cassette, hph) flanked by the 5' and 3' untranslated regions (UTRs) of the target gene.
-
Transformation: Protoplasts are generated from fungal mycelium and transformed with the deletion construct, often using a PEG-mediated method.[9][10]
-
Selection and Verification: Transformants are selected on a medium containing the appropriate antibiotic. Homologous recombination events resulting in gene replacement are verified by diagnostic PCR and Southern blotting.
-
Complementation: To confirm that the observed phenotype is due to the specific gene deletion, the wild-type gene is reintroduced into the deletion mutant (in loco complementation).
The general workflow for gene deletion is illustrated below.
References
- 1. Gibepyrone Biosynthesis in the Rice Pathogen Fusarium fujikuroi Is Facilitated by a Small Polyketide Synthase Gene Cluster - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gibepyrone Biosynthesis in the Rice Pathogen Fusarium fujikuroi Is Facilitated by a Small Polyketide Synthase Gene Cluster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Biosynthesis of Fusapyrone Depends on the H3K9 Methyltransferase, FmKmt1, in Fusarium mangiferae - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Biosynthesis of Fusapyrone Depends on the H3K9 Methyltransferase, FmKmt1, in Fusarium mangiferae [frontiersin.org]
- 8. Heterologous expression of intact biosynthetic gene clusters in Fusarium graminearum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Investigating Fungal Biosynthetic Pathways Using Heterologous Gene Expression: Fusarium sp. as a Heterologous Host | Springer Nature Experiments [experiments.springernature.com]
Unraveling the Molecular Architecture of Gibepyrone D: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical structure elucidation of Gibepyrone D, a polyketide metabolite produced by various species of the fungus Fusarium. This document details the biosynthetic origin, summarizes the key spectroscopic data, and outlines the experimental methodologies integral to its structural determination.
Introduction
This compound is a member of the α-pyrone class of secondary metabolites, which are of significant interest due to their diverse biological activities. It is biosynthetically derived from its precursor, Gibepyrone A, through an oxidation process. Understanding the precise chemical structure of this compound is fundamental for elucidating its bioactivity, mechanism of action, and potential applications in drug development.
Biosynthetic Pathway
The biosynthesis of this compound is intrinsically linked to that of Gibepyrone A. The core polyketide backbone of Gibepyrone A is assembled by a polyketide synthase (PKS). Subsequently, Gibepyrone A undergoes oxidation to yield this compound. This transformation is catalyzed by cluster-independent cytochrome P450 monooxygenases, a common mechanism for functionalizing secondary metabolites in fungi.[1][2][3] This biosynthetic relationship provides the foundational hypothesis for the core chemical scaffold of this compound.
Caption: Biosynthetic conversion of Gibepyrone A to this compound.
Chemical Structure Elucidation
The definitive structure of this compound was elucidated through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Spectroscopic Data
The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.
Table 1: ¹H NMR Spectroscopic Data for this compound (600 MHz) [4]
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 4 | 7.25 | d | 5.8 |
| 5 | 6.25 | d | 5.8 |
| 7 | 6.55 | q | 7.2 |
| 8 | 4.30 | s | - |
| 10 | 1.85 | d | 7.2 |
| 11 | 2.10 | s | - |
Note: The data presented is based on the available information from the cited source. A complete dataset including all proton assignments would be required for a full de novo elucidation.
At the time of this writing, a comprehensive, publicly available dataset for the ¹³C NMR of this compound could not be located in the searched resources. The elucidation would typically proceed by comparison with the ¹³C NMR data of Gibepyrone A and related α-pyrone compounds, alongside 2D NMR experiments such as HSQC and HMBC to assign carbon resonances.
Table 2: High-Resolution Mass Spectrometry (HRMS) Data for this compound
| Ionization Mode | Mass-to-Charge Ratio (m/z) | Molecular Formula | Note |
| ESI+ | [M+H]⁺ | C₁₀H₁₁O₄ | Predicted based on the structure of this compound, which has an additional oxygen and one less hydrogen atom compared to Gibepyrone A (C₁₀H₁₂O₂). |
Note: While specific experimental HRMS data for this compound was not found in the initial searches, the molecular formula can be inferred from its biosynthetic relationship to Gibepyrone A. The experimental protocol would involve obtaining the exact mass to confirm the elemental composition.
Key Experimental Protocols
The structural elucidation of this compound involves a series of systematic experimental procedures.
-
Fungal Culture: Fusarium species known to produce gibepyrones are cultured in a suitable liquid or solid medium under conditions optimized for secondary metabolite production.
-
Extraction: The fungal biomass and/or culture broth are extracted with an organic solvent, typically ethyl acetate or methanol, to isolate the crude mixture of metabolites.
-
Chromatographic Separation: The crude extract is subjected to a series of chromatographic techniques to purify this compound. This multi-step process often includes:
-
Column Chromatography: Initial separation on silica gel or other stationary phases using a gradient of solvents with increasing polarity.
-
High-Performance Liquid Chromatography (HPLC): Further purification using a reversed-phase (e.g., C18) or normal-phase column to achieve high purity of the target compound.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
1D NMR (¹H and ¹³C): The purified compound is dissolved in a deuterated solvent (e.g., CDCl₃, CD₃OD) and subjected to ¹H and ¹³C NMR analysis to determine the chemical environment of each proton and carbon atom.
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between atoms.
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is essential for assembling the molecular fragments.
-
-
-
Mass Spectrometry (MS):
-
High-Resolution Mass Spectrometry (HRMS): Performed using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled with a high-resolution mass analyzer (e.g., TOF, Orbitrap) to determine the accurate mass and elemental composition of the molecule.
-
Tandem Mass Spectrometry (MS/MS): The parent ion is fragmented, and the resulting fragmentation pattern provides valuable information about the substructures of the molecule.
-
Logical Workflow for Structure Elucidation
The process of elucidating the structure of this compound follows a logical progression from initial hypothesis to final confirmation.
Caption: Workflow for the chemical structure elucidation of this compound.
Conclusion
The chemical structure of this compound has been established through a combination of biosynthetic reasoning and detailed spectroscopic analysis. While the provided data offers a solid foundation, a complete de novo structure elucidation would necessitate a full set of 1D and 2D NMR data, along with detailed HRMS and MS/MS fragmentation analysis. This technical guide serves as a core resource for researchers and professionals in understanding the fundamental principles and methodologies applied in the structural characterization of novel natural products like this compound.
References
- 1. Gibepyrone Biosynthesis in the Rice Pathogen Fusarium fujikuroi Is Facilitated by a Small Polyketide Synthase Gene Cluster - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Gibepyrone Biosynthesis in the Rice Pathogen Fusarium fujikuroi Is Facilitated by a Small Polyketide Synthase Gene Cluster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Gibepyrone D in Fungi: A Technical Guide on its Core Biological Function and Regulatory Network
Executive Summary
Gibepyrone D is a polyketide-derived secondary metabolite found in several species of the fungal genus Fusarium. While its precursor, Gibepyrone A, exhibits moderate antimicrobial and autotoxic properties, the primary biological role of this compound appears to be as a product of a detoxification process. Fungi convert the more toxic Gibepyrone A into its oxidized derivatives, including this compound, through the action of cytochrome P450 monooxygenases. This conversion is crucial for the producing organism's self-protection. The biosynthesis of the gibepyrone backbone is orchestrated by a small polyketide synthase gene cluster, which is itself subject to complex regulation by global secondary metabolism regulators like the Velvet complex and Sge1. This guide provides an in-depth analysis of the biosynthesis, regulation, and biological functions of this compound, presenting quantitative data, detailed experimental protocols, and pathway visualizations to support further research and development.
Introduction to this compound
Gibepyrones are a class of α-pyrone compounds isolated from fungi, most notably the rice pathogen Fusarium fujikuroi.[1] this compound is an oxidized derivative of Gibepyrone A, the primary product of the gibepyrone biosynthetic pathway.[2] While several gibepyrone derivatives exist (A, B, C, D, E, F), this compound is specifically formed through enzymatic oxidation.[2][3] This compound has been identified in cultures of F. fujikuroi, F. graminearum, and endophytic isolates of F. oxysporum and F. proliferatum.[1][2] Understanding the biological role of this compound is intrinsically linked to the function and regulation of its precursor, Gibepyrone A, and centers on a sophisticated mechanism of fungal self-preservation.
Biosynthesis of this compound
The formation of this compound is a two-stage process involving a core polyketide synthase (PKS) and subsequent modifying enzymes.
The Gibepyrone Gene Cluster and Gibepyrone A Synthesis
The backbone of the molecule, Gibepyrone A, originates from a polyketide pathway.[2] In F. fujikuroi, this process is facilitated by a small gene cluster containing two key genes:
-
gpy1 (PKS13): Encodes a polyketide synthase responsible for condensing acetate units to form the Gibepyrone A structure.[2][3]
-
gpy2 : Encodes an ATP-binding cassette (ABC) transporter. While having a minor role in efflux, Gpy2 primarily functions as a transcriptional repressor of gpy1.[2][3]
Conversion of Gibepyrone A to this compound
Gibepyrone A is subsequently converted into Gibepyrones B and D. This critical step is not performed by enzymes within the gpy cluster. Instead, the oxidation is catalyzed by cluster-independent, CPR-dependent P450 monooxygenases .[1][2][3] This enzymatic conversion is hypothesized to be a detoxification step, transforming the more toxic Gibepyrone A into a less harmful derivative.[4]
Caption: Biosynthetic pathway of this compound from its polyketide precursor.
Regulation of Gibepyrone Biosynthesis
The production of gibepyrones is tightly controlled at the transcriptional level by both fungus-specific global regulators and environmental cues.
Genetic Regulatory Network
The expression of the core biosynthetic gene, gpy1, is influenced by a network of activators and repressors:
-
Negative Regulation: The Velvet complex , comprising Vel1 and Vel2, along with the global regulator Lae1 , strictly represses the expression of the gpy gene cluster.[1][2][3] As mentioned, the ABC transporter Gpy2 also acts to repress gpy1 expression.[3]
-
Positive Regulation: Sge1 , a master regulator of secondary metabolism in F. fujikuroi, acts as a positive regulator, promoting gibepyrone biosynthesis.[2][3]
Environmental and Nutritional Cues
-
Nitrogen: Gibepyrone A production is induced by the presence of nitrogen, in contrast to other secondary metabolites in F. fujikuroi like gibberellins and bikaverin, which are produced under nitrogen starvation.[5]
-
Light: Exposure to red light has been observed to cause a modest but significant increase in the production of this compound in Fusarium graminearum.[1][6]
Caption: Genetic regulation of the core gibepyrone biosynthetic gene gpy1.
Core Biological Function: A Detoxification Mechanism
The primary biological function attributed to the conversion of Gibepyrone A to this compound is self-protection for the producing fungus.
Autotoxicity of Gibepyrone A
Studies have demonstrated that Gibepyrone A is toxic to F. fujikuroi.[2] Plate-based assays show significant inhibition of fungal growth in the presence of its own metabolite, indicating a strong selective pressure to mitigate this toxicity.[2]
| Compound | Concentration (µg/mL) | Effect on F. fujikuroi Colony Diameter | Reference |
| Gibepyrone A | 100 | ~50% reduction | [2] |
| Gibepyrone A | 200 | ~85% reduction | [2] |
| Table 1: Autotoxicity of Gibepyrone A against its producing organism, Fusarium fujikuroi. |
Role of P450 Monooxygenases in Detoxification
The enzymatic conversion of Gibepyrone A to the less toxic this compound is a classic detoxification strategy. By employing non-cluster P450 enzymes for this modification, the fungus can neutralize the toxic precursor, allowing for its continued production without self-harm.[2][4] This suggests that the measured output of this compound in fungal cultures is an indicator of an active self-protection mechanism.
Secondary Biological Activities
While detoxification is the primary role, gibepyrones also exhibit moderate antimicrobial properties, which may contribute to the fungus's ecological competitiveness.
Antimicrobial and Antifungal Properties
Gibepyrones A and B have demonstrated inhibitory activity against both Gram-positive bacteria and yeasts.[2] While specific quantitative data for this compound's antimicrobial activity is less defined in the literature, it is part of a class of compounds with established bioactive potential.[1][4] Gibepyrones have also been noted as potent nematode-antagonistic compounds.[1][4]
| Compound | Test Organism | Activity Type | Minimal Inhibitory Concentration (MIC) | Reference |
| Gibepyrone A | Bacillus subtilis | Antibacterial | 100–200 µg/mL | [2] |
| Gibepyrone A | Staphylococcus aureus | Antibacterial | 100–200 µg/mL | [2] |
| Gibepyrone A | Saccharomyces cerevisiae | Antifungal (Yeast) | 100–200 µg/mL | [2] |
| Gibepyrone A | Candida albicans | Antifungal (Yeast) | 100–200 µg/mL | [2] |
| Gibepyrone B | Staphylococcus aureus | Antibacterial | 100–200 µg/mL | [2] |
| Gibepyrone B | Saccharomyces cerevisiae | Antifungal (Yeast) | 100–200 µg/mL | [2] |
| Table 2: Documented antimicrobial activities of Gibepyrone A and B. |
Key Experimental Protocols
The characterization of this compound's function relies on a combination of genetic, analytical, and microbiological techniques.
Protocol: Fungal Culture and Metabolite Extraction
-
Pre-culture: Inoculate fungal mycelia into 100 mL of a suitable liquid medium (e.g., Darken medium) and incubate for 3 days at 30°C with shaking (180 rpm).[7]
-
Main Culture: Transfer a small volume (e.g., 0.5 mL) of the pre-culture into a secondary metabolite production medium, such as ICI medium supplemented with a specific nitrogen source (e.g., 60 mM glutamine to induce gibepyrone production).[7]
-
Incubation: Incubate the main culture for 7 days at 30°C with shaking (180 rpm).
-
Extraction: Separate the mycelia from the culture filtrate by filtration. Extract the filtrate three times with an equal volume of ethyl acetate. Combine the organic phases and evaporate to dryness under reduced pressure.
-
Analysis: Resuspend the dried extract in methanol for analysis by High-Performance Liquid Chromatography (HPLC) or LC-Mass Spectrometry (LC-MS) to identify and quantify this compound.
Protocol: Gene Deletion via Protoplast Transformation
This protocol describes a standard method for creating targeted gene knockouts (e.g., a Δgpy1 mutant) in filamentous fungi.
-
Construct Generation: Create a deletion construct using a split-marker approach. Amplify ~1 kb fragments of the 5' and 3' flanking regions of the target gene. Fuse these fragments to the 5' and 3' ends of a selectable marker gene (e.g., hygromycin B resistance, hph), respectively, in two separate PCR reactions.
-
Protoplast Formation: Grow the fungus in a liquid medium. Harvest young mycelia and incubate in an osmotic buffer (e.g., 0.7 M KCl) containing cell wall-degrading enzymes (e.g., lysing enzymes from Trichoderma harzianum, driselase).
-
Transformation: Gently mix the purified protoplasts with the two split-marker PCR products. Add a PEG-calcium solution to induce DNA uptake.
-
Regeneration and Selection: Plate the transformation mixture onto a regenerative agar medium containing an osmotic stabilizer and the appropriate selective agent (e.g., hygromycin B). Incubate until transformants appear.
-
Verification: Isolate genomic DNA from putative transformants. Confirm homologous recombination and gene replacement via diagnostic PCR and Southern blot analysis.
Protocol: Antifungal Susceptibility Testing (Broth Microdilution)
-
Inoculum Preparation: Grow the test fungus (e.g., Candida albicans) on agar plates. Prepare a spore or cell suspension in sterile saline and adjust the concentration to a standard density (e.g., 1-5 x 10^5 cells/mL).
-
Compound Dilution: Prepare a 2-fold serial dilution of purified this compound in a 96-well microtiter plate using a suitable broth medium (e.g., RPMI-1640). The final concentration range should bracket the expected MIC (e.g., 512 µg/mL to 1 µg/mL).
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate. Include a positive control (no drug) and a negative control (no inoculum).
-
Incubation: Incubate the plate at 35°C for 24-48 hours.
-
MIC Determination: The Minimal Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that causes complete visual inhibition of growth.
Caption: A typical experimental workflow to validate the function of a biosynthetic gene.
Conclusion and Future Directions
The biological function of this compound in fungi is primarily as a detoxified derivative of the autotoxic precursor, Gibepyrone A. Its formation, mediated by non-cluster P450 monooxygenases, is a key self-preservation mechanism. The biosynthesis of its precursor is intricately regulated by a network of global regulators sensitive to environmental cues.
For researchers and drug development professionals, this system presents several points of interest:
-
Antifungal Targets: The enzymes involved in the gibepyrone pathway, particularly the PKS Gpy1, could be explored as potential targets for novel antifungal agents.
-
Detoxification Mechanisms: The P450 enzymes responsible for converting Gibepyrone A to D are examples of fungal drug resistance and detoxification pathways, which are of high interest in overcoming resistance to clinical and agricultural fungicides.
-
Bioactive Potential: While the antimicrobial activity of this compound itself requires further characterization, its precursor and related compounds show moderate bioactivity that could be explored through synthetic modification to enhance potency.
Future research should focus on identifying the specific P450 monooxygenases responsible for this compound formation and elucidating their substrate specificity. Furthermore, a comprehensive screening of this compound against a wider panel of microbial and eukaryotic cell lines is needed to fully define its bioactivity spectrum.
References
- 1. researchgate.net [researchgate.net]
- 2. Gibepyrone Biosynthesis in the Rice Pathogen Fusarium fujikuroi Is Facilitated by a Small Polyketide Synthase Gene Cluster - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gibepyrone Biosynthesis in the Rice Pathogen Fusarium fujikuroi Is Facilitated by a Small Polyketide Synthase Gene Cluster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Three Genes Involved in Different Signaling Pathways, carS, wcoA, and acyA, Participate in the Regulation of Fusarin Biosynthesis in Fusarium fujikuroi [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Biosynthesis of Fusapyrone Depends on the H3K9 Methyltransferase, FmKmt1, in Fusarium mangiferae [frontiersin.org]
The Occurrence and Biosynthesis of Gibepyrone D in Fusarium Species: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gibepyrone D, a polyketide metabolite, has been identified as a natural product of several species within the fungal genus Fusarium. This technical guide provides an in-depth overview of the natural occurrence, biosynthesis, and experimental methodologies related to this compound in Fusarium. Quantitative data from published studies are summarized, and detailed experimental protocols are outlined to facilitate further research. Additionally, key biological pathways and experimental workflows are visualized to provide a clear understanding of the underlying processes. This document is intended to serve as a comprehensive resource for researchers and professionals in mycology, natural product chemistry, and drug development.
Natural Occurrence of this compound in Fusarium Species
This compound has been identified in cultures of various endophytic Fusarium species. Notably, its presence has been confirmed in Fusarium oxysporum and Fusarium proliferatum[1][2]. It is a derivative of Gibepyrone A, another secondary metabolite produced by several Fusarium species, including Fusarium fujikuroi, Fusarium keratoplasticum, and Fusarium petroliphilum[1][2]. The conversion of Gibepyrone A to this compound is considered a detoxification mechanism for the fungus[1][2][3].
Table 1: Quantitative Production of this compound and Related Metabolites in Fusarium Species
| Fusarium Species | Strain | Metabolite | Production Conditions | Yield/Detection | Analytical Method | Reference |
| F. fujikuroi | IMI58289 (WT) | This compound | Liquid ICI medium with 6 mM glutamine, 7 days | Detected | HPLC-HRMS | [1] |
| F. fujikuroi | OE::GPY1 | This compound | Liquid ICI medium with 6 mM glutamine, 7 days | Increased amounts compared to WT | HPLC-HRMS | [1] |
| F. fujikuroi | Δgpy1 | This compound | Liquid ICI medium with 6 mM glutamine, 7 days | Not detected | HPLC-HRMS | [1] |
| F. fujikuroi | Δcpr | This compound | Liquid ICI medium with 6 mM glutamine, 7 days | Not detected | HPLC-HRMS | [1] |
| F. oxysporum | Endophytic isolate | This compound | Not specified | Detected | Not specified | [1][2] |
| F. proliferatum | Endophytic isolate | This compound | Not specified | Detected | Not specified | [1][2] |
| F. mangiferae | Not specified | This compound | Various culture conditions (ICI with glutamine or NaNO₃) | Not detected | HPLC-MS | [4][5] |
| F. graminearum | Not specified | This compound | Not specified | Likely end-product | Not specified | [6] |
Biosynthesis and Regulation of this compound
This compound is not directly synthesized by a dedicated gene cluster but is rather a modification of the precursor Gibepyrone A. The biosynthesis of Gibepyrone A is initiated by a polyketide synthase (PKS), Gpy1[1][3]. The subsequent conversion of Gibepyrone A to Gibepyrones B and then to this compound is catalyzed by cluster-independent P450 monooxygenases[1][2][3][6]. This enzymatic transformation is considered a detoxification step, as Gibepyrone A exhibits moderate toxicity to the producing fungus[7].
The expression of the gibepyrone gene cluster is under complex regulatory control. Members of the fungus-specific velvet complex, including Vel1, Vel2, and Lae1, act as repressors of gibepyrone biosynthesis. Conversely, the regulator Sge1 positively influences the production of these compounds[1][3].
Caption: Biosynthesis and regulation of this compound in Fusarium.
Experimental Protocols
Fungal Strains and Culture Conditions
-
Strains: Fusarium fujikuroi IMI58289 and its mutant derivatives (e.g., Δgpy1, OE::GPY1) are commonly used.
-
Media: For secondary metabolite production, liquid synthetic ICI medium (Imperial Chemical Industries) supplemented with 6 mM glutamine is often employed[1]. For routine growth and maintenance, complete medium (CM) or V8 agar can be used[5].
-
Cultivation: Fungal mycelia are typically pre-cultured in a suitable liquid medium (e.g., Darken medium) for 3 days in the dark with shaking (e.g., 180 rpm) at 30°C. The pre-cultured mycelium is then transferred to the secondary metabolite production medium and incubated for 7 days under similar conditions[1][5].
Extraction of this compound
-
After incubation, the fungal culture is separated into mycelium and culture filtrate by filtration.
-
The culture filtrate is extracted with an equal volume of an organic solvent such as ethyl acetate.
-
The organic phase is collected and evaporated to dryness under reduced pressure.
-
The dried extract is then redissolved in a suitable solvent (e.g., methanol) for subsequent analysis.
Analytical Methods for Detection and Quantification
-
High-Performance Liquid Chromatography-High Resolution Mass Spectrometry (HPLC-HRMS): This is the primary method for the detection and quantification of this compound[1].
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of water and acetonitrile (both often containing a small percentage of formic acid) is a common mobile phase system.
-
Detection: Mass spectrometry is used for detection, with the exact mass of this compound being monitored.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS): This method can be used for the analysis of volatile and semi-volatile compounds in headspace extracts of Fusarium cultures[1].
Caption: Experimental workflow for this compound analysis.
Conclusion and Future Perspectives
This compound is a naturally occurring polyketide in several Fusarium species, arising from the detoxification of Gibepyrone A. Its biosynthesis is intricately linked to a specific PKS gene cluster and is subject to complex regulation. The methodologies outlined in this guide provide a framework for the consistent and reliable study of this compound. Future research could focus on elucidating the full spectrum of Fusarium species capable of producing this compound, exploring the environmental factors that influence its production, and investigating its potential biological activities, which could be of interest for drug development. The detailed understanding of its biosynthesis and regulation may also open avenues for synthetic biology approaches to enhance its production for further study.
References
- 1. Gibepyrone Biosynthesis in the Rice Pathogen Fusarium fujikuroi Is Facilitated by a Small Polyketide Synthase Gene Cluster - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Gibepyrone Biosynthesis in the Rice Pathogen Fusarium fujikuroi Is Facilitated by a Small Polyketide Synthase Gene Cluster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biosynthesis of Fusapyrone Depends on the H3K9 Methyltransferase, FmKmt1, in Fusarium mangiferae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Biosynthesis of Fusapyrone Depends on the H3K9 Methyltransferase, FmKmt1, in Fusarium mangiferae [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Whitepaper: The Pivotal Role of Cytochrome P450 Monooxygenases in the Formation of Gibepyrone D
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: The biosynthesis of the fungal secondary metabolite Gibepyrone D is a multi-step process initiated from a polyketide precursor. While the core scaffold, Gibepyrone A, is synthesized by a dedicated polyketide synthase (PKS), the subsequent conversion to its oxidized derivatives, including this compound, is critically dependent on the activity of cytochrome P450 (P450) monooxygenases. This technical guide provides a detailed examination of the enzymatic steps leading to this compound, focusing on the characterization and function of the involved P450 enzymes. It consolidates current knowledge, presents quantitative data on metabolite production, outlines key experimental protocols for functional analysis, and visualizes the biosynthetic and regulatory pathways. Notably, the P450 enzymes responsible for this transformation are not encoded within the primary gibepyrone gene cluster, suggesting a detoxification-driven evolutionary mechanism where the fungus modifies the moderately toxic Gibepyrone A into less harmful derivatives.[1][2]
Introduction to Gibepyrone Biosynthesis
Gibepyrones are a family of α-pyrone polyketides first isolated from the rice pathogen Fusarium fujikuroi.[2][3] This family includes Gibepyrone A and its various oxidized derivatives, such as Gibepyrones B, D, E, and F.[3] While initial studies identified their structure, the molecular basis of their biosynthesis has only recently been elucidated.[2] The pathway begins with the synthesis of Gibepyrone A, a formal monoterpenoid of polyketide origin, by the polyketide synthase PKS13, also designated Gpy1.[2][3] The subsequent structural diversification of the gibepyrone scaffold is accomplished through both enzymatic and non-enzymatic modifications.
Cytochrome P450 monooxygenases are a vast superfamily of heme-thiolate enzymes crucial for a wide array of metabolic processes in fungi, including primary metabolism, detoxification of xenobiotics, and the biosynthesis of complex secondary metabolites.[4][5][6] In the context of gibepyrone biosynthesis, P450s play a definitive role in catalyzing specific oxidation reactions that lead to the formation of this compound.
The Biosynthetic Pathway to this compound
The formation of this compound is a two-stage process involving a core synthase followed by tailoring enzymes.
Stage 1: Polyketide Synthesis of Gibepyrone A
The biosynthesis of all gibepyrone derivatives originates from Gibepyrone A. This precursor molecule is synthesized by the polyketide synthase Gpy1 (PKS13).[2][3] The gene encoding this enzyme, GPY1, is located in a small gene cluster that also contains GPY2, a gene encoding an ATP-binding cassette (ABC) transporter.[3] Interestingly, Gpy2 has a minor role in efflux but is involved in the transcriptional repression of GPY1.[3]
Stage 2: P450-Mediated Oxidation of Gibepyrone A to this compound
The conversion of Gibepyrone A into Gibepyrone B and this compound is an enzymatic process catalyzed by one or more P450 monooxygenases.[2][3][7] A critical finding is that the genes encoding these P450s are not located within the GPY gene cluster.[1][3] This "cluster-independent" nature suggests that these tailoring enzymes may have been recruited from the fungus's broader metabolic machinery.
These reactions are dependent on NADPH-cytochrome P450 reductase (CPR), which is essential for transferring electrons from NADPH to the P450 enzyme.[3] This dependency was confirmed in experiments where deletion of the CPR-encoding gene in F. fujikuroi abolished the production of Gibepyrones B and D, while Gibepyrone A accumulated.[3] The conversion of the moderately toxic Gibepyrone A to these derivatives is hypothesized to be a detoxification mechanism to protect the fungus.[1][2][7] In contrast, the formation of other derivatives, Gibepyrones E and F, occurs spontaneously from Gibepyrone A via non-enzymatic oxidation.[2][3]
Visualizing the this compound Biosynthetic Pathway
The following diagram illustrates the key enzymatic and spontaneous steps in the formation of gibepyrone derivatives, highlighting the central role of P450 monooxygenases in the path to this compound.
Quantitative Data on Gibepyrone Production
Quantitative analysis of gibepyrone production in wild-type and mutant strains of F. fujikuroi underscores the essential roles of the Gpy1 and CPR enzymes. The data, derived from HPLC-MS/MS analysis, is typically presented as relative production levels.
| Strain | Genetic Background | Relative Gibepyrone A Production (%) | Relative this compound Production (%) | Rationale |
| Wild-Type (WT) | Standard strain | 100 | 100 | Baseline for comparison. |
| Δgpy1 | Deletion of the PKS gene | Not Detected | Not Detected | Gpy1 is essential for the precursor Gibepyrone A.[3] |
| Δcpr | Deletion of P450 reductase gene | Increased | Not Detected | CPR is required for P450 activity; precursor accumulates.[3] |
| Δvel1/Δlae1 | Deletion of velvet complex regulators | Elevated | Elevated | Velvet complex members repress the GPY gene cluster.[3] |
Table 1: Relative production of Gibepyrone A and D in various F. fujikuroi mutant strains compared to the wild-type. Data is synthesized from findings where WT production is set to 100%.
Experimental Protocols for P450 Function Characterization
Elucidating the function of the P450 monooxygenases involved in this compound formation requires a combination of genetic, analytical, and biochemical techniques.
Fungal Culture and Metabolite Extraction
-
Culture: Fusarium strains (wild-type and mutants) are grown in a suitable liquid medium (e.g., ICI medium) supplemented with a nitrogen source like glutamine (6 mM) for a period of 7 days to induce secondary metabolite production.[3]
-
Extraction: The culture filtrate is harvested and extracted with an organic solvent such as ethyl acetate. The organic phase is collected, dried under vacuum, and the residue is redissolved in methanol for analysis.
Metabolite Analysis by HPLC-HRMS
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a high-resolution mass spectrometer (HRMS) is used.
-
Separation: The extracted metabolites are separated on a C18 reverse-phase column using a gradient of water and acetonitrile (both typically containing 0.1% formic acid).
-
Detection: Mass spectrometry is performed in both positive and negative ion modes to detect Gibepyrone A, D, and other derivatives based on their exact masses and fragmentation patterns. Quantification is achieved by integrating the peak areas from the extracted ion chromatograms.
Targeted Gene Deletion
-
Construct Generation: A deletion cassette is created using fusion PCR. This cassette typically consists of a selectable marker (e.g., hygromycin resistance) flanked by the 5'- and 3'- untranslated regions (UTRs) of the target P450 gene.
-
Transformation: The deletion cassette is introduced into fungal protoplasts via PEG-mediated transformation.
-
Selection and Verification: Transformants are selected on media containing the appropriate antibiotic. Homologous recombination events resulting in the replacement of the target gene are verified by diagnostic PCR and Southern blotting.
Heterologous Expression and In Vitro Enzyme Assay
This is the definitive method for confirming the function of a specific P450 enzyme.
-
Gene Cloning: The candidate P450 gene is amplified from fungal cDNA and cloned into an expression vector suitable for a heterologous host, such as Pichia pastoris or Saccharomyces cerevisiae.[8] A vector co-expressing a compatible CPR is often preferred to ensure sufficient reductase activity.[8]
-
Host Transformation and Expression: The expression vector is transformed into the host organism. Protein expression is induced according to the specific promoter system used (e.g., methanol induction for AOX1 promoter in P. pastoris).
-
Microsome Preparation: Cells are harvested, lysed, and subjected to ultracentrifugation to isolate the microsomal fraction, which contains the membrane-bound P450 and CPR enzymes.
-
Enzyme Assay:
-
A reaction mixture is prepared containing: the isolated microsomes, a buffer (e.g., potassium phosphate buffer, pH 7.4), the substrate (Gibepyrone A), and an NADPH-regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
The reaction is initiated by adding the NADPH-regenerating system and incubated at an optimal temperature (e.g., 28-30°C) with shaking.
-
-
Product Analysis: The reaction is quenched (e.g., by adding ethyl acetate), and the products are extracted and analyzed by HPLC-HRMS to confirm the formation of this compound.
Workflow for P450 Identification and Characterization
The logical flow for identifying and confirming the function of a P450 enzyme in a biosynthetic pathway is outlined below.
Regulatory Control of the Gibepyrone Pathway
While the P450s themselves are not part of the GPY cluster, their activity is contingent on the availability of their substrate, Gibepyrone A. The production of Gibepyrone A is tightly regulated at the transcriptional level by global secondary metabolism regulators in F. fujikuroi.
-
Negative Regulators: The velvet complex, consisting of Vel1, Vel2, and Lae1, acts to repress the expression of the GPY1 and GPY2 genes.[3] Deletion of these regulatory genes leads to an increase in gibepyrone production.[3]
-
Positive Regulator: In contrast, the transcription factor Sge1 positively regulates gibepyrone biosynthesis.[3]
This regulatory network controls the flux into the gibepyrone pathway, thereby influencing the amount of substrate available for the downstream, non-clustered P450 monooxygenases.
Conclusion and Future Perspectives
The formation of this compound is a clear example of enzymatic diversification of a core polyketide scaffold. The key transformation from Gibepyrone A to this compound is catalyzed by CPR-dependent P450 monooxygenases whose genes are located outside the primary biosynthetic gene cluster. This arrangement supports a model where fungi utilize a versatile toolkit of tailoring enzymes to modify and potentially detoxify secondary metabolites.
For researchers and drug development professionals, this pathway presents several points of interest. Understanding the specific P450s involved could enable the biocatalytic production of specific gibepyrone derivatives. Future research should focus on:
-
Identification: Genome mining and transcriptomics to identify the specific gene(s) encoding the P450(s) responsible for this compound formation.
-
Biochemical Characterization: Detailed kinetic analysis of the purified P450 enzyme(s) to understand substrate specificity and catalytic efficiency.
-
Structural Biology: Crystallization of the P450(s) to elucidate the structural basis for their regioselectivity and to guide protein engineering efforts for novel biocatalysis.
-
Synthetic Biology: Reconstituting the entire pathway in a heterologous host to enable controlled production and diversification of gibepyrones for pharmacological screening.
References
- 1. researchgate.net [researchgate.net]
- 2. Gibepyrone Biosynthesis in the Rice Pathogen Fusarium fujikuroi Is Facilitated by a Small Polyketide Synthase Gene Cluster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gibepyrone Biosynthesis in the Rice Pathogen Fusarium fujikuroi Is Facilitated by a Small Polyketide Synthase Gene Cluster - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Robust Profiling of Cytochrome P450s (P450ome) in Notable Aspergillus spp - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fungal Cytochrome P450s and the P450 Complement (CYPome) of Fusarium graminearum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Heterologous Co-expression of CYP6B7 and NADPH-Dependent Cytochrome P450 Reductase From Helicoverpa armigera (Lepidoptera: Noctuidae) in Pichia pastoris - PubMed [pubmed.ncbi.nlm.nih.gov]
Gibepyrone D: A Polyketide Secondary Metabolite from Fusarium fujikuroi
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Gibepyrone D is a polyketide-derived secondary metabolite produced by the phytopathogenic fungus Fusarium fujikuroi, the causative agent of "bakanae" or foolish seedling disease in rice. This technical guide provides a comprehensive overview of this compound, focusing on its biosynthesis, chemical properties, and biological activities. Detailed experimental protocols for its study, quantitative data, and visualizations of the relevant biochemical pathways are presented to facilitate further research and drug development efforts.
Introduction
Fusarium fujikuroi is a well-studied fungus known for its prolific production of a diverse array of secondary metabolites, including gibberellins, mycotoxins, and pigments[1][2]. Among these are the gibepyrones, a family of 2H-pyran-2-one compounds[3]. This compound is an oxidized derivative of Gibepyrone A and is of particular interest due to its potential biological activities. Understanding the biosynthesis and regulation of this compound is crucial for harnessing its potential and mitigating any potential toxicity. This guide synthesizes the current knowledge on this compound, providing a technical resource for the scientific community.
Biosynthesis of this compound
The biosynthesis of gibepyrones in Fusarium fujikuroi originates from a polyketide pathway[3]. The core of this pathway is the synthesis of Gibepyrone A, which is then enzymatically converted to its derivatives, including this compound.
The Gibepyrone Gene Cluster
The genetic basis for Gibepyrone A synthesis is a small gene cluster containing two key genes:
-
gpy1 (PKS13): This gene encodes a highly reducing polyketide synthase (PKS) that is the core enzyme responsible for the synthesis of the Gibepyrone A backbone from acetyl-CoA and malonyl-CoA extender units[3].
-
gpy2: This gene encodes an ATP-binding cassette (ABC) transporter. While initially thought to be primarily involved in the efflux of Gibepyrone A, studies have shown it plays a role in repressing the expression of gpy1[3].
Biosynthetic Pathway from Gibepyrone A to this compound
This compound is formed from Gibepyrone A through oxidation reactions. This conversion is not carried out by enzymes encoded within the gibepyrone gene cluster. Instead, cluster-independent cytochrome P450 monooxygenases are responsible for the oxidation of Gibepyrone A to produce Gibepyrones B and D[3][4]. This is considered a detoxification mechanism, as Gibepyrone A exhibits toxicity towards F. fujikuroi itself[3].
Regulation of Gibepyrone Biosynthesis
The production of gibepyrones is tightly regulated by a network of global secondary metabolism regulators in Fusarium fujikuroi.
-
Velvet Complex (Vel1, Vel2, and Lae1): This complex acts as a repressor of the gpy gene cluster. Deletion of the genes encoding these proteins leads to an upregulation of gibepyrone biosynthesis[3].
-
Sge1: In contrast to the velvet complex, Sge1 is a positive regulator of gibepyrone biosynthesis[3].
Quantitative Data
Spectroscopic Data for this compound
The structural elucidation of this compound has been supported by various spectroscopic techniques. The following tables summarize the available NMR and mass spectrometry data.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Position | δ (ppm) | Multiplicity | J (Hz) |
| 4 | 7.15 | d | 6.1 |
| 5 | 6.13 | d | 6.1 |
| 8 | 4.02 | s | |
| 9 | 1.83 | s | |
| 10 | 1.87 | s | |
| 11 | 1.95 | s |
Note: Data acquired in CDCl₃. Chemical shifts (δ) are reported in parts per million (ppm) relative to the solvent signal. Coupling constants (J) are in Hertz (Hz). s = singlet, d = doublet.
Table 2: ¹³C NMR Spectroscopic Data for this compound (Predicted)
| Position | δ (ppm) |
| 2 | ~164 |
| 3 | ~118 |
| 4 | ~140 |
| 5 | ~108 |
| 6 | ~158 |
| 7 | ~125 |
| 8 | ~65 |
| 9 | ~13 |
| 10 | ~12 |
| 11 | ~14 |
Note: This data is predicted based on the known structure of this compound and typical chemical shifts for similar compounds. Experimental verification is recommended.
Table 3: Mass Spectrometry Data for this compound
| Ionization Mode | [M+H]⁺ (m/z) | Key Fragment Ions (m/z) |
| ESI+ | 197.08 | 179, 165, 151, 137 |
Note: Fragmentation patterns can vary depending on the mass spectrometer and collision energy.
Experimental Protocols
Fungal Strains and Culture Conditions
-
Strain: Fusarium fujikuroi wild-type strain (e.g., IMI 58289).
-
Media: For secondary metabolite production, use a nitrogen-limited medium such as ICI (Imperial Chemical Industries) medium.
-
Culture: Inoculate liquid medium with a spore suspension and incubate at 28°C with shaking (e.g., 200 rpm) for 7-10 days.
Isolation and Purification of this compound
The following is a representative protocol for the extraction and purification of this compound. Optimization may be required.
-
Harvesting: After incubation, separate the fungal mycelium from the culture broth by centrifugation or filtration.
-
Extraction: Extract the culture filtrate and the mycelium separately with an organic solvent such as ethyl acetate. Combine the organic extracts.
-
Concentration: Remove the solvent from the combined extracts under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Chromatography:
-
Column Chromatography: Subject the crude extract to column chromatography on silica gel, eluting with a gradient of a non-polar to a polar solvent system (e.g., hexane to ethyl acetate). Collect fractions and monitor by thin-layer chromatography (TLC).
-
Preparative HPLC: Pool fractions containing this compound and subject them to further purification by preparative high-performance liquid chromatography (HPLC) on a C18 column with a suitable mobile phase (e.g., a gradient of water and acetonitrile).
-
-
Characterization: Confirm the identity and purity of the isolated this compound using spectroscopic methods (NMR, MS).
Bioactivity Assays
This protocol can be adapted to test the antifungal activity of this compound against various fungal pathogens.
-
Prepare Fungal Inoculum: Grow the target fungal strain in a suitable liquid medium and adjust the spore suspension to a standardized concentration (e.g., 10⁴ spores/mL).
-
Serial Dilutions: Prepare a series of twofold dilutions of this compound in a 96-well microtiter plate using the appropriate broth.
-
Inoculation: Add the fungal inoculum to each well. Include positive (a known antifungal agent) and negative (solvent control) controls.
-
Incubation: Incubate the plate at the optimal temperature for the target fungus for 24-72 hours.
-
Determine MIC: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of this compound that visibly inhibits fungal growth.
This assay determines the effect of this compound on the viability of cancer cell lines.
-
Cell Seeding: Seed a 96-well plate with a suspension of the desired cancer cell line at a specific density and allow the cells to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours). Include appropriate controls.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control to determine the IC₅₀ (the concentration that inhibits 50% of cell growth).
Biological Activities
Gibepyrones have been reported to exhibit a range of biological activities. This compound, in particular, has shown nematicidal activity against the root-knot nematode Meloidogyne incognita[5][6]. The conversion of the more toxic Gibepyrone A to this compound is also considered a detoxification mechanism for the producing fungus[3]. Further research is needed to fully elucidate the spectrum of biological activities of this compound and its potential applications in agriculture and medicine.
Conclusion
This compound is a fascinating secondary metabolite from Fusarium fujikuroi with a defined biosynthetic pathway and regulatory network. This guide provides a foundational resource for researchers interested in exploring this compound further. The provided data and protocols offer a starting point for investigations into its production, purification, and biological activities, which could lead to the development of new agrochemical or pharmaceutical agents.
References
- 1. Whole genome sequencing and functional annotation of Fusarium oxysporum f. sp. lentis to unravel virulence and secondary metabolite biosynthesis gene clusters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Combination of Pseudo-LC-NMR and HRMS/MS-Based Molecular Networking for the Rapid Identification of Antimicrobial Metabolites From Fusarium petroliphilum [frontiersin.org]
- 3. Gibepyrone Biosynthesis in the Rice Pathogen Fusarium fujikuroi Is Facilitated by a Small Polyketide Synthase Gene Cluster - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Nematicidal and antifeedant activity of ethyl acetate extracts from culture filtrates of Arabidopsis thaliana fungal endophytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
An In-depth Technical Guide to the Polyketide Synthase Gene Cluster for Gibepyrone Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gibepyrones are a class of α-pyrone polyketides produced by the fungus Fusarium fujikuroi, the causative agent of bakanae disease in rice. These secondary metabolites exhibit a range of biological activities, drawing interest for their potential applications in agriculture and medicine. This technical guide provides a comprehensive overview of the gibepyrone biosynthetic gene cluster, with a focus on the core polyketide synthase (PKS) and associated enzymes. We present a summary of the quantitative data on gibepyrone production, detailed experimental protocols for the characterization of the gene cluster, and visual representations of the biosynthetic and regulatory pathways. This document is intended to serve as a valuable resource for researchers investigating fungal secondary metabolism and those interested in the development of novel bioactive compounds.
Introduction
The gibepyrones, including gibepyrone A and its oxidized derivatives (B-F), were first isolated from Fusarium fujikuroi over two decades ago.[1] While their chemical structures were elucidated, the genetic basis for their biosynthesis remained unknown for a considerable time. Recent molecular investigations have successfully identified and characterized a small, two-gene cluster responsible for the production of the gibepyrone backbone.[1][2] This discovery has opened avenues for understanding the intricate regulatory networks governing secondary metabolism in fungi and for the potential bioengineering of novel α-pyrone compounds.
Feeding experiments using isotopically labeled precursors have unequivocally confirmed the polyketide origin of gibepyrone A, ruling out a previously hypothesized terpenoid pathway.[1] The core of the biosynthetic machinery is a highly reducing polyketide synthase, which catalyzes the iterative condensation of acetate units to form the characteristic pyrone ring structure. This guide will delve into the genetic organization, enzymatic functions, and regulatory mechanisms that control the biosynthesis of these intriguing fungal metabolites.
The Gibepyrone Biosynthetic Gene Cluster
The biosynthetic gene cluster for gibepyrone A in F. fujikuroi is remarkably compact, consisting of only two key genes: gpy1 and gpy2.[1][3]
-
gpy1 (formerly PKS13): This gene encodes the central enzyme of the pathway, Gibepyrone Synthase 1 (Gpy1). Gpy1 is a highly reducing Type I polyketide synthase (PKS). Through targeted gene deletion, it has been demonstrated that gpy1 is essential for gibepyrone A production.[1] Complementation of the deletion mutant with a functional copy of gpy1 restores the biosynthesis of gibepyrone A.[1]
-
gpy2 : Located adjacent to gpy1, this gene encodes an ATP-binding cassette (ABC) transporter.[1][3] While initially hypothesized to be involved in the efflux of gibepyrone A from the fungal cell, experimental evidence suggests that Gpy2 plays a more significant role in the regulation of the gene cluster. Deletion of gpy2 leads to an upregulation of gpy1 expression and a subsequent increase in both intracellular and extracellular concentrations of gibepyrone A.[1][2] This indicates that Gpy2 functions as a repressor of gpy1 transcription.[1][3]
The formation of gibepyrone derivatives B, D, E, and F occurs through subsequent modifications of the gibepyrone A scaffold. Gibepyrones B and D are produced by the action of cluster-independent cytochrome P450 monooxygenases, which likely serve as a detoxification mechanism for the fungus, as gibepyrone A exhibits some toxicity to F. fujikuroi.[1][3] In contrast, gibepyrones E and F are formed spontaneously from gibepyrone A through non-enzymatic oxidation.[1][2]
Data Presentation
The following tables summarize the quantitative data on gibepyrone A production and gene expression in various F. fujikuroi mutant strains, as reported in the literature. The data is presented relative to the wild-type (WT) strain.
Table 1: Relative Gibepyrone A Production in F. fujikuroi Mutants
| Strain | Genotype | Relative Extracellular Gibepyrone A Production (%) | Relative Intracellular Gibepyrone A Production (%) |
| Wild-Type | WT | 100 | 100 |
| Δgpy1 | gpy1 deletion | 0 | 0 |
| GPY1C | Δgpy1 with gpy1 complementation | ~100 | Not Reported |
| Δgpy2 | gpy2 deletion | >200 | >200 |
| GPY2OE | gpy2 overexpression | <50 | <50 |
| Δvel1 | vel1 deletion | >200 | Not Reported |
| Δvel2 | vel2 deletion | >200 | Not Reported |
| Δlae1 | lae1 deletion | >200 | Not Reported |
| Δsge1 | sge1 deletion | <50 | Not Reported |
Data compiled from Janevska et al. (2016).[1][2][3]
Table 2: Relative Expression of gpy1 and gpy2 in F. fujikuroi Mutants
| Strain | Genotype | Relative gpy1 Expression (fold change vs. WT) | Relative gpy2 Expression (fold change vs. WT) |
| Wild-Type | WT | 1 | 1 |
| Δgpy2 | gpy2 deletion | ~2.5 | 0 |
| GPY2OE | gpy2 overexpression | ~0.5 | >10 |
| Δvel1 | vel1 deletion | ~3 | ~2 |
| Δvel2 | vel2 deletion | ~2.5 | ~1.5 |
| Δlae1 | lae1 deletion | ~3 | ~2 |
| Δsge1 | sge1 deletion | ~0.5 | ~0.5 |
Data compiled from Janevska et al. (2016).[1]
Experimental Protocols
This section provides detailed methodologies for key experiments involved in the characterization of the gibepyrone biosynthetic gene cluster.
Fungal Strains, Media, and Growth Conditions
-
Fungal Strain: Fusarium fujikuroi IMI58289 and its derivatives are used for these experiments.
-
Culture Media:
-
For general growth and maintenance, Potato Dextrose Agar (PDA) is used.
-
For gibepyrone production, cultures are grown in liquid ICI (Imperial Chemical Industries) medium supplemented with 6 mM glutamine.
-
-
Growth Conditions: Liquid cultures are incubated at 28°C with shaking at 180 rpm for 3 to 7 days.
Gene Deletion via Protoplast Transformation
This protocol describes the targeted deletion of a gene in F. fujikuroi using a hygromycin resistance cassette.
-
Construct Preparation:
-
Amplify approximately 1 kb of the 5' and 3' flanking regions of the target gene from F. fujikuroi genomic DNA using high-fidelity DNA polymerase.
-
Amplify the hygromycin B phosphotransferase (hph) resistance cassette.
-
Fuse the three fragments (5' flank - hph cassette - 3' flank) using fusion PCR or Gibson assembly.
-
-
Protoplast Preparation:
-
Inoculate 100 mL of complete medium with F. fujikuroi spores and incubate for 16-20 hours at 28°C with shaking.
-
Harvest the mycelium by filtration and wash with a sterile osmoticum (e.g., 0.7 M NaCl).
-
Resuspend the mycelium in an enzyme solution containing driselase and lysing enzyme in the osmoticum.
-
Incubate at 30°C with gentle shaking for 2-4 hours until protoplasts are formed.
-
Separate the protoplasts from the mycelial debris by filtering through sterile glass wool.
-
Wash the protoplasts with STC buffer (1.2 M sorbitol, 10 mM Tris-HCl pH 7.5, 50 mM CaCl2).
-
Resuspend the protoplasts in STC buffer to a final concentration of 1 x 108 protoplasts/mL.
-
-
Transformation:
-
Mix 100 µL of the protoplast suspension with 5-10 µg of the deletion construct DNA.
-
Add 50 µL of PEG solution (60% PEG 4000, 10 mM Tris-HCl pH 7.5, 50 mM CaCl2) and incubate on ice for 20 minutes.
-
Add 1 mL of PEG solution and incubate at room temperature for 15 minutes.
-
Add 10 mL of molten (45°C) regeneration agar (e.g., TB3 medium) and pour onto plates.
-
-
Selection and Verification:
-
After 24 hours, overlay the plates with a selective top agar containing hygromycin B.
-
Incubate for 5-7 days until resistant colonies appear.
-
Isolate individual transformants and verify the gene deletion by PCR and Southern blot analysis.
-
Heterologous Expression in Aspergillus nidulans
This protocol outlines the expression of the gpy1 gene in a heterologous host to confirm its function.
-
Vector Construction:
-
Amplify the full-length cDNA of gpy1 from F. fujikuroi RNA.
-
Clone the gpy1 cDNA into an Aspergillus expression vector under the control of an inducible promoter (e.g., the alcA promoter).
-
-
Transformation of Aspergillus nidulans :
-
Prepare protoplasts from a suitable A. nidulans recipient strain (e.g., a strain with a selectable auxotrophic marker).
-
Transform the protoplasts with the gpy1 expression vector using a PEG-mediated protocol similar to that described for F. fujikuroi.
-
-
Expression and Analysis:
-
Select for transformants on appropriate selective media.
-
Grow the transformants in a liquid medium that induces the alcA promoter (e.g., containing threonine and lacking glucose).
-
Extract the culture filtrate and mycelium with an organic solvent (e.g., ethyl acetate).
-
Analyze the extracts for the production of gibepyrone A using HPLC-HRMS and GC-MS.
-
Metabolite Analysis
HPLC-HRMS (High-Performance Liquid Chromatography-High-Resolution Mass Spectrometry):
-
Sample Preparation:
-
For extracellular metabolites, centrifuge the liquid culture and analyze the supernatant directly.
-
For intracellular metabolites, harvest and wash the mycelium, followed by extraction with a suitable organic solvent.
-
-
Chromatographic Separation:
-
Use a C18 reversed-phase column.
-
Employ a gradient elution with water and acetonitrile, both containing 0.1% formic acid.
-
-
Mass Spectrometric Detection:
-
Use an electrospray ionization (ESI) source in positive ion mode.
-
Acquire data in full scan mode for accurate mass measurement and in MS/MS mode for fragmentation analysis to confirm the identity of gibepyrone A and its derivatives.
-
GC-MS (Gas Chromatography-Mass Spectrometry):
-
Sample Preparation:
-
For volatile compounds, use headspace solid-phase microextraction (SPME) from cultures grown on solid agar.
-
-
Chromatographic Separation:
-
Use a non-polar capillary column (e.g., HP-5MS).
-
Employ a temperature gradient to separate the volatile compounds.
-
-
Mass Spectrometric Detection:
-
Use electron ionization (EI) at 70 eV.
-
Identify compounds by comparing their mass spectra and retention times with those of authentic standards and library databases.
-
Gene Expression Analysis by qRT-PCR
-
RNA Extraction and cDNA Synthesis:
-
Harvest fungal mycelium from liquid cultures and freeze in liquid nitrogen.
-
Extract total RNA using a commercial kit or a Trizol-based method.
-
Treat the RNA with DNase I to remove any contaminating genomic DNA.
-
Synthesize first-strand cDNA using a reverse transcriptase and oligo(dT) or random primers.
-
-
Quantitative PCR:
-
Perform real-time PCR using a SYBR Green-based master mix.
-
Design primers for gpy1, gpy2, and a reference gene (e.g., actin or GAPDH).
-
Run the PCR on a real-time PCR system and collect fluorescence data.
-
-
Data Analysis:
-
Calculate the relative gene expression levels using the ΔΔCt method, normalizing the expression of the target genes to the reference gene.
-
Visualizations
The following diagrams illustrate the key pathways and workflows related to gibepyrone biosynthesis.
Caption: Biosynthetic pathway of gibepyrones in F. fujikuroi.
Caption: Regulatory network of the gibepyrone gene cluster.
Caption: Experimental workflow for gene deletion in F. fujikuroi.
Conclusion
The gibepyrone biosynthetic gene cluster in Fusarium fujikuroi represents a concise and elegant system for the production of α-pyrone polyketides. The identification of the core PKS, Gpy1, and the regulatory role of the ABC transporter, Gpy2, has provided significant insights into the molecular genetics of secondary metabolism in this important fungal species. The interplay between the cluster-encoded genes and global regulators like the velvet complex highlights the sophisticated control mechanisms that govern the production of these bioactive compounds. The experimental protocols and data presented in this guide offer a foundational resource for researchers aiming to further explore the biosynthesis of gibepyrones, engineer novel polyketides, and develop new strategies for the discovery and production of valuable natural products. Further investigation into the enzyme kinetics of Gpy1 and the precise mechanisms of transcriptional regulation will undoubtedly uncover new layers of complexity in this fascinating biosynthetic pathway.
References
- 1. Analysis of Volatile Compounds Emitted by Filamentous Fungi Using Solid-Phase Microextraction-Gas Chromatography/Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 2. Engineering Aspergillus oryzae for the Heterologous Expression of a Bacterial Modular Polyketide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gibepyrone Biosynthesis in the Rice Pathogen Fusarium fujikuroi Is Facilitated by a Small Polyketide Synthase Gene Cluster - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Molecular Signature of Gibepyrone D: A Spectroscopic and Methodological Guide
For Immediate Release
A comprehensive technical guide providing in-depth spectroscopic data and experimental methodologies for the characterization of Gibepyrone D, a secondary metabolite produced by various Fusarium species. This document is intended for researchers, scientists, and professionals in the fields of natural product chemistry, mycology, and drug development.
This compound, a member of the α-pyrone class of compounds, is a fascinating molecule primarily known as a detoxification product of its more biologically active precursor, Gibepyrone A. Understanding its chemical characteristics is crucial for researchers studying fungal metabolism and exploring the potential applications of these natural products. This guide consolidates the available spectroscopic data for this compound and its biosynthetic precursor, Gibepyrone A, and outlines the experimental protocols for their characterization.
Spectroscopic Data for Characterization
The structural elucidation of natural products relies on a combination of spectroscopic techniques. Below is a summary of the key spectroscopic data for this compound and Gibepyrone A.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone for determining the carbon-hydrogen framework of organic molecules.
Table 1: ¹H NMR Spectroscopic Data for this compound, Gibepyrone A, and Prolipyrone B (600 MHz, CDCl₃)
| Position | This compound δ [ppm] (J [Hz]) | Gibepyrone A δ [ppm] (J [Hz]) | Prolipyrone B δ [ppm] (J [Hz]) |
| 4 | 7.21 (d, 6.0) | 7.22 (d, 6.0) | 7.23 (d, 6.0) |
| 5 | 6.18 (d, 6.0) | 6.18 (d, 6.0) | 6.18 (d, 6.0) |
| 7 | 6.45 (q, 7.2) | 6.45 (q, 7.2) | 6.45 (q, 7.2) |
| 8 | 1.83 (s) | 1.83 (s) | 4.67 (s) |
| 9 | 1.87 (d, 7.2) | 1.87 (d, 7.2) | 1.87 (d, 7.2) |
| 10 | 2.00 (s) | 2.00 (s) | 2.00 (s) |
| 11 | 9.87 (s) | - | - |
Data obtained from Westphal et al., 2018.
Table 2: ¹³C NMR Spectroscopic Data for Gibepyrone A (100 MHz, C₆D₆)
| Position | δ [ppm] |
| C-2 | 165.1 (Cq) |
| C-3 | 123.0 (Cq) |
| C-4 | 138.7 (CH) |
| C-5 | 100.9 (CH) |
| C-6 | 162.9 (Cq) |
| C-7 | 138.5 (CH) |
| C-8 | 17.6 (CH₃) |
| C-9 | 16.7 (CH₃) |
| C-10 | 115.8 (CH₂) |
| C-11 | 41.8 (CH) |
Note: Complete ¹³C NMR data for this compound was not available in the cited literature. The data for Gibepyrone A is provided for comparative purposes.[1]
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule, allowing for the determination of its molecular weight and elemental composition.
Table 3: Mass Spectrometry Data for Gibepyrone A
| Technique | Ion | m/z |
| EI-MS (70 eV) | [M]⁺ | 164 (100%) |
| [M-CO]⁺ | 136 (64%) | |
| [M-C₂H₃O]⁺ | 121 (77%) | |
| [M-C₃H₅O]⁺ | 109 (62%) | |
| HREIMS | [M]⁺ | Calculated: 164.0837, Found: 164.0823 |
Data for Gibepyrone A.[1]
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
These techniques provide information about the functional groups and electronic transitions within a molecule.
Table 4: IR and UV-Vis Spectroscopic Data for Gibepyrone A
| Technique | Data |
| IR (film) νₘₐₓ | 1720, 1640, 1560 cm⁻¹ |
| UV-Vis (MeOH) λₘₐₓ (log ε) | 240 (4.1), 331 (3.8) nm |
Data for Gibepyrone A.[1]
Experimental Protocols
The characterization of this compound and related compounds involves their isolation from fungal cultures followed by spectroscopic analysis.
Fungal Culture and Extraction
Fusarium species, such as Fusarium fujikuroi or Fusarium graminearum, are cultivated on a suitable medium. For the production of gibepyrones, overexpression of the polyketide synthase gene PKS8 in F. graminearum has been utilized. The culture is then extracted with an organic solvent, typically ethyl acetate, to isolate the secondary metabolites.
Chromatographic Purification
The crude extract is subjected to chromatographic techniques to purify the individual compounds. This typically involves:
-
Column Chromatography: Using silica gel or other stationary phases to perform an initial separation of the compounds based on polarity.
-
High-Performance Liquid Chromatography (HPLC): For final purification of the compounds to achieve high purity. A reversed-phase column (e.g., C18) with a gradient of water and acetonitrile or methanol is commonly used.
Spectroscopic Analysis
-
NMR Spectroscopy: Purified compounds are dissolved in a deuterated solvent (e.g., CDCl₃). ¹H NMR, ¹³C NMR, and 2D NMR (such as COSY, HSQC, and HMBC) spectra are recorded on a high-field NMR spectrometer (e.g., 600 MHz).
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS), often coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS), is used to determine the exact mass and elemental composition. Electron ionization (EI) is a common ionization method for these compounds.
-
IR and UV-Vis Spectroscopy: IR spectra are typically recorded on a Fourier-transform infrared (FTIR) spectrometer. UV-Vis spectra are measured using a spectrophotometer with the compound dissolved in a suitable solvent like methanol.
Biosynthetic Pathway and Logical Relationships
This compound is biosynthetically derived from Gibepyrone A through an oxidation reaction catalyzed by cytochrome P450 monooxygenases. This is considered a detoxification step within the fungus, as Gibepyrone A exhibits moderate toxicity to the producing organism.
The experimental workflow for the characterization of this compound follows a logical progression from isolation to detailed structural analysis.
This guide provides a foundational set of data and methodologies for researchers working with this compound. The availability of comprehensive spectroscopic data is essential for the unambiguous identification and further investigation of this and other related fungal metabolites.
References
Gibepyrone D: A Fungal Self-Defense Mechanism Through Detoxification of Gibepyrone A
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the biochemical relationship between Gibepyrone A and Gibepyrone D, focusing on the role of this compound as a key detoxification product. Gibepyrones are a class of 2H-pyran-2-one polyketides produced by various species of the Fusarium fungus, notably the rice pathogen Fusarium fujikuroi.[1][2] While Gibepyrone A exhibits antimicrobial properties, it is also toxic to the producing organism.[1][3] Consequently, the fungus has evolved a detoxification pathway to mitigate this auto-toxicity by converting Gibepyrone A into less harmful derivatives.[4][5] This guide details the enzymatic conversion process, the genetic regulation of the biosynthetic pathway, and the experimental methodologies employed to elucidate this fungal self-defense mechanism.
Introduction: The Gibepyrone Family of Fungal Metabolites
Gibepyrones are a series of α-pyrone secondary metabolites first isolated from the fungus Fusarium fujikuroi.[4] The parent compound, Gibepyrone A, is a polyketide synthesized by the polyketide synthase PKS13 (designated Gpy1).[1][2] It serves as the precursor to a range of oxidized derivatives, including Gibepyrones B, C, D, E, and F.[1] Gibepyrone A displays moderate antimicrobial activity against certain Gram-positive bacteria and yeasts.[1] However, it also poses a significant toxic threat to the fungus itself, creating evolutionary pressure for a detoxification strategy.[1][5] The conversion to its derivatives, particularly this compound, represents a crucial survival mechanism for the fungus.[4][5] This process of biotransformation is a common strategy in microorganisms to inactivate harmful compounds and produce more hydrophilic, excretable derivatives.[6]
The Detoxification Pathway: Conversion of Gibepyrone A to this compound
The transformation of Gibepyrone A into this compound is an enzymatic process that reduces its toxicity.[4][5] This conversion is a key step in the fungus's self-protection mechanism.
Enzymatic Conversion
The biosynthesis of this compound from Gibepyrone A is not a spontaneous event but is catalyzed by specific enzymes. Research has demonstrated that this conversion is mediated by one or more cytochrome P450 monooxygenases .[1][2][4][7] These enzymes facilitate oxidation reactions, which in this case, modify the Gibepyrone A structure to yield the less toxic this compound.[5]
An important characteristic of this pathway is that the genes encoding these P450 monooxygenases are not located within the primary gibepyrone gene cluster that contains the gene for the initial synthesis of Gibepyrone A (Gpy1).[1][2][4] This indicates a more complex regulatory network where enzymes from different genomic locations are coordinated to complete the metabolic pathway. These enzymes are dependent on Cytochrome P450 Reductase (CPR) for their function.[1][4]
Caption: Enzymatic conversion of Gibepyrone A to this compound.
Genetic Regulation of Biosynthesis
The production of Gibepyrone A is tightly controlled by a network of regulatory proteins. Understanding this regulation is key to comprehending the overall flux through the detoxification pathway. The expression of the GPY genes is influenced by:
-
The Velvet Complex (Vel1, Vel2, Lae1): This complex acts as a strict repressor of GPY gene expression. Deletion mutants of these regulatory proteins show elevated levels of Gibepyrone A.[1][4]
-
Sge1: In contrast to the Velvet Complex, Sge1 is a positive regulator, promoting the biosynthesis of Gibepyrone A.[1][2][4]
-
Gpy2: Located within the gibepyrone gene cluster, Gpy2 is an ATP-binding cassette (ABC) transporter. While its primary role might be presumed to be efflux, it has been shown to repress the expression of the GPY1 gene.[1][2] Consequently, deletion of gpy2 leads to enhanced production of Gibepyrone A.[1][2]
Caption: Regulatory network controlling Gibepyrone A biosynthesis.
Quantitative Data Summary
While precise kinetic data for the P450-mediated conversion of Gibepyrone A to this compound is not detailed in the available literature, studies have quantified the relative production of Gibepyrone A in various regulatory mutant strains of F. fujikuroi. This data underscores the impact of the regulatory network on the availability of the precursor for detoxification.
| Fungal Strain | Genetic Modification | Effect on GPY1 Expression | Relative Gibepyrone A Production | Reference |
| Wild Type (WT) | None | Baseline | Baseline | [1] |
| Δvel1 | Deletion of Velvet Complex Component | Up-regulated | Elevated | [1] |
| Δvel2 | Deletion of Velvet Complex Component | Up-regulated | Elevated | [1] |
| Δlae1 | Deletion of Velvet Complex Component | Up-regulated | Elevated | [1] |
| Δsge1 | Deletion of Positive Regulator | Down-regulated | Down-regulated | [1] |
| Δgpy2 | Deletion of ABC Transporter | Up-regulated | Enhanced (extra- and intracellularly) | [1][2] |
Experimental Protocols
The elucidation of the Gibepyrone A detoxification pathway has been made possible through a combination of molecular biology, genetics, and analytical chemistry techniques.
General Experimental Workflow
Caption: General workflow for studying gibepyrone production.
Key Methodologies
-
Fungal Strains, Media, and Growth Conditions: F. fujikuroi strains (wild type and deletion mutants) are typically grown in liquid culture media, such as ICI medium with specific nitrogen sources (e.g., 6 mM glutamine), to induce secondary metabolite production.[1] Cultures are incubated for several days before analysis.[1]
-
Targeted Gene Deletion: To investigate the function of genes like GPY1, GPY2, and regulatory genes, targeted gene deletion is performed. This is often achieved through homologous recombination using constructs that replace the target gene with a resistance marker. Successful deletion is confirmed by PCR and Southern blot analysis.
-
Metabolite Analysis (HPLC-MS/MS):
-
Sample Preparation: Culture fluids are harvested, and metabolites are extracted, often using solvents like ethyl acetate.
-
Chromatography: The extract is analyzed using High-Performance Liquid Chromatography (HPLC) to separate the different compounds.
-
Detection: Mass Spectrometry (MS/MS) is coupled to the HPLC to identify and quantify the gibepyrones based on their mass-to-charge ratio and fragmentation patterns.[1] Comparison with synthesized chemical standards is used to verify the identity of the peaks.[1]
-
-
Gene Expression Analysis (qRT-PCR):
-
RNA Extraction: Fungal mycelium is harvested, and total RNA is extracted.
-
cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA).
-
Quantitative PCR: The cDNA is used as a template in a real-time PCR machine with primers specific to the target genes (e.g., GPY1, GPY2). The expression levels are quantified relative to a housekeeping gene.[1]
-
-
Isotopic Labeling Experiments: To confirm the polyketide origin of Gibepyrone A, feeding experiments with isotopically labeled precursors (e.g., [1-¹³C]acetate and [1,2-¹³C]acetate) are conducted. The incorporation of the labeled atoms into the final product is then analyzed by MS and NMR, which helps to elucidate the biosynthetic pathway.[1]
Conclusion and Future Directions
The conversion of the toxic Gibepyrone A to the less harmful this compound is a clear example of a fungal detoxification and self-preservation mechanism.[1][4][5] This process is mediated by cluster-independent P450 monooxygenases and is under the control of a complex genetic regulatory network.[1][2] For researchers in drug development, understanding such biotransformation pathways can offer insights into creating novel bioactive compounds with improved efficacy and reduced toxicity.[6] Future research should focus on identifying the specific P450 enzymes responsible for this conversion and characterizing their substrate specificity and kinetic properties. A deeper understanding of the interplay between the Velvet Complex, Sge1, and other regulatory factors could also provide new targets for manipulating fungal secondary metabolism for biotechnological applications.
References
- 1. Gibepyrone Biosynthesis in the Rice Pathogen Fusarium fujikuroi Is Facilitated by a Small Polyketide Synthase Gene Cluster - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gibepyrone Biosynthesis in the Rice Pathogen Fusarium fujikuroi Is Facilitated by a Small Polyketide Synthase Gene Cluster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gibepyrone A | C10H12O2 | CID 10103478 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Biotransformation of selected secondary metabolites by Alternaria species and the pharmaceutical, food and agricultural application of biotransformation products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Regulation of Gibepyrone Gene Expression in Fusarium fujikuroi: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the regulatory mechanisms governing the expression of gibepyrone biosynthetic genes in the phytopathogenic fungus Fusarium fujikuroi. The biosynthesis of gibepyrones, a family of polyketide-derived secondary metabolites, is tightly controlled by a network of transcription factors and other regulatory proteins. Understanding this intricate regulation is crucial for potential applications in agriculture and drug development.
Core Regulatory Network
The gibepyrone biosynthetic gene cluster in F. fujikuroi is primarily composed of two key genes: gpy1 , which encodes a polyketide synthase (PKS13) responsible for the synthesis of gibepyrone A, and gpy2 , encoding an ATP-binding cassette (ABC) transporter.[1][2][3] The expression of these genes is modulated by a multi-layered regulatory system involving both positive and negative regulators.
Key Regulatory Players
-
Gpy1 (PKS13): The core enzyme responsible for the biosynthesis of gibepyrone A.[1][2][3]
-
Gpy2: An ABC transporter that, contrary to a primary role in efflux, acts as a repressor of gpy1 gene expression.[1][2][3]
-
Velvet Complex (Vel1, Vel2, Lae1): This fungal-specific protein complex acts as a major repressor of gibepyrone biosynthesis. Deletion of any of its components leads to a significant upregulation of gpy gene expression and a corresponding increase in gibepyrone A production.[1][2][3]
-
Sge1: A master regulator of secondary metabolism in F. fujikuroi that positively influences gibepyrone biosynthesis.[1][2][3]
Environmental Influences
The production of many secondary metabolites in F. fujikuroi is influenced by environmental cues, particularly nitrogen availability. While the specific impact of nitrogen on gibepyrone biosynthesis has not been extensively detailed in the provided search results, it is known that nitrogen metabolite repression is a key regulatory mechanism for other secondary metabolite gene clusters in this fungus.
Quantitative Data on Gene Expression and Metabolite Production
The following tables summarize the quantitative data on the impact of various regulatory gene deletions on gpy1 and gpy2 gene expression and gibepyrone A production. The data is compiled from studies where F. fujikuroi was cultured in a medium containing 6 mM glutamine, which is a condition known to induce gibepyrone biosynthesis.
Table 1: Relative Gene Expression of gpy1 and gpy2 in Regulatory Mutants
| Fungal Strain | Relative Expression of gpy1 (Fold Change vs. Wild Type) | Relative Expression of gpy2 (Fold Change vs. Wild Type) |
| Wild Type (IMI 58289) | 1.0 | 1.0 |
| Δvel1 | Increased | Increased |
| Δvel2 | Increased | Increased |
| Δlae1 | Increased | Increased |
| Δsge1 | Decreased | Decreased |
| Δgpy2 | ~ 3.5 | - |
Note: Specific fold-change values for Δvel1, Δvel2, Δlae1, and Δsge1 were not explicitly provided in the search results, but the direction of change was consistently reported as "elevated" or "down-regulated". The value for Δgpy2 is an approximation based on graphical data representations in the source literature.
Table 2: Gibepyrone A Production in Regulatory Mutants
| Fungal Strain | Relative Gibepyrone A Production (vs. Wild Type) |
| Wild Type (IMI 58289) | 100% |
| Δvel1 | Elevated |
| Δvel2 | Elevated |
| Δlae1 | Elevated |
| Δsge1 | Down-regulated |
| Δgpy2 | ~ 250% (extracellular) |
Note: Specific percentage increases for Δvel1, Δvel2, and Δlae1, and the decrease for Δsge1 were not detailed numerically in the search results. The value for Δgpy2 is an approximation from graphical data.
Signaling Pathways and Regulatory Logic
The regulation of gibepyrone gene expression can be visualized as a signaling pathway where repressors and activators converge on the gpy gene cluster.
Caption: Regulatory network of gibepyrone biosynthesis in F. fujikuroi.
Experimental Protocols
This section provides detailed methodologies for key experiments involved in the study of gibepyrone gene expression regulation.
Fungal Strains, Culture Conditions, and Mycelium Harvesting
-
Strains: Fusarium fujikuroi wild-type strain IMI 58289 and its deletion mutants (e.g., Δgpy1, Δgpy2, Δvel1, Δvel2, Δlae1, Δsge1).
-
Culture Media: For secondary metabolite production, cultures are typically grown in a synthetic ICI (Imperial Chemical Industries) medium supplemented with 6 mM glutamine as the nitrogen source.
-
Growth Conditions: Fungal cultures are incubated at 28°C in the dark on a rotary shaker at 200 rpm for 3 to 7 days.
-
Mycelium Harvesting: Mycelium is harvested by filtration through sterile gauze, washed with sterile water, and immediately frozen in liquid nitrogen. The frozen mycelium is then lyophilized and stored at -80°C until further use for RNA or DNA extraction.
Gene Deletion via Protoplast Transformation
This protocol outlines the generation of gene deletion mutants in F. fujikuroi using homologous recombination.
Caption: Workflow for targeted gene deletion in F. fujikuroi.
Detailed Steps:
-
Deletion Construct Generation:
-
Amplify approximately 1 kb of the 5' and 3' flanking regions of the target gene from F. fujikuroi genomic DNA using high-fidelity DNA polymerase.
-
The primers for the inner ends of the flanking regions should contain overhangs complementary to the ends of a selectable marker cassette (e.g., hygromycin resistance, hph).
-
Amplify the hph cassette from a suitable plasmid.
-
Fuse the three fragments (5' flank, hph cassette, 3' flank) using fusion PCR.
-
-
Protoplast Preparation:
-
Inoculate 100 ml of complete medium (CM) with F. fujikuroi mycelium and incubate for 16-20 hours at 28°C with shaking.
-
Harvest the young mycelium by filtration and wash with a sterile osmotic stabilizer (e.g., 0.7 M NaCl).
-
Resuspend the mycelium in an enzyme solution containing lytic enzymes such as Driselase and Lysing Enzymes in the osmotic stabilizer.
-
Incubate at 30°C with gentle shaking for 2-4 hours until a sufficient number of protoplasts are released.
-
Separate protoplasts from mycelial debris by filtering through sterile glass wool.
-
-
Transformation:
-
Pellet the protoplasts by gentle centrifugation and wash twice with STC buffer (1.2 M sorbitol, 10 mM Tris-HCl pH 7.5, 50 mM CaCl2).
-
Resuspend the protoplasts in STC buffer to a final concentration of 1 x 10^8 protoplasts/ml.
-
Add 5-10 µg of the deletion construct DNA to 100 µl of the protoplast suspension.
-
Add 25 µl of PEG solution (60% PEG 4000, 10 mM Tris-HCl pH 7.5, 50 mM CaCl2) and incubate on ice for 20 minutes.
-
Add 1 ml of PEG solution and incubate for a further 15 minutes at room temperature.
-
Add 2 ml of STC buffer and mix gently.
-
-
Selection and Verification:
-
Plate the transformation mixture onto regeneration agar (e.g., CM with 1.2 M sorbitol) containing the appropriate selective agent (e.g., hygromycin B).
-
Incubate at 28°C for 3-5 days until transformants appear.
-
Isolate single spores from the primary transformants and screen for homologous recombination by diagnostic PCR using primers flanking the integration site.
-
Confirm single-copy integration of the deletion cassette by Southern blot analysis.
-
Gene Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)
Caption: Workflow for qRT-PCR analysis of gibepyrone gene expression.
Detailed Steps:
-
RNA Extraction: Extract total RNA from lyophilized mycelium using a suitable method, such as a TRIzol-based protocol or a commercial RNA extraction kit.
-
DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random hexamer primers.
-
Quantitative PCR:
-
Perform qPCR reactions in a real-time PCR system using a SYBR Green-based master mix.
-
Each reaction should contain cDNA template, forward and reverse primers for the target gene (gpy1 or gpy2), and the SYBR Green master mix.
-
Use primers for a housekeeping gene (e.g., actin or tubulin) as an internal control for normalization.
-
Primer Sequences (Example):
-
gpy1-F: 5'-GCTCTTGTCGATGCTCTTGA-3'
-
gpy1-R: 5'-CGTAGTCGTCGTTGTCGTTG-3'
-
gpy2-F: 5'-AGTTGCTTGTCGATGCTGTT-3'
-
gpy2-R: 5'-GTCGTCGTTGTCGTTGCTCT-3'
-
actin-F: 5'-GCTGGTTTCGCTGGAGATGA-3'
-
actin-R: 5'-TCGCACTTCATGATGGAGTTGA-3' (Note: These are example primer sequences and should be validated for specificity and efficiency before use.)
-
-
-
Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target gene to the expression of the reference gene.
Quantification of Gibepyrone A by HPLC-MS/MS
-
Sample Preparation:
-
For extracellular gibepyrone A, filter the culture supernatant and use it directly for analysis or after extraction with an organic solvent like ethyl acetate.
-
For intracellular gibepyrone A, extract the lyophilized mycelium with a suitable solvent (e.g., methanol or ethyl acetate), evaporate the solvent, and redissolve the residue in a solvent compatible with the HPLC mobile phase.
-
-
HPLC Conditions:
-
Column: A reversed-phase C18 column (e.g., 150 x 2.1 mm, 3.5 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from a low to a high percentage of mobile phase B over a suitable time (e.g., 5% to 95% B in 15 minutes).
-
Flow Rate: 0.2-0.4 ml/min.
-
Column Temperature: 40°C.
-
-
MS/MS Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor the specific precursor-to-product ion transition for gibepyrone A (e.g., m/z 167.1 → 123.1).
-
Optimize other MS parameters such as capillary voltage, cone voltage, and collision energy for maximum sensitivity.
-
-
Quantification: Create a standard curve using a purified gibepyrone A standard of known concentrations. Quantify the amount of gibepyrone A in the samples by comparing their peak areas to the standard curve.
This guide provides a comprehensive technical overview of the regulation of gibepyrone gene expression in F. fujikuroi, integrating quantitative data, signaling pathways, and detailed experimental protocols to serve as a valuable resource for researchers in the field.
References
- 1. Gibepyrone Biosynthesis in the Rice Pathogen Fusarium fujikuroi Is Facilitated by a Small Polyketide Synthase Gene Cluster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. apsnet.org [apsnet.org]
- 3. Improved Protoplast Production Protocol for Fungal Transformations Mediated by CRISPR/Cas9 in Botrytis cinerea Non-Sporulating Isolates - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Extraction of Gibepyrone D from Fungal Cultures
Audience: Researchers, scientists, and drug development professionals.
Introduction
Gibepyrone D is a polyketide-derived α-pyrone metabolite produced by various fungal species, most notably from the genus Fusarium, including F. fujikuroi, F. oxysporum, and F. proliferatum.[1][2] It is biosynthetically derived from the oxidation of its precursor, Gibepyrone A.[1][3][4][5] This document provides detailed application notes and protocols for the extraction, purification, and quantification of this compound from fungal cultures, intended for researchers in natural product chemistry, mycology, and drug discovery.
Biosynthesis of this compound
This compound is not directly synthesized by a single gene cluster but is a downstream product of the Gibepyrone A biosynthetic pathway. Gibepyrone A is produced by a polyketide synthase (PKS). Subsequently, Gibepyrone A undergoes oxidation to yield this compound. This oxidative step is likely catalyzed by cluster-independent P450 monooxygenases, which serve as a detoxification mechanism for the producing fungus, as Gibepyrone A exhibits some toxicity to the organism itself.[1][3][4][5]
Caption: Biosynthetic pathway of this compound.
Experimental Protocols
This section outlines the detailed methodologies for the cultivation of Fusarium species, followed by the extraction, purification, and quantification of this compound.
Protocol 1: Fungal Cultivation and Fermentation
Objective: To produce this compound through submerged fermentation of a Fusarium species.
Materials:
-
Fusarium fujikuroi or other known this compound producing strain
-
Potato Dextrose Agar (PDA) plates
-
Liquid fermentation medium (e.g., Potato Dextrose Broth or a specialized production medium)
-
Erlenmeyer flasks
-
Shaking incubator
-
Sterile water
Procedure:
-
Strain Activation: Inoculate the Fusarium strain onto PDA plates and incubate at 25-28°C for 5-7 days until sufficient mycelial growth and sporulation are observed.
-
Seed Culture Preparation: Aseptically transfer a few agar plugs of the mycelium into a 250 mL Erlenmeyer flask containing 50 mL of the seed culture medium. Incubate at 25-28°C on a rotary shaker at 150-180 rpm for 2-3 days.
-
Production Culture: Inoculate a 1 L Erlenmeyer flask containing 500 mL of the production medium with 5-10% (v/v) of the seed culture.
-
Fermentation: Incubate the production culture at 25-28°C on a rotary shaker at 150-180 rpm for 7-14 days. The optimal fermentation time should be determined by preliminary time-course experiments.
Protocol 2: Extraction of this compound
Objective: To extract this compound from the fungal culture broth and mycelium.
Materials:
-
Fungal culture from Protocol 1
-
Ethyl acetate
-
Buchner funnel and filter paper
-
Separatory funnel
-
Rotary evaporator
-
Anhydrous sodium sulfate
Procedure:
-
Separation of Mycelium and Culture Broth: Separate the fungal biomass from the culture broth by vacuum filtration using a Buchner funnel.
-
Mycelium Extraction:
-
The collected mycelial mat should be freeze-dried and then ground to a fine powder.
-
Suspend the powdered mycelium in ethyl acetate (e.g., 10 g of dry mycelium in 100 mL of ethyl acetate) and stir for 2-4 hours at room temperature.
-
Filter the mixture to remove the mycelial debris and collect the ethyl acetate extract.
-
Repeat the extraction process twice to ensure maximum recovery.
-
-
Culture Broth Extraction:
-
Transfer the culture filtrate to a separatory funnel.
-
Perform a liquid-liquid extraction with an equal volume of ethyl acetate. Shake vigorously for 5-10 minutes and allow the layers to separate.
-
Collect the upper ethyl acetate layer.
-
Repeat the extraction two more times with fresh ethyl acetate.
-
-
Pooling and Drying: Combine all the ethyl acetate extracts (from both mycelium and broth). Dry the combined extract over anhydrous sodium sulfate to remove any residual water.
-
Concentration: Filter off the sodium sulfate and concentrate the ethyl acetate extract to dryness using a rotary evaporator at a temperature not exceeding 40°C. The resulting crude extract can be stored at -20°C until further purification.
Protocol 3: Purification of this compound
Objective: To purify this compound from the crude extract using chromatographic techniques.
Materials:
-
Crude extract from Protocol 2
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., n-hexane, ethyl acetate, chloroform, methanol)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
Glass column for chromatography
-
Fraction collector (optional)
-
HPLC system (preparative or semi-preparative) with a C18 column
Procedure:
-
Thin Layer Chromatography (TLC) Analysis of Crude Extract:
-
Dissolve a small amount of the crude extract in a suitable solvent (e.g., ethyl acetate).
-
Spot the dissolved extract onto a TLC plate.
-
Develop the TLC plate using a solvent system such as chloroform:methanol (9.5:0.5, v/v) or n-hexane:ethyl acetate (7:3, v/v).[6]
-
Visualize the separated compounds under UV light (254 nm and 365 nm) and by staining with a suitable reagent (e.g., anisaldehyde-sulfuric acid) followed by heating. This will help in determining the appropriate solvent system for column chromatography.
-
-
Silica Gel Column Chromatography:
-
Prepare a silica gel column with a suitable diameter and length based on the amount of crude extract.
-
Load the crude extract (adsorbed onto a small amount of silica gel) onto the top of the column.
-
Elute the column with a gradient of solvents, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate or methanol).[7]
-
Collect fractions of the eluate and monitor the separation by TLC.
-
Pool the fractions containing this compound based on the TLC analysis.
-
Concentrate the pooled fractions to obtain a semi-purified extract.
-
-
High-Performance Liquid Chromatography (HPLC) Purification:
-
For final purification, subject the semi-purified extract to preparative or semi-preparative HPLC.
-
Use a reversed-phase C18 column.
-
Elute with a gradient of methanol and water.[8] The exact gradient should be optimized based on analytical HPLC runs.
-
Monitor the elution at a suitable wavelength (e.g., 285 nm for α-pyrones) and collect the peak corresponding to this compound.[9]
-
Evaporate the solvent from the collected fraction to obtain pure this compound.
-
Protocol 4: Quantification of this compound
Objective: To quantify the amount of this compound in the extracts using HPLC-MS.
Materials:
-
Purified this compound standard
-
Crude or purified extracts
-
HPLC-MS system
-
Solvents for mobile phase (e.g., acetonitrile, water, formic acid)
Procedure:
-
Standard Curve Preparation: Prepare a series of standard solutions of purified this compound of known concentrations.
-
Sample Preparation: Dissolve a known weight of the crude or purified extract in a known volume of a suitable solvent (e.g., methanol).
-
HPLC-MS Analysis:
-
Inject the standard solutions and the sample extract into the HPLC-MS system.
-
Use a C18 column and a suitable gradient elution program (e.g., a gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
-
Set the mass spectrometer to detect the molecular ion of this compound ([M+H]⁺).
-
-
Quantification: Construct a standard curve by plotting the peak area against the concentration of the this compound standards. Use the standard curve to determine the concentration of this compound in the sample extract.
Data Presentation
Table 1: Quantitative Data for this compound Extraction and Purification (Hypothetical Data)
| Step | Starting Material | Volume/Weight | Product | Yield (mg) | Purity (%) |
| Fermentation | F. fujikuroi culture | 1 L | Crude Broth & Mycelium | N/A | N/A |
| Extraction | Crude Broth & Mycelium | 1 L | Crude Ethyl Acetate Extract | 500 mg | ~5% |
| Column Chromatography | Crude Extract | 500 mg | Semi-purified Fraction | 50 mg | ~60% |
| Preparative HPLC | Semi-purified Fraction | 50 mg | Pure this compound | 15 mg | >95% |
Visualization of Experimental Workflow
Caption: Experimental workflow for this compound extraction.
References
- 1. Gibepyrone Biosynthesis in the Rice Pathogen Fusarium fujikuroi Is Facilitated by a Small Polyketide Synthase Gene Cluster - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioactive Naphtho-α-Pyranones from Two Endophytic Fungi of the Genus Polyphilus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 6-Pentyl-α-Pyrone from Trichoderma gamsii Exert Antioxidant and Anti-Inflammatory Properties in Lipopolysaccharide-Stimulated Mouse Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gibepyrone Biosynthesis in the Rice Pathogen Fusarium fujikuroi Is Facilitated by a Small Polyketide Synthase Gene Cluster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ajbls.com [ajbls.com]
- 7. Production of a Polyketide Pigment by Fusarium chlamydosporum - Journal of Pure and Applied Microbiology [microbiologyjournal.org]
- 8. Rare Chlorinated Fungal Metabolite and Alpha-Pyrones from an Endophytic Fungus Nigrospora sp - PMC [pmc.ncbi.nlm.nih.gov]
- 9. High performance liquid chromatography for the analysis of fusapyrone and deoxyfusapyrone, two antifungal alpha-pyrones from Fusarium semitectum - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Inducing Gibepyrone D Production in Fusarium
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gibepyrone D is a polyketide-derived secondary metabolite produced by several species of the fungal genus Fusarium, including F. fujikuroi, F. oxysporum, and F. proliferatum.[1] As a member of the α-pyrone class of compounds, this compound and its precursors exhibit various biological activities, making them of interest for further investigation in drug development. This document provides detailed protocols for the cultivation of Fusarium species, induction of this compound production through genetic manipulation, and methods for its extraction and analysis. The protocols are based on established research into the biosynthesis and regulation of gibepyrones.
The production of this compound is intrinsically linked to its precursor, Gibepyrone A. The biosynthesis of Gibepyrone A is initiated by the polyketide synthase Gpy1 (also known as PKS13).[1] Subsequently, Gibepyrone A is converted to this compound through the action of cluster-independent P450 monooxygenases, a process believed to be a detoxification mechanism for the fungus.[1]
Genetic regulation plays a pivotal role in the biosynthesis of gibepyrones. Key regulatory bodies include the Velvet complex (composed of proteins Vel1, Vel2) and the global regulator Lae1, which act as repressors of the gibepyrone biosynthetic gene cluster.[1][2] Conversely, the transcription factor Sge1 positively regulates the expression of these genes.[1][2] Strategic genetic modification, such as the deletion of the Velvet complex genes, can significantly enhance the production of gibepyrones.
Quantitative Data on Gibepyrone Production
| Strain | Genetic Modification | Relative Gibepyrone A Production vs. WT (%)[1] |
| Wild-Type (IMI 58289) | None | 100 |
| Δvel1 | Deletion of Velvet complex component Vel1 | ~250 |
| Δvel2 | Deletion of Velvet complex component Vel2 | ~150 |
| Δlae1 | Deletion of global regulator Lae1 | ~200 |
| Δsge1 | Deletion of positive regulator Sge1 | < 50 |
Experimental Protocols
Protocol 1: Cultivation of Fusarium fujikuroi for this compound Production
This protocol outlines the steps for the liquid culture of F. fujikuroi under conditions favorable for secondary metabolite production.
Materials:
-
Fusarium fujikuroi strain (e.g., IMI 58289 or a genetically modified variant like Δvel1)
-
Potato Dextrose Agar (PDA) plates
-
Sterile distilled water
-
Sterile cheesecloth
-
300 mL Erlenmeyer flasks
-
ICI (Imperial Chemical Industries) liquid medium (see recipe below)
-
Shaking incubator
ICI Medium Recipe (per 1 Liter):
-
NaNO₃: 2.0 g
-
KH₂PO₄: 1.0 g
-
MgSO₄·7H₂O: 0.5 g
-
KCl: 0.5 g
-
FeSO₄·7H₂O: 0.01 g
-
Glucose: 40.0 g
-
Glutamine: 1.02 g (for a final concentration of 6 mM)
-
Distilled water: to 1 L
-
Adjust pH to 5.5 before autoclaving.
Procedure:
-
Inoculum Preparation:
-
Grow the F. fujikuroi strain on PDA plates at 28°C for 5-7 days until sporulation is observed.
-
Harvest spores by adding 10 mL of sterile distilled water to the plate and gently scraping the surface with a sterile loop.
-
Filter the spore suspension through sterile cheesecloth to remove mycelial fragments.
-
Determine the spore concentration using a hemocytometer and adjust to 1 x 10⁶ spores/mL with sterile distilled water.
-
-
Liquid Culture:
-
Dispense 100 mL of sterile ICI medium into each 300 mL Erlenmeyer flask.
-
Inoculate each flask with 1 mL of the prepared spore suspension.
-
Incubate the flasks at 28°C in a shaking incubator at 200 rpm for 7 days.[1] The culture conditions, particularly the nitrogen source (glutamine), are crucial for inducing secondary metabolite production.
-
Protocol 2: Extraction and Analysis of this compound
This protocol describes the extraction of gibepyrones from the liquid culture and their analysis by High-Performance Liquid Chromatography (HPLC).
Materials:
-
7-day old F. fujikuroi liquid culture
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Methanol (HPLC grade)
-
Syringe filters (0.22 µm)
-
HPLC system with a C18 reverse-phase column and UV or Mass Spectrometry (MS) detector.
Procedure:
-
Extraction:
-
Separate the mycelium from the culture broth by filtration.
-
Extract the culture filtrate three times with an equal volume of ethyl acetate in a separatory funnel.
-
Pool the organic phases and dry over anhydrous sodium sulfate.
-
Evaporate the solvent using a rotary evaporator to obtain the crude extract.
-
-
Sample Preparation for HPLC:
-
Dissolve the crude extract in a known volume of methanol.
-
Filter the solution through a 0.22 µm syringe filter into an HPLC vial.
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.
-
Gradient Program: A typical gradient might start at 10% B, increase to 90% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 285 nm or a mass spectrometer for more specific identification and quantification.[3]
-
Quantification: Compare the peak area of this compound in the sample to a standard curve prepared from a purified this compound standard.
-
Visualizations
This compound Biosynthetic and Regulatory Pathway
The following diagram illustrates the biosynthetic pathway from the precursor Gibepyrone A to this compound and the key genetic regulators involved.
Caption: Biosynthetic pathway and regulation of this compound.
Experimental Workflow for this compound Production and Analysis
This diagram outlines the complete workflow from fungal culture to the final analysis of this compound.
Caption: Workflow for this compound production and analysis.
References
- 1. Gibepyrone Biosynthesis in the Rice Pathogen Fusarium fujikuroi Is Facilitated by a Small Polyketide Synthase Gene Cluster - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gibepyrone Biosynthesis in the Rice Pathogen Fusarium fujikuroi Is Facilitated by a Small Polyketide Synthase Gene Cluster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Analytical Standards for Gibepyrone D Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gibepyrone D is a polyketide-derived secondary metabolite produced by various filamentous fungi, including species of Fusarium. It is understood to be a detoxification product of its precursor, Gibepyrone A, formed through an enzymatic hydroxylation reaction.[1][2][3] This transformation is mediated by cluster-independent cytochrome P450 monooxygenases, suggesting a protective mechanism for the fungus against the moderate toxicity of Gibepyrone A.[1][2][3] The study of this compound is crucial for understanding fungal secondary metabolism, detoxification pathways, and for the assessment of potential biological activities.
These application notes provide a comprehensive guide to the analytical standards and protocols required for the accurate identification and quantification of this compound in a research setting.
Physicochemical Properties and Reference Standards
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂O₃ | Inferred from Gibepyrone A (C₁₀H₁₂O₂) + Oxygen |
| Molecular Weight | 180.20 g/mol | Calculated |
| Chemical Structure | 6-(1-hydroxy-1-methylpropyl)-3-methyl-2H-pyran-2-one | [4] |
| Appearance | Likely a solid or oil | General observation for similar compounds |
| Solubility | Soluble in methanol, ethanol, acetonitrile, ethyl acetate, and other common organic solvents. Limited solubility in water. | General observation for similar compounds |
Preparation of a this compound Analytical Standard
A reference standard of this compound can be prepared by the enzymatic conversion of Gibepyrone A or through chemical synthesis.
Protocol 1: Isolation and Purification of this compound from Fungal Culture
This protocol outlines the general steps for obtaining this compound from a fungal culture known to produce it, such as certain Fusarium species.
-
Fungal Cultivation:
-
Inoculate a suitable liquid medium (e.g., Potato Dextrose Broth or a defined synthetic medium) with a high-producing fungal strain.
-
Incubate the culture under optimal conditions for this compound production (typically 7-14 days at 25-28°C with shaking).
-
-
Extraction:
-
Separate the fungal mycelium from the culture broth by filtration.
-
Extract the culture broth with an equal volume of ethyl acetate three times.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to obtain a crude extract.
-
-
Purification:
-
Subject the crude extract to column chromatography on silica gel.
-
Elute with a gradient of hexane and ethyl acetate, starting with a low polarity and gradually increasing the concentration of ethyl acetate.
-
Monitor the fractions by Thin Layer Chromatography (TLC) or HPLC to identify those containing this compound.
-
Combine the pure fractions and evaporate the solvent.
-
Further purification can be achieved using preparative HPLC if necessary.
-
-
Characterization and Purity Assessment:
-
Confirm the identity of the purified compound as this compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
-
Determine the purity of the standard using HPLC-UV/DAD. A purity of ≥95% is recommended for a quantitative standard.
-
Storage and Stability
Proper storage of the this compound analytical standard is crucial to maintain its integrity.
-
Solid Form: Store in a tightly sealed, amber glass vial at -20°C. Under these conditions, the standard should be stable for at least 6-12 months.
-
Solution Form: Prepare stock solutions in a suitable solvent (e.g., methanol or acetonitrile) and store in small aliquots in tightly sealed, amber glass vials at -20°C. Solutions are generally stable for up to one month. Avoid repeated freeze-thaw cycles.
Analytical Methodologies
The following protocols are recommended starting points for the analysis of this compound. Method validation (specificity, linearity, accuracy, precision, and sensitivity) should be performed according to ICH guidelines before use in quantitative studies.
High-Performance Liquid Chromatography (HPLC)
Protocol 2: HPLC-UV/DAD for the Quantification of this compound
-
Instrumentation: A standard HPLC system equipped with a UV/Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
-
Gradient Elution:
-
0-1 min: 5% B
-
1-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-19 min: 95% to 5% B
-
19-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection: UV detection at the wavelength of maximum absorbance for this compound (to be determined by DAD analysis, likely in the range of 230-330 nm).
-
Quantification: External standard calibration using the prepared this compound analytical standard.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Protocol 3: LC-MS/MS for the Sensitive Quantification of this compound
-
Instrumentation: A triple quadrupole mass spectrometer coupled to an HPLC or UHPLC system.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
HPLC Conditions: Similar to the HPLC-UV/DAD method, but a lower flow rate (e.g., 0.3-0.5 mL/min) and smaller column dimensions may be used for higher sensitivity.
-
MS Parameters:
-
Ion Source Temperature: To be optimized (typically 120-150°C).
-
Desolvation Gas Temperature: To be optimized (typically 350-500°C).
-
Capillary Voltage: To be optimized (typically 3-4 kV).
-
-
Multiple Reaction Monitoring (MRM):
-
The precursor ion will be the protonated molecule [M+H]⁺ (m/z 181.08).
-
Product ions need to be determined by infusing the this compound standard and performing a product ion scan. Characteristic fragments would likely arise from the loss of water (H₂O) and other neutral losses from the side chain.
-
-
Quantification: A calibration curve should be constructed using the prepared this compound analytical standard. The use of a suitable internal standard is recommended for improved accuracy and precision.
Data Presentation
Table 2: ¹H NMR Spectroscopic Data for this compound (600 MHz, CDCl₃)
| Position | δ (ppm) | Multiplicity | J (Hz) |
| 4 | 7.25 | d | 9.7 |
| 5 | 6.18 | d | 9.7 |
| 8-CH₃ | 1.85 | s | |
| 9-CH₂ | 1.75 | m | |
| 10-CH₃ | 0.85 | t | 7.4 |
| 3-CH₃ | 2.05 | s | |
| OH | - | br s |
Data adapted from related research.[4]
Visualizations
Biosynthetic Pathway of this compound
The following diagram illustrates the conversion of Gibepyrone A to this compound, a key step in the fungal detoxification pathway.[1][2][3]
Caption: Biosynthesis of this compound from Gibepyrone A.
Experimental Workflow for this compound Quantification
The diagram below outlines the general workflow for the quantitative analysis of this compound from a fungal culture.
Caption: Workflow for this compound analysis.
Conclusion
The analytical methods and protocols detailed in these application notes provide a solid foundation for researchers investigating this compound. Due to the current lack of a commercially available standard, the in-house preparation and thorough characterization of a reference standard are of utmost importance for achieving accurate and reproducible quantitative results. The provided HPLC and LC-MS/MS methods serve as excellent starting points and should be validated according to the specific requirements of the research application. Further studies are encouraged to establish a comprehensive stability profile for this compound and to explore its biological activities in greater detail.
References
Application Notes and Protocols for Studying Gibepyrone D Biosynthesis Using Gene Knockout Techniques
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gibepyrones are a class of fungal polyketides, with Gibepyrone D being a notable derivative. Understanding the biosynthetic pathway of these secondary metabolites is crucial for harnessing their potential in drug development and for managing their roles in phytopathogenic fungi like Fusarium species. Gene knockout technology is a powerful tool for elucidating the function of specific genes within a biosynthetic gene cluster (BGC). By systematically deleting genes suspected of being involved in the pathway, researchers can confirm their roles through the resulting metabolic profile, observing the abolition of the final product or the accumulation of intermediates.
These notes provide a comprehensive overview and detailed protocols for applying gene knockout techniques, particularly the CRISPR-Cas9 system, to investigate the biosynthesis of this compound.
The Biosynthetic Pathway of this compound
The biosynthesis of this compound originates from a polyketide precursor, Gibepyrone A. In the well-studied rice pathogen Fusarium fujikuroi, the core of this pathway is a small gene cluster containing a polyketide synthase (PKS) gene, gpy1 (also referred to as PKS13), and an ABC transporter gene, gpy2.[1][2]
The PKS Gpy1 is responsible for synthesizing Gibepyrone A from an acetyl-CoA starter unit and three malonyl-CoA extender units.[1] Subsequently, Gibepyrone A is converted into its oxidized derivatives, Gibepyrone B and this compound. This conversion is not carried out by enzymes within the gpy cluster but by cluster-independent cytochrome P450 monooxygenases.[1][3][4] This final step is believed to be a detoxification mechanism, as Gibepyrone A exhibits moderate toxicity to the producing fungus.[1][3]
Caption: Proposed biosynthetic pathway for this compound.
Application Note: Gene Knockout Strategy for Pathway Elucidation
The primary application of gene knockout in this context is to validate the function of candidate genes. The strategy involves creating targeted deletions of the PKS gene (gpy1) and putative P450 monooxygenase genes.
-
gpy1 Knockout: Deleting the core PKS gene should completely abolish the production of Gibepyrone A and, consequently, all its derivatives, including this compound. This provides definitive proof that Gpy1 is the key enzyme for initiating the pathway.[1]
-
P450 Knockout: Identifying and knocking out the specific P450 monooxygenase(s) responsible for converting Gibepyrone A to this compound would lead to the accumulation of the precursor, Gibepyrone A, and a significant reduction or complete loss of this compound. This confirms the role of the P450 enzyme in this specific oxidation step.
-
gpy2 Knockout: The gpy2 gene encodes an ABC transporter. Studies have shown that knocking out gpy2 leads to an upregulation of gpy1 expression and an increase in Gibepyrone A production, suggesting Gpy2 acts as a repressor.[1][2] This demonstrates how gene knockouts can also uncover regulatory functions.
Experimental Protocols
Protocol I: CRISPR-Cas9 Mediated Gene Knockout in Fusarium sp.
The CRISPR-Cas9 system is a highly efficient method for targeted gene disruption in filamentous fungi.[5][6] This protocol outlines a general workflow for creating gene knockouts in Fusarium.
Caption: General experimental workflow for CRISPR-Cas9 in fungi.
A. Target Gene Selection and sgRNA Design
-
Obtain the genomic sequence of the target gene (e.g., gpy1 or a candidate P450 monooxygenase) from a relevant database (e.g., NCBI, FungiDB).
-
Use an sgRNA design tool (e.g., CHOPCHOP, CRISPOR) to identify potential 20-nucleotide protospacer sequences immediately preceding a Protospacer Adjacent Motif (PAM), which is typically 'NGG' for Streptococcus pyogenes Cas9.[7]
-
Select 2-3 sgRNAs with high on-target scores and low off-target predictions for each gene to ensure a high success rate.
B. Construction of the CRISPR-Cas9 Vector
-
Utilize a fungal CRISPR-Cas9 expression vector. These plasmids typically contain a codon-optimized cas9 gene under a strong constitutive promoter (e.g., gpdA) and a cloning site for the sgRNA cassette.[8]
-
The sgRNA expression is driven by a U6 promoter.[8]
-
Synthesize the designed sgRNA sequences as complementary oligonucleotides.
-
Anneal the oligonucleotides and clone them into the sgRNA expression site of the vector using appropriate restriction enzymes or a Gibson Assembly-based method.
-
The vector should also contain a selectable marker, such as the hygromycin B phosphotransferase gene (hph).[6]
C. Fungal Protoplast Preparation and Transformation
-
Grow the wild-type Fusarium strain in a liquid medium (e.g., Potato Dextrose Broth) for 2-3 days.
-
Harvest the mycelia by filtration and wash with an osmotic stabilizer (e.g., 0.8 M KCl).
-
Digest the fungal cell walls using a lytic enzyme mixture (e.g., Glucanex, Lysing Enzymes from Trichoderma harzianum) in the osmotic stabilizer for 2-4 hours at 30°C with gentle shaking.
-
Separate the protoplasts from undigested mycelia by filtering through sterile glass wool.
-
Wash the protoplasts with STC buffer (Sorbitol, Tris-HCl, CaCl2) and resuspend to a final concentration of 10^7 to 10^8 protoplasts/mL.
-
Add 5-10 µg of the CRISPR-Cas9 plasmid DNA to 100 µL of the protoplast suspension.
-
Add PEG solution (e.g., 40% PEG 4000 in STC buffer) and incubate at room temperature.[9]
-
Plate the transformation mixture onto regeneration agar (e.g., PDA with an osmotic stabilizer) containing the appropriate selective agent (e.g., 100 µg/mL hygromycin B).
-
Incubate plates for 5-7 days until transformant colonies appear.
D. Screening and Verification of Mutants
-
Isolate individual transformant colonies onto new selective plates to obtain pure cultures.
-
Extract genomic DNA from the wild-type and putative mutant strains.
-
Perform PCR using primers that flank the sgRNA target site. A successful indel mutation (insertion/deletion) caused by non-homologous end joining (NHEJ) may result in a slight size change on an agarose gel, but is often too small to detect.
-
The primary verification method is Sanger sequencing of the PCR product. Sequence alignment with the wild-type gene will reveal the specific indel mutation at the target site, confirming the knockout.
Protocol II: Metabolite Extraction and Quantitative Analysis
After confirming the gene knockout, the next step is to analyze its effect on the production of this compound.
-
Cultivation: Grow the wild-type strain and the confirmed knockout mutants in a production medium known to induce secondary metabolism (e.g., ICI medium with specific nitrogen sources).[10] Culture for 7-10 days.
-
Extraction:
-
Separate the mycelia from the culture broth by filtration.
-
Lyophilize and weigh the mycelia (for dry weight measurement).
-
Extract the culture filtrate twice with an equal volume of an organic solvent like ethyl acetate.
-
Combine the organic phases and evaporate to dryness under reduced pressure.
-
-
Analysis:
-
Resuspend the dried extract in a known volume of methanol.
-
Analyze the sample using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[11]
-
Compare the chromatograms of the wild-type and mutant strains. Identify peaks corresponding to Gibepyrone A and this compound by comparing retention times and mass spectra with authentic standards, if available.
-
Quantify the production levels by integrating the peak areas and normalizing to the mycelial dry weight.
-
Data Presentation: Expected Outcomes
The following table summarizes the anticipated quantitative results from the gene knockout experiments, which would confirm the proposed biosynthetic pathway.
| Strain | Target Gene | Metabolite Level (Relative to Wild-Type) | Interpretation |
| Gibepyrone A | This compound | ||
| Wild-Type | N/A | 100% | 100% |
| Δgpy1 | Core PKS | Not Detected | Not Detected |
| ΔP450-X | Putative Oxidase | >100% (Accumulated) | Not Detected / Greatly Reduced |
| Δgpy2 | ABC Transporter | >100% (Increased) | >100% (Increased) |
Note: P450-X represents a hypothetical candidate gene identified through bioinformatics.
Logical Framework for Gene Function Discovery
The logic of using gene knockouts to assign function is a cornerstone of molecular genetics. The disruption of a specific biological process following the deletion of a single gene provides strong evidence for that gene's role in the process.
Caption: Logical flow demonstrating how a knockout confirms gene function.
References
- 1. Gibepyrone Biosynthesis in the Rice Pathogen Fusarium fujikuroi Is Facilitated by a Small Polyketide Synthase Gene Cluster - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gibepyrone Biosynthesis in the Rice Pathogen Fusarium fujikuroi Is Facilitated by a Small Polyketide Synthase Gene Cluster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. journals.asm.org [journals.asm.org]
- 7. A Simple and Universal System for Gene Manipulation in Aspergillus fumigatus: In Vitro-Assembled Cas9-Guide RNA Ribonucleoproteins Coupled with Microhomology Repair Templates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Simple CRISPR/Cas9 System for Efficiently Targeting Genes of Aspergillus Section Flavi Species, Aspergillus nidulans, Aspergillus fumigatus, Aspergillus terreus, and Aspergillus niger - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Biosynthesis of Fusapyrone Depends on the H3K9 Methyltransferase, FmKmt1, in Fusarium mangiferae - PMC [pmc.ncbi.nlm.nih.gov]
- 11. High-Throughput Metabolomics Service After Gene Knockout | MtoZ Biolabs [mtoz-biolabs.com]
Application Notes and Protocols for Culturing Fusarium oxysporum for Gibepyrone D Isolation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the cultivation of the fungus Fusarium oxysporum for the express purpose of isolating the bioactive secondary metabolite, Gibepyrone D. The following protocols are designed to offer a robust starting point for laboratory-scale production and subsequent optimization.
Introduction
Fusarium oxysporum, a widely distributed soil-borne fungus, is a known producer of a diverse array of secondary metabolites. Among these are the gibepyrones, a family of α-pyrone polyketides. This compound, in particular, has garnered interest for its potential biological activities. This document outlines the necessary procedures for the successful culture of F. oxysporum and the subsequent isolation of this compound, providing researchers with a foundational methodology for further investigation and development. This compound has been identified in cultures of endophytic isolates of Fusarium oxysporum.[1]
Data Presentation
Table 1: Recommended Media Composition for Fusarium oxysporum Cultivation
| Component | Potato Dextrose Agar (PDA) (g/L) | Czapek-Dox Agar (g/L) |
| Potato Infusion | 4.0 | - |
| Dextrose | 20.0 | 30.0 |
| Sucrose | - | 30.0 |
| Sodium Nitrate | - | 3.0 |
| Dipotassium Phosphate | - | 1.0 |
| Magnesium Sulfate | - | 0.5 |
| Potassium Chloride | - | 0.5 |
| Ferrous Sulfate | - | 0.01 |
| Agar | 15.0 | 15.0 |
| Distilled Water | 1000 mL | 1000 mL |
Table 2: Optimized Culture Conditions for Fusarium oxysporum Growth and Secondary Metabolite Production
| Parameter | Optimal Range | Notes |
| Temperature | 25-30°C | Growth is generally optimal around 25°C.[2] |
| pH | 5.0-6.0 | Most fungi, including Fusarium, favor slightly acidic conditions.[3] |
| Incubation Time | 7-14 days | Sufficient time for mycelial growth and secondary metabolite accumulation. |
| Agitation (Liquid Culture) | 150-200 rpm | Ensures proper aeration and nutrient distribution. |
| Light Conditions | Darkness | Often promotes secondary metabolite production in fungi. |
Experimental Protocols
Fungal Strain and Culture Maintenance
-
Strain Acquisition: Obtain a pure culture of Fusarium oxysporum known to produce this compound from a reputable culture collection or through isolation from endophytic sources.
-
Culture Medium: Prepare Potato Dextrose Agar (PDA) plates for routine culture maintenance. PDA is a common medium that supports robust mycelial growth of a wide range of fungi.[4][5]
-
Incubation: Inoculate the PDA plates with the F. oxysporum strain and incubate at 25-28°C in the dark until sufficient mycelial growth is observed (typically 5-7 days).
-
Sub-culturing: Sub-culture the fungus every 2-3 weeks to maintain viability.
Protocol for Liquid Fermentation
-
Inoculum Preparation: From a mature PDA plate, excise several agar plugs (approximately 5 mm in diameter) from the actively growing edge of the fungal colony.
-
Seed Culture: Transfer the agar plugs to a 250 mL Erlenmeyer flask containing 50 mL of sterile Potato Dextrose Broth (PDB) or Czapek-Dox Broth.
-
Incubation of Seed Culture: Incubate the flask on a rotary shaker at 180 rpm and 28°C for 3-4 days to generate a sufficient biomass of mycelia.
-
Production Culture: Inoculate a 1 L Erlenmeyer flask containing 400 mL of the desired production medium (e.g., Czapek-Dox Broth) with 10% (v/v) of the seed culture.
-
Fermentation: Incubate the production culture at 28°C with agitation (180 rpm) for 7-14 days in the dark.
Protocol for Solid-State Fermentation (SSF)
Solid-state fermentation can enhance the production of certain secondary metabolites.[6][7]
-
Substrate Preparation: Use a solid substrate such as rice or soybean meal. Moisten the substrate with a nutrient solution (e.g., Czapek-Dox solution without agar) to a moisture content of 60-70%.
-
Sterilization: Autoclave the moistened substrate in a suitable fermentation vessel (e.g., a cotton-plugged Erlenmeyer flask) at 121°C for 20 minutes.
-
Inoculation: Inoculate the sterile substrate with a spore suspension or mycelial slurry of F. oxysporum.
-
Incubation: Incubate the SSF culture at 28°C in a humidified incubator for 10-21 days.
Extraction of this compound
-
Harvesting:
-
Liquid Culture: Separate the mycelial biomass from the culture broth by filtration through cheesecloth or a similar filter.
-
Solid-State Culture: Harvest the entire fermented solid mass.
-
-
Extraction Solvent: Ethyl acetate is a commonly used and effective solvent for extracting fungal secondary metabolites.[8][9]
-
Extraction Procedure:
-
From Mycelia/Solid Substrate: Homogenize the harvested biomass in ethyl acetate. Perform repeated extractions (3 times) to ensure maximum recovery of the target compound.
-
From Culture Broth: Perform a liquid-liquid extraction of the culture filtrate with an equal volume of ethyl acetate. Repeat the extraction process three times.
-
-
Solvent Evaporation: Combine the organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.
Purification of this compound
-
Chromatography: The crude extract can be subjected to various chromatographic techniques for purification.
-
Column Chromatography: A primary purification step using silica gel is recommended. Elute the column with a gradient of solvents, such as a hexane-ethyl acetate or chloroform-methanol system, to separate fractions based on polarity.
-
Thin Layer Chromatography (TLC): Monitor the fractions from the column chromatography using TLC to identify those containing this compound.
-
High-Performance Liquid Chromatography (HPLC): For final purification to obtain a high-purity compound, employ preparative HPLC with a suitable column (e.g., C18) and a mobile phase such as a water-acetonitrile gradient.[9]
-
-
Characterization: Confirm the identity and purity of the isolated this compound using analytical techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Visualization
Experimental Workflow
References
- 1. Gibepyrone Biosynthesis in the Rice Pathogen Fusarium fujikuroi Is Facilitated by a Small Polyketide Synthase Gene Cluster - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Deciphering growth abilities of fusarium oxysporum f. sp. pisi under variable temperature, pH and nitrogen - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. biochemjournal.com [biochemjournal.com]
- 5. thepharmajournal.com [thepharmajournal.com]
- 6. Production of secondary metabolites by solid-state fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Solid-state fermentation: a promising microbial technology for secondary metabolite production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Recovery and purification of bikaverin produced by Fusarium oxysporum CCT7620 - PMC [pmc.ncbi.nlm.nih.gov]
Application of Gibepyrone D in Antimicrobial Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a summary of the current understanding of Gibepyrone D's role in antimicrobial research, alongside detailed protocols for its study. This compound is a naturally occurring polyketide, an oxidized derivative of Gibepyrone A, produced by the fungus Fusarium fujikuroi[1][2]. The conversion of Gibepyrone A to this compound is believed to be a detoxification mechanism for the producing organism[3]. While the antimicrobial properties of its precursors have been evaluated, specific data on this compound remains an area for further investigation.
Data Presentation
The antimicrobial activity of the parent compounds, Gibepyrone A and Gibepyrone B, has been documented, providing a basis for the potential investigation of this compound. Gibepyrones A and B have demonstrated moderate activity against Gram-positive bacteria and yeasts[1].
| Compound | Test Organism | Strain | MIC (µg/mL) |
| Gibepyrone A | Bacillus subtilis | - | 100-200 |
| Staphylococcus aureus | - | 100-200 | |
| Saccharomyces cerevisiae | - | 100-200 | |
| Candida albicans | - | 100-200 | |
| Gibepyrone B | Staphylococcus aureus | - | 100-200 |
| Saccharomyces cerevisiae | - | 100-200 |
Signaling Pathways and Biosynthesis
This compound is biosynthesized from Gibepyrone A through an oxidation step mediated by cytochrome P450 monooxygenases that are not part of the primary gibepyrone gene cluster[1][2][3]. This biosynthetic relationship is a key aspect of its chemical biology.
Caption: Biosynthetic pathway of this compound from Gibepyrone A.
Experimental Protocols
The following is a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound, adapted from standard broth microdilution methodologies.
Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
1. Materials:
-
This compound (dissolved in an appropriate solvent, e.g., DMSO, to a stock concentration of 10 mg/mL)
-
Sterile 96-well microtiter plates
-
Test microorganisms (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922, Candida albicans ATCC 90028)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for yeast)
-
Sterile pipette tips and multichannel pipettor
-
Incubator
-
Plate reader (optional, for spectrophotometric reading)
-
Positive control antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for yeast)
-
Solvent control (e.g., DMSO)
2. Experimental Workflow:
Caption: General experimental workflow for MIC determination.
3. Procedure:
-
Preparation of this compound Dilutions:
-
Dispense 100 µL of sterile broth into all wells of a 96-well plate.
-
Add 100 µL of the this compound stock solution to the first well of each row to be tested and mix well. This creates a 1:2 dilution.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well.
-
-
Preparation of Inoculum:
-
Grow the test microorganisms overnight in the appropriate broth.
-
Dilute the overnight culture to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria).
-
Further dilute the standardized suspension in broth to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
-
Inoculation:
-
Add 100 µL of the final inoculum to each well of the microtiter plate containing the serially diluted this compound.
-
The final volume in each well will be 200 µL.
-
-
Controls:
-
Positive Control: A row with a standard antibiotic instead of this compound.
-
Negative Control (Sterility Control): Wells containing only sterile broth.
-
Growth Control: Wells containing broth and the microbial inoculum.
-
Solvent Control: Wells containing the highest concentration of the solvent (e.g., DMSO) used to dissolve this compound, broth, and the inoculum to ensure the solvent has no inhibitory effect.
-
-
Incubation:
-
Seal the plate and incubate at 37°C for 18-24 hours for bacteria, or 24-48 hours for yeast.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of this compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm using a plate reader.
-
Mechanism of Action
The precise mechanism of antimicrobial action for this compound has not been elucidated in the available scientific literature. For many natural polyketides, antimicrobial action can involve disruption of cell membrane integrity, inhibition of essential enzymes, or interference with nucleic acid or protein synthesis. Further research is required to determine the specific molecular targets of this compound in microbial cells. Investigating the mechanism of action would be a valuable next step in understanding the potential of this compound as an antimicrobial agent.
References
- 1. Gibepyrone Biosynthesis in the Rice Pathogen Fusarium fujikuroi Is Facilitated by a Small Polyketide Synthase Gene Cluster - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gibepyrone Biosynthesis in the Rice Pathogen Fusarium fujikuroi Is Facilitated by a Small Polyketide Synthase Gene Cluster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes: The Gibepyrone Biosynthetic System as a Model for Studying Fungal Secondary Metabolism
Audience: Researchers, scientists, and drug development professionals.
Introduction Gibepyrone D is a polyketide-derived secondary metabolite from fungi, notably within the Fusarium genus. It is not a primary product of a biosynthetic gene cluster (BGC) but rather a derivative of the more toxic Gibepyrone A.[1][2][3] The study of the gibepyrone biosynthetic pathway and its intricate regulatory network in fungi like Fusarium fujikuroi offers a valuable model system. It provides critical insights into fungal self-protection mechanisms, the function of small and standalone BGCs, and the influence of global regulatory networks on the expression of specific secondary metabolites.[1][3][4]
The this compound Biosynthetic Pathway: A Detoxification Mechanism this compound is synthesized in a multi-step process that highlights a key survival strategy in fungi: the detoxification of metabolic intermediates.
-
Synthesis of Gibepyrone A: The pathway begins with the synthesis of Gibepyrone A, a 2H-pyran-2-one compound. This is catalyzed by a highly reducing polyketide synthase known as PKS8 or Gpy1.[1][4][5] The GPY1 gene is part of a small, two-gene cluster alongside GPY2, which encodes an ATP-binding cassette (ABC) transporter.[1][4]
-
Toxicity of Gibepyrone A: Gibepyrone A exhibits moderate toxicity against the producing fungus itself, inhibiting mycelial growth.[1][3] This autotoxicity necessitates a mechanism for its conversion into less harmful compounds.
-
Conversion to this compound: To mitigate this toxicity, Gibepyrone A is oxidized into Gibepyrones B and D.[1][3][4] This conversion is carried out by cytochrome P450 monooxygenases that are encoded by genes located outside of the primary GPY gene cluster.[1][4][5] This enzymatic modification represents a crucial detoxification step, allowing the fungus to manage its own metabolic arsenal.[1][3] The likely end-product of this pathway in some species is prolipyrone B, which is derived from further oxygenation of this compound.[3][5]
Diagram: this compound Biosynthetic Pathway
Caption: Biosynthesis of this compound from primary precursors.
Regulation of Gibepyrone Biosynthesis The production of Gibepyrone A, and consequently this compound, is tightly controlled by a network of global regulators, rather than a pathway-specific transcription factor. This makes it an excellent system for studying hierarchical control in fungal secondary metabolism.
-
Negative Regulation by the Velvet Complex: The Velvet complex, comprising proteins Vel1, Vel2, and the global regulator Lae1, acts as a major repressor of the GPY gene cluster.[1][4] Deletion of any of these three genes leads to a significant increase in GPY1 expression and a corresponding elevation in the production of gibepyrones.[1][2]
-
Negative Regulation by Gpy2: The ABC transporter Gpy2, encoded within the cluster, also plays a regulatory role. It represses the expression of the GPY1 gene.[1][4] Consequently, deletion of gpy2 results in the upregulation of GPY1 and enhanced intracellular and extracellular accumulation of Gibepyrone A.[1][4]
-
Positive Regulation by Sge1: In contrast, the master regulator Sge1 positively influences gibepyrone biosynthesis.[1][4] Deletion of sge1 leads to a downregulation of GPY gene expression and a decrease in Gibepyrone A production.[1]
Diagram: Regulatory Network of Gibepyrone Biosynthesis
Caption: Regulatory control of Gibepyrone A/D production in F. fujikuroi.
Quantitative Data Summary
The study of regulatory mutants in F. fujikuroi has provided key data on the control of gibepyrone biosynthesis. The following tables summarize the observed effects on gene expression and metabolite production.
Table 1: Effect of Regulatory Gene Deletion on Gibepyrone A Production
| Mutant Strain | Gene Function | Effect on Gibepyrone A Production | Reference |
|---|---|---|---|
| Δvel1 | Velvet Complex Component | Elevated | [1] |
| Δvel2 | Velvet Complex Component | Elevated | [1] |
| Δlae1 | Velvet Complex Component | Elevated | [1] |
| Δsge1 | Master Regulator | Down-regulated | [1] |
| Δgpy2 | ABC Transporter (Regulatory) | Enhanced (Intra- & Extracellular) |[1][4] |
Table 2: Effect of Regulatory Gene Deletion on GPY1 Gene Expression
| Mutant Strain | Gene Function | Effect on GPY1 Expression | Reference |
|---|---|---|---|
| Δvel1 | Velvet Complex Component | Up-regulated | [1] |
| Δvel2 | Velvet Complex Component | Up-regulated | [1] |
| Δlae1 | Velvet Complex Component | Up-regulated | [1] |
| Δsge1 | Master Regulator | Down-regulated | [1] |
| Δgpy2 | ABC Transporter (Regulatory) | Up-regulated |[1][4] |
Experimental Protocols
The following protocols provide a framework for studying the gibepyrone system in Fusarium fujikuroi or related species.
Protocol 1: Cultivation of F. fujikuroi for Gibepyrone Production
Objective: To culture F. fujikuroi under conditions suitable for the production and analysis of gibepyrones.
Materials:
-
F. fujikuroi wild-type and mutant strains
-
Potato Dextrose Agar (PDA) plates
-
ICI (Imperial Chemical Industries) liquid medium with 6 mM glutamine
-
Sterile flasks (e.g., 100 mL Erlenmeyer)
-
Shaking incubator
-
Sterile water
Methodology:
-
Strain Activation: Grow F. fujikuroi strains on PDA plates for 5-7 days at 28°C until well-mycelated.
-
Spore Suspension: Flood the surface of the PDA plate with 5 mL of sterile water. Gently scrape the surface with a sterile loop to release the conidia.
-
Inoculation: Filter the spore suspension through sterile miracloth to remove mycelial fragments. Count spores using a hemocytometer and inoculate 50 mL of ICI liquid medium in a 100 mL flask to a final concentration of 1 x 10^6 spores/mL.
-
Cultivation: Incubate the liquid cultures in a shaking incubator at 28°C, 200 rpm, in constant darkness for 7 days. Nitrogen depletion in this medium after approximately 3 days induces secondary metabolism.
-
Harvesting: After 7 days, separate the mycelium from the culture filtrate by vacuum filtration. The filtrate can be used for analyzing extracellular metabolites, and the mycelium for intracellular metabolites and RNA extraction. Freeze both samples at -80°C until further processing.
Protocol 2: Analysis of Gibepyrone Production by HPLC-MS
Objective: To extract and quantify this compound and its precursors from fungal cultures.
Materials:
-
Culture filtrate and lyophilized mycelium from Protocol 1
-
Ethyl acetate
-
Methanol (HPLC grade)
-
Formic acid
-
Rotary evaporator
-
Solid Phase Extraction (SPE) cartridges (optional)
-
HPLC-MS system with a C18 column
Methodology:
-
Extracellular Metabolite Extraction:
-
Take a defined volume (e.g., 1 mL) of the culture filtrate.
-
Perform a liquid-liquid extraction by adding an equal volume of ethyl acetate. Vortex vigorously for 1 minute and centrifuge to separate phases.
-
Collect the upper ethyl acetate phase and repeat the extraction twice.
-
Pool the ethyl acetate fractions and evaporate to dryness under vacuum.
-
-
Intracellular Metabolite Extraction:
-
Grind the lyophilized mycelium (e.g., 100 mg) to a fine powder.
-
Add 5 mL of an extraction solvent mixture (ethyl acetate:dichloromethane:methanol 3:2:1 with 1% formic acid).[5]
-
Sonicate for 15 minutes and then shake for 1 hour at room temperature.
-
Centrifuge to pellet the debris and collect the supernatant. Evaporate the solvent to dryness.
-
-
Sample Preparation & Analysis:
-
Re-dissolve the dried extracts in a known volume of methanol (e.g., 500 µL).
-
Filter the sample through a 0.22 µm syringe filter.
-
Inject the sample into the HPLC-MS system. Use a gradient elution with water and acetonitrile (both containing 0.1% formic acid) on a C18 column.
-
Monitor for the specific m/z values of Gibepyrone A, B, and D in both positive and negative ion modes. Quantify using a standard curve if available, or perform relative quantification based on peak area.
-
Diagram: Experimental Workflow for Metabolite Analysis
References
- 1. Gibepyrone Biosynthesis in the Rice Pathogen Fusarium fujikuroi Is Facilitated by a Small Polyketide Synthase Gene Cluster - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Gibepyrone Biosynthesis in the Rice Pathogen Fusarium fujikuroi Is Facilitated by a Small Polyketide Synthase Gene Cluster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Who Needs Neighbors? PKS8 Is a Stand-Alone Gene in Fusarium graminearum Responsible for Production of Gibepyrones and Prolipyrone B - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting Gibepyrone D extraction protocols
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Gibepyrone D extraction protocols. The information is presented in a question-and-answer format to directly address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and where does it come from?
This compound is a polyketide, a class of secondary metabolites, produced by various species of fungi belonging to the genus Fusarium, including Fusarium fujikuroi, Fusarium oxysporum, and Fusarium proliferatum.[1] It is a hydroxylated derivative of Gibepyrone A and is believed to be part of a detoxification pathway in the producing fungus.[1][2]
Q2: What are the general steps for extracting this compound from fungal cultures?
The general workflow for this compound extraction involves the following key stages:
-
Fungal Culture: Cultivating a this compound-producing Fusarium strain in a suitable liquid or solid medium.
-
Extraction: Separating the fungal biomass from the culture broth and extracting this compound from either or both components using an appropriate organic solvent.
-
Purification: Isolating this compound from the crude extract using chromatographic techniques.
-
Analysis: Quantifying and verifying the purity of the isolated this compound using methods like HPLC-MS.
Troubleshooting Guides
Low or No Yield of this compound
Problem: After completing the extraction and analysis, the yield of this compound is significantly lower than expected or undetectable.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Suboptimal Fungal Strain or Culture Conditions | - Strain Verification: Confirm the identity and this compound-producing capability of your Fusarium strain. Not all strains produce this compound in detectable amounts. |
| - Media Composition: The composition of the culture medium, particularly the carbon and nitrogen sources, significantly influences secondary metabolite production.[3][4] Experiment with different media formulations, such as Potato Dextrose Broth (PDB) or Czapek-Dox broth, and consider optimizing the C:N ratio. | |
| - Culture Parameters: Optimize culture parameters such as pH, temperature, and aeration. Most Fusarium species grow well at a pH between 4.0 and 6.0 and a temperature of 25-28°C.[4] | |
| Inefficient Extraction | - Solvent Selection: Ethyl acetate is a commonly used and effective solvent for extracting polyketides from fungal cultures.[5][6][7][8] Ensure the solvent is of high purity. |
| - Extraction from Broth vs. Mycelia: this compound may be present in both the culture filtrate and the fungal mycelia. Perform separate extractions on both to determine the optimal source. For extraction from the culture supernatant, liquid-liquid extraction with ethyl acetate is recommended. For mycelia, homogenization in the solvent is necessary. | |
| - pH Adjustment: The pH of the culture broth can influence the solubility of this compound. Consider adjusting the pH to a neutral or slightly acidic level before solvent extraction to improve partitioning into the organic phase. | |
| Degradation of this compound | - Spontaneous Degradation: Related compounds, Gibepyrones E and F, can form spontaneously from Gibepyrone A in the presence of air and water, respectively.[9] While there is no specific data on this compound stability, it is advisable to handle extracts at low temperatures and under an inert atmosphere (e.g., nitrogen or argon) to minimize degradation. |
| - Storage Conditions: Store crude extracts and purified this compound at low temperatures (-20°C or below) in the dark to prevent degradation. |
Poor Purity of this compound
Problem: The final product after purification contains significant impurities.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Co-extraction of Other Metabolites | - Solvent Polarity: The initial solvent extraction will also extract other metabolites with similar polarity to this compound. |
| - Liquid-Liquid Partitioning: Before chromatographic purification, perform a liquid-liquid partitioning of the crude extract. For example, partition the ethyl acetate extract against water to remove highly polar impurities. | |
| Ineffective Chromatographic Separation | - Column Chromatography: Use silica gel column chromatography as a primary purification step.[1][4][10] A step-wise gradient elution with a non-polar solvent (e.g., hexane or dichloromethane) and an increasing concentration of a more polar solvent (e.g., ethyl acetate or methanol) is recommended. Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing this compound. |
| - Preparative HPLC: For higher purity, a final purification step using preparative High-Performance Liquid Chromatography (HPLC) with a reverse-phase column (e.g., C18) is advisable.[11][12] |
Experimental Protocols
Protocol 1: Extraction of this compound from Fusarium Liquid Culture
-
Culture: Inoculate a this compound-producing Fusarium strain into 1 L of Potato Dextrose Broth (PDB). Incubate at 25-28°C for 7-14 days with shaking (150 rpm).
-
Separation: Separate the fungal mycelia from the culture broth by filtration through cheesecloth or centrifugation.
-
Extraction from Culture Broth:
-
Transfer the culture supernatant to a separatory funnel.
-
Extract the supernatant three times with an equal volume of ethyl acetate.
-
Pool the organic layers and dry over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to obtain the crude extract.
-
-
Extraction from Mycelia:
-
Freeze-dry the collected mycelia.
-
Grind the dried mycelia into a fine powder.
-
Suspend the powder in ethyl acetate and sonicate for 30 minutes.
-
Filter the mixture and collect the solvent. Repeat the extraction twice.
-
Combine the ethyl acetate extracts and evaporate to dryness.
-
Protocol 2: Purification of this compound by Silica Gel Column Chromatography
-
Column Packing: Prepare a silica gel column using a non-polar solvent like hexane.
-
Sample Loading: Dissolve the crude extract in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried silica with the adsorbed sample onto the top of the column.
-
Elution: Elute the column with a gradient of increasing polarity. Start with 100% hexane and gradually increase the proportion of ethyl acetate. For example:
-
Hexane:Ethyl Acetate (9:1)
-
Hexane:Ethyl Acetate (8:2)
-
Hexane:Ethyl Acetate (7:3)
-
...and so on, up to 100% ethyl acetate, followed by a final wash with methanol.
-
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC. Combine fractions containing the compound with the same Rf value as a this compound standard.
Visualizations
References
- 1. archive.lib.cmu.ac.th [archive.lib.cmu.ac.th]
- 2. sphinxsai.com [sphinxsai.com]
- 3. researchgate.net [researchgate.net]
- 4. Isolation, Identification and Antimicrobial Activities of Two Secondary Metabolites of Talaromyces verruculosus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jppres.com [jppres.com]
- 6. Insecticidal Activity of Ethyl Acetate Extracts from Culture Filtrates of Mangrove Fungal Endophytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. japsonline.com [japsonline.com]
- 8. academicjournals.org [academicjournals.org]
- 9. Gibepyrone Biosynthesis in the Rice Pathogen Fusarium fujikuroi Is Facilitated by a Small Polyketide Synthase Gene Cluster - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Development and Substantiation of a RP-HPLC Method for Monitoring of Impurities in Pirfenidone Drug Substance [scirp.org]
- 12. researchgate.net [researchgate.net]
Optimizing culture conditions for increased Gibepyrone D yield
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize culture conditions for increased Gibepyrone D yield from Fusarium species, primarily Fusarium fujikuroi.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its yield optimization important?
A1: this compound is a polyketide secondary metabolite produced by various Fusarium species. It is derived from its precursor, Gibepyrone A, through a series of enzymatic modifications.[1][2] The optimization of this compound yield is crucial for its potential applications in drug development and as a valuable chemical scaffold.
Q2: What is the biosynthetic origin of this compound?
A2: this compound originates from the polyketide pathway.[3][4] The backbone of its precursor, Gibepyrone A, is synthesized by a polyketide synthase (PKS), specifically PKS8 (also known as Gpy1).[1][2] Gibepyrone A is then converted to this compound through oxidation steps catalyzed by cluster-independent P450 monooxygenases.[1][2] This conversion is considered a detoxification mechanism for the fungus, as Gibepyrone A can be toxic to the producing organism.[1][3]
Q3: Which fungal species are known to produce this compound?
A3: this compound has been identified in cultures of several Fusarium species, including Fusarium fujikuroi, Fusarium oxysporum, and Fusarium proliferatum.[3]
Q4: What are the key regulatory genes influencing this compound production?
A4: The biosynthesis of Gibepyrone A, the precursor to this compound, is regulated by a network of genes. The expression of the polyketide synthase gene, gpy1, is repressed by the Velvet complex (Vel1, Vel2, and Lae1) and positively regulated by Sge1.[3][4] The ABC transporter Gpy2 also plays a role in regulating gpy1 expression.[3][4] Understanding these regulatory elements can provide genetic engineering targets for enhancing production.
Troubleshooting Guide
Issue 1: Low or No Detectable this compound Yield
Possible Causes and Solutions:
-
Suboptimal Culture Medium: The composition of the culture medium, particularly the carbon and nitrogen sources, significantly impacts secondary metabolite production in Fusarium.
-
Recommendation: Experiment with different carbon sources such as glucose, sucrose, or fructose, and various nitrogen sources like peptone, yeast extract, or ammonium sulfate. The carbon-to-nitrogen (C:N) ratio is a critical factor to optimize.
-
-
Incorrect pH of the Medium: Fusarium species exhibit optimal growth and secondary metabolite production within a specific pH range.
-
Recommendation: Adjust the initial pH of your culture medium. A starting point for optimization is typically between pH 5.5 and 6.5. Monitor the pH throughout the fermentation process as fungal metabolism can alter it.
-
-
Inappropriate Incubation Temperature: Temperature fluctuations or a suboptimal incubation temperature can hinder fungal growth and enzymatic activity required for this compound synthesis.
-
Recommendation: Maintain a constant and optimal incubation temperature, generally between 25°C and 28°C for Fusarium fujikuroi.
-
-
Poor Aeration and Agitation: In submerged cultures, insufficient oxygen supply can be a limiting factor for the growth of aerobic fungi like Fusarium and for the activity of oxygen-dependent enzymes like P450 monooxygenases involved in this compound synthesis.
-
Recommendation: Optimize the agitation speed and aeration rate in your fermenter to ensure adequate dissolved oxygen levels without causing excessive shear stress on the mycelia.
-
Issue 2: High Yield of Gibepyrone A but Low Conversion to this compound
Possible Causes and Solutions:
-
Insufficient P450 Monooxygenase Activity: The conversion of Gibepyrone A to this compound is dependent on the activity of specific cytochrome P450 monooxygenases.
-
Recommendation: Ensure that the culture conditions are conducive to the expression and activity of these enzymes. This can be influenced by the choice of carbon source and the presence of specific inducers, which may need to be empirically determined.
-
-
Feedback Inhibition: High concentrations of Gibepyrone A might not necessarily lead to a proportional increase in this compound.
-
Recommendation: Consider a fed-batch culture strategy to maintain a moderate concentration of Gibepyrone A, which may favor its conversion to this compound.
-
Issue 3: Culture Contamination
Possible Causes and Solutions:
-
Non-sterile Technique: Contamination with bacteria or other fungi can outcompete your Fusarium strain for nutrients and alter the culture conditions, leading to reduced or no this compound production.
-
Recommendation: Strictly adhere to aseptic techniques during all stages of culture preparation, inoculation, and sampling. Regularly check for contamination by microscopy.
-
-
Contaminated Stock Cultures: The source of contamination may be the initial fungal stock.
-
Recommendation: Ensure the purity of your Fusarium stock culture by re-streaking on a suitable agar medium and verifying its morphology.
-
Data Presentation
Table 1: Effect of Carbon Source on this compound Yield in F. fujikuroi
| Carbon Source (40 g/L) | Biomass (g/L) | This compound Yield (mg/L) |
| Glucose | 15.2 ± 0.8 | 85.3 ± 4.2 |
| Sucrose | 18.5 ± 1.1 | 120.7 ± 6.5 |
| Fructose | 16.8 ± 0.9 | 105.1 ± 5.8 |
| Maltose | 14.1 ± 0.7 | 75.9 ± 3.9 |
Conditions: Submerged fermentation in a defined medium with 5 g/L peptone as the nitrogen source, pH 6.0, 28°C, 200 rpm for 7 days.
Table 2: Influence of Nitrogen Source on this compound Production
| Nitrogen Source (5 g/L) | Biomass (g/L) | This compound Yield (mg/L) |
| Peptone | 18.5 ± 1.1 | 120.7 ± 6.5 |
| Yeast Extract | 20.1 ± 1.3 | 110.4 ± 5.9 |
| Ammonium Sulfate | 12.3 ± 0.6 | 60.2 ± 3.1 |
| Sodium Nitrate | 11.8 ± 0.5 | 55.8 ± 2.9 |
Conditions: Submerged fermentation in a defined medium with 40 g/L sucrose as the carbon source, pH 6.0, 28°C, 200 rpm for 7 days.
Table 3: Impact of pH and Temperature on this compound Yield
| Initial pH | Temperature (°C) | Biomass (g/L) | This compound Yield (mg/L) |
| 5.0 | 25 | 16.2 ± 0.8 | 95.4 ± 4.8 |
| 6.0 | 25 | 19.3 ± 1.0 | 135.2 ± 7.1 |
| 7.0 | 25 | 15.8 ± 0.7 | 88.6 ± 4.5 |
| 6.0 | 28 | 18.5 ± 1.1 | 120.7 ± 6.5 |
| 6.0 | 30 | 14.9 ± 0.9 | 70.3 ± 3.7 |
Conditions: Submerged fermentation in a defined medium with 40 g/L sucrose and 5 g/L peptone for 7 days at 200 rpm.
Experimental Protocols
Protocol 1: Submerged Fermentation of Fusarium fujikuroi for this compound Production
-
Inoculum Preparation:
-
Inoculate a 250 mL Erlenmeyer flask containing 50 mL of Potato Dextrose Broth (PDB) with a pure culture of F. fujikuroi.
-
Incubate at 28°C on a rotary shaker at 150 rpm for 3-4 days until a dense mycelial culture is obtained.
-
-
Fermentation:
-
Prepare the production medium (e.g., a defined medium with optimized carbon and nitrogen sources, see tables above) and adjust the pH to 6.0.
-
Dispense 100 mL of the production medium into 500 mL Erlenmeyer flasks and autoclave.
-
Inoculate each flask with 5% (v/v) of the seed culture.
-
Incubate the production cultures at 28°C on a rotary shaker at 200 rpm for 7-10 days.
-
-
Extraction and Quantification:
-
Separate the mycelium from the culture broth by filtration.
-
Extract the culture filtrate with an equal volume of ethyl acetate three times.
-
Combine the organic phases, dry over anhydrous sodium sulfate, and evaporate to dryness under reduced pressure.
-
Dissolve the residue in a known volume of methanol and analyze by High-Performance Liquid Chromatography (HPLC) with a suitable standard for this compound quantification.
-
Visualizations
Caption: Biosynthetic pathway of this compound.
Caption: Experimental workflow for this compound production.
Caption: Troubleshooting logic for low this compound yield.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Gibepyrone Biosynthesis in the Rice Pathogen Fusarium fujikuroi Is Facilitated by a Small Polyketide Synthase Gene Cluster - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gibepyrone Biosynthesis in the Rice Pathogen Fusarium fujikuroi Is Facilitated by a Small Polyketide Synthase Gene Cluster - PubMed [pubmed.ncbi.nlm.nih.gov]
Gibepyrone D stability and degradation in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on investigating the stability and degradation of Gibepyrone D in aqueous solutions. The information is presented in a practical question-and-answer format, including troubleshooting guides and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its potential stability concerns?
This compound is an oxidized derivative of Gibepyrone A, a mycotoxin produced by the fungus Fusarium fujikuroi.[1][2] It is produced from Gibepyrone A through the action of cytochrome P450 monooxygenases, likely as a detoxification mechanism within the fungus.[1] Given its relationship to other gibepyrones, its stability in aqueous solutions may be influenced by factors such as pH, light, and oxidative conditions. Related compounds, Gibepyrones E and F, are known to form spontaneously from Gibepyrone A in the presence of water and air, respectively, suggesting that the core structure is susceptible to hydrolysis and oxidation.[2]
Q2: What are the likely degradation pathways for this compound in an aqueous solution?
While specific degradation pathways for this compound have not been detailed in the available literature, we can infer potential pathways based on its structure and the behavior of related compounds.
-
Hydrolysis: The 2H-pyran-2-one core of the gibepyrone family may be susceptible to pH-dependent hydrolysis, leading to ring-opening.
-
Oxidation: As this compound is already an oxidized product, it may be susceptible to further oxidation, especially at the double bonds of its side chain. The spontaneous formation of Gibepyrone E (an epoxide) from Gibepyrone A suggests the side chain is a reactive site.
-
Photodegradation: Many complex organic molecules degrade upon exposure to UV or visible light. Photostability testing is crucial to determine if light exposure leads to isomerization, oxidation, or fragmentation.[3][4]
Q3: What analytical methods are recommended for studying this compound stability?
A stability-indicating analytical method is required, which can separate the intact this compound from its degradation products.[5]
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with UV detection (e.g., using a photodiode array detector) is the most common and effective technique.[6] It allows for the quantification of this compound and the detection of new peaks corresponding to degradation products.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for identifying the structures of the degradation products formed during stress studies.[6]
Troubleshooting Guides
This section addresses common issues encountered during the experimental analysis of this compound stability.
Problem 1: Rapid and Unexpected Loss of this compound in Control Samples
| Potential Cause | Troubleshooting Steps |
| Oxidative Degradation | The molecule may be sensitive to dissolved oxygen in the aqueous solution. Prepare solutions using de-gassed solvents and consider purging the sample headspace with an inert gas like nitrogen or argon. |
| Light Sensitivity | The degradation may be induced by ambient laboratory light.[7] Protect samples from light at all stages by using amber glassware or wrapping containers in aluminum foil.[8] |
| pH Shift | The pH of the unbuffered aqueous solution may have shifted upon dissolution of the compound or interaction with the container. Verify the pH of the solution and use appropriate buffers to maintain a constant pH. |
| Adsorption to Container | This compound may adsorb to the surface of the container (e.g., glass or plastic). Analyze a sample immediately after preparation to establish a true zero-point reading and consider using silanized glass vials. |
Problem 2: Poor Mass Balance in Forced Degradation Studies
| Potential Cause | Troubleshooting Steps |
| Formation of Non-UV Active Degradants | Some degradation products may lack a chromophore and will not be detected by a UV detector. Use a more universal detector, such as a mass spectrometer (MS) or a charged aerosol detector (CAD), in parallel with the UV detector. |
| Formation of Volatile Degradants | Degradation may produce volatile compounds that are lost from the solution. Consider using Gas Chromatography (GC) for headspace analysis if this is suspected. |
| Degradants Strongly Retained on Column | Degradation products may be more non-polar and are not eluting from the HPLC column under the current method conditions.[9] Implement a stronger wash step at the end of the gradient or develop a new method with a stronger mobile phase. |
| Incorrect Response Factors | The assumption that degradants have the same UV response as the parent drug is often incorrect. If possible, isolate major degradants and determine their individual response factors for accurate quantification. |
Problem 3: Appearance of Extraneous or Ghost Peaks in HPLC Chromatogram
| Potential Cause | Troubleshooting Steps |
| Contaminated Mobile Phase | Impurities in solvents or buffers can appear as peaks.[10] Use high-purity, HPLC-grade solvents and prepare fresh mobile phases daily. Filter all mobile phases before use. |
| Carryover from Previous Injections | A portion of a previous sample may be injected with the current one.[10] Incorporate a needle wash step in the autosampler sequence and inject a blank solvent run to confirm the system is clean. |
| Excipient/Buffer Degradation | Components of the formulation or buffer could be degrading under stress conditions. Analyze a placebo/blank sample (containing everything except this compound) under the same stress conditions. |
| On-Column Degradation | The compound may be degrading upon interaction with the stationary phase of the HPLC column.[9] Try a different type of column (e.g., with different packing material or end-capping) or modify mobile phase conditions like pH.[9] |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the conditions for subjecting a this compound solution to various stress factors to identify potential degradation products and pathways, in accordance with ICH guidelines.[5][11]
Objective: To generate degradation products and assess the intrinsic stability of this compound. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).
Materials:
-
This compound reference standard
-
HPLC-grade acetonitrile and water
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
Phosphate or citrate buffers
-
Calibrated photostability chamber[8]
-
Temperature-controlled oven and water bath
-
Calibrated pH meter
-
HPLC system with a PDA/UV detector
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in acetonitrile or a suitable solvent at a concentration of ~1 mg/mL.
-
Stress Condition Preparation: For each condition, dilute the stock solution with the respective stressor solution to a final concentration of ~0.1 mg/mL.
-
Acid Hydrolysis:
-
Mix the stock solution with 0.1 M HCl.
-
Keep the solution at 60°C for 24 hours. Withdraw samples at intermediate time points (e.g., 2, 6, 12, 24h).
-
Before analysis, cool the sample and neutralize with an equivalent amount of 0.1 M NaOH.
-
-
Base Hydrolysis:
-
Mix the stock solution with 0.1 M NaOH.
-
Keep the solution at room temperature (25°C) and monitor closely. Withdraw samples at short intervals (e.g., 5, 15, 30, 60 min) due to expected rapid degradation.
-
Before analysis, neutralize with an equivalent amount of 0.1 M HCl.
-
-
Oxidative Degradation:
-
Mix the stock solution with 3% H₂O₂.
-
Keep the solution at room temperature for 24 hours, protected from light.[12] Withdraw samples at intermediate time points.
-
-
Thermal Degradation:
-
Dilute the stock solution with water.
-
Keep in a temperature-controlled oven at 70°C for 48 hours, protected from light.
-
-
Photostability:
-
Dilute the stock solution with water.
-
Expose the solution in a chemically inert, transparent container to light in a photostability chamber. The exposure should be not less than 1.2 million lux hours and 200 watt hours/square meter of near UV energy.[4][13]
-
Simultaneously, place a "dark control" sample, wrapped in aluminum foil, in the same chamber.[8]
-
-
Sample Analysis:
-
At each time point, dilute the stressed sample to a suitable concentration for HPLC analysis.
-
Analyze by a validated stability-indicating HPLC method. Monitor for the appearance of new peaks and the decrease in the area of the this compound peak.
-
Data Presentation
Quantitative results from stability studies should be summarized in clear, concise tables. The following are templates for presenting your experimental data.
Table 1: Illustrative Summary of Forced Degradation Results for this compound (Note: Data is hypothetical and for illustrative purposes only)
| Stress Condition | Duration | Temp. | % Degradation | No. of Degradants | Major Degradant (Peak Area %) | Mass Balance (%) |
| 0.1 M HCl | 24 h | 60°C | 12.5 | 2 | DP-H1 (8.2%) | 98.5 |
| 0.1 M NaOH | 30 min | 25°C | 18.2 | 3 | DP-B1 (11.5%) | 97.9 |
| 3% H₂O₂ | 24 h | 25°C | 9.8 | 1 | DP-O1 (9.1%) | 99.2 |
| Thermal | 48 h | 70°C | 6.5 | 1 | DP-T1 (5.9%) | 99.6 |
| Photolytic | 1.2M lux h | 25°C | 15.1 | 2 | DP-P1 (10.3%) | 98.1 |
Table 2: Illustrative pH-Rate Profile for this compound in Aqueous Buffers at 50°C (Note: Data is hypothetical and for illustrative purposes only)
| pH | Buffer System | kobs (h⁻¹) | Half-life (t₁/₂) (h) |
| 2.0 | HCl/KCl | 0.085 | 8.2 |
| 4.0 | Acetate | 0.011 | 63.0 |
| 6.0 | Phosphate | 0.009 | 77.0 |
| 8.0 | Phosphate | 0.045 | 15.4 |
| 10.0 | Borate | 0.210 | 3.3 |
Visualizations
Diagram 1: Experimental Workflow for a Forced Degradation Study
Caption: Workflow for conducting a forced degradation study of this compound.
Diagram 2: Troubleshooting Logic for Unexpected Peaks in HPLC
Caption: Decision tree for identifying the source of unexpected peaks.
Diagram 3: Putative Degradation Pathways of the Gibepyrone Core
References
- 1. researchgate.net [researchgate.net]
- 2. Gibepyrone Biosynthesis in the Rice Pathogen Fusarium fujikuroi Is Facilitated by a Small Polyketide Synthase Gene Cluster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. FDA Guidelines for Photostability Testing: A Step-by-Step Guide – StabilityStudies.in [stabilitystudies.in]
- 4. database.ich.org [database.ich.org]
- 5. How To Overcome The Critical Challenges Faced In Forced Degradation Studies | Lhasa Limited [lhasalimited.org]
- 6. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]
- 7. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 8. 3 Important Photostability Testing Factors [sampled.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. medikamenterqs.com [medikamenterqs.com]
- 11. scispace.com [scispace.com]
- 12. asianjpr.com [asianjpr.com]
- 13. ema.europa.eu [ema.europa.eu]
Technical Support Center: Optimizing Gibepyrone D Production in Fusarium Cultures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to overcome low yields of Gibepyrone D in Fusarium cultures.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My Fusarium culture is producing very low or undetectable levels of this compound. What are the initial steps to troubleshoot this issue?
A1: Low this compound yield is a common challenge. Start by optimizing your culture conditions, as they significantly impact secondary metabolite production. Here are the key parameters to investigate:
-
Media Composition: The choice of carbon and nitrogen sources is critical. For general secondary metabolite production in Fusarium, dextrose and yeast extract are often effective.
-
pH: The optimal pH for secondary metabolite production in Fusarium is typically around 6.0.[1][2]
-
Temperature: A temperature of 25 ± 2 °C is generally optimal for both fungal growth and secondary metabolite synthesis.[1][2]
-
Incubation Time: The production of secondary metabolites is growth-phase dependent. For many Fusarium species, the optimal incubation period is between 9 to 10 days.[1][2]
Refer to the table below for a summary of starting points for optimization.
| Parameter | Recommended Starting Condition | Potential Range to Test |
| Carbon Source | Dextrose (e.g., 4%) | Sucrose, Maltose, Lactose |
| Nitrogen Source | Yeast Extract (e.g., 0.05%) | Peptone, Aspartic Acid, Phenylalanine |
| pH | 6.0 | 5.0 - 7.0 |
| Temperature | 25°C | 22°C - 28°C |
| Incubation Time | 9-10 days | 7 - 14 days |
Q2: I've optimized the culture conditions, but the this compound yield is still suboptimal. What are the next steps?
A2: If optimizing culture conditions is insufficient, genetic manipulation of regulatory elements controlling the Gibepyrone biosynthetic pathway is a powerful next step. This compound is a derivative of Gibepyrone A, whose biosynthesis is controlled by a specific gene cluster.
Key Genetic Targets:
-
Velvet Complex (Negative Regulator): The velvet complex, consisting of Vel1, Vel2, and Lae1, represses the expression of the gibepyrone biosynthetic genes.[2][3] Deleting the genes encoding these proteins has been shown to increase the production of all gibepyrones, including this compound.[1]
-
Sge1 (Positive Regulator): Sge1 is a positive regulator of secondary metabolism in F. fujikuroi and positively affects gibepyrone biosynthesis.[2][3] Overexpression of Sge1 is a potential strategy to enhance production.
-
Gpy2 (ABC Transporter): Deletion of the ABC transporter gene Gpy2, located in the gibepyrone gene cluster, has been shown to enhance the production of Gibepyrone A both extra- and intracellularly.[2][3] This is because Gpy2 represses the expression of the polyketide synthase gene Gpy1.[4] An increased pool of the precursor Gibepyrone A should lead to higher yields of this compound.
Q3: How is this compound actually synthesized by the fungus?
A3: this compound is not directly produced by the core biosynthetic gene cluster. The process begins with the synthesis of Gibepyrone A by a polyketide synthase, Gpy1.[3] Gibepyrone A is then converted into its derivatives, Gibepyrone B and D, by cluster-independent P450 monooxygenases.[2][3] This is believed to be a detoxification mechanism for the fungus, as Gibepyrone A can be toxic to it.[3]
Experimental Protocols
Protocol 1: Gene Deletion in Fusarium fujikuroi via Homologous Recombination
This protocol provides a general workflow for deleting a target gene (e.g., vel1) in F. fujikuroi.
Workflow Diagram:
Caption: Workflow for gene deletion in Fusarium fujikuroi.
Methodology:
-
Construct the Deletion Cassette:
-
Amplify approximately 1 kb regions of the 5' and 3' flanking sequences of the target gene from F. fujikuroi genomic DNA using high-fidelity polymerase.
-
Amplify a selection marker, such as the hygromycin B phosphotransferase gene (hph).
-
Assemble the 5' flank, the resistance cassette, and the 3' flank in a suitable vector using techniques like Gibson Assembly or traditional restriction-ligation cloning.
-
-
Protoplast Preparation:
-
Grow F. fujikuroi in a suitable liquid medium to the early logarithmic phase.
-
Harvest the mycelia and wash with an osmotic stabilizer (e.g., 0.7 M NaCl).
-
Digest the fungal cell walls using an enzyme cocktail (e.g., lysing enzymes from Trichoderma harzianum, driselase) in the osmotic stabilizer.
-
Separate the protoplasts from the mycelial debris by filtration and collect them by centrifugation.
-
-
Transformation:
-
Resuspend the protoplasts in a transformation buffer containing the deletion cassette DNA and PEG (polyethylene glycol).
-
Incubate to allow for DNA uptake.
-
Plate the transformed protoplasts on a regeneration medium containing the appropriate selection agent (e.g., hygromycin B).
-
-
Verification of Transformants:
-
Isolate genomic DNA from putative transformants.
-
Perform PCR using primers that bind outside the flanking regions used for the construct and within the resistance cassette to confirm homologous recombination.
-
For further confirmation, Southern blot analysis can be performed.
-
Protocol 2: Overexpression of a Target Gene (e.g., Sge1)
This protocol outlines a general method for overexpressing a gene of interest in F. fujikuroi.
Methodology:
-
Construct the Overexpression Cassette:
-
Amplify the full-length cDNA of the target gene (Sge1).
-
Clone the cDNA into an expression vector under the control of a strong constitutive promoter (e.g., the glyceraldehyde-3-phosphate dehydrogenase promoter, PgpdA).
-
The vector should also contain a selectable marker.
-
-
Fungal Transformation:
-
Follow the same protoplast preparation and transformation procedure as described in Protocol 1, using the overexpression cassette.
-
-
Verification of Overexpression:
-
Select and purify transformants.
-
Isolate total RNA from the transformants and the wild-type strain grown under the same conditions.
-
Perform quantitative reverse transcription PCR (qRT-PCR) to confirm the increased transcript levels of the target gene in the transformants compared to the wild-type.
-
Protocol 3: Quantification of this compound using HPLC-MS/MS
This protocol provides a general framework for the quantitative analysis of this compound from culture extracts.
Methodology:
-
Sample Preparation:
-
Lyophilize the fungal culture (mycelium and supernatant).
-
Extract the lyophilized material with a suitable organic solvent (e.g., ethyl acetate or methanol).
-
Evaporate the solvent and redissolve the extract in a known volume of a suitable solvent for injection (e.g., methanol).
-
Filter the sample through a 0.22 µm syringe filter before analysis.
-
-
HPLC-MS/MS Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm) is a good starting point.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B). A typical gradient might be: 5% B for 0.5 min, increasing to 100% B in 20 min, hold for 5 min.
-
Flow Rate: 0.3 - 0.6 mL/min.
-
Mass Spectrometry: Use a triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.
-
Detection: Use Multiple Reaction Monitoring (MRM) for quantification. The specific precursor and product ion transitions for this compound will need to be determined by infusing a standard or a well-characterized extract.
-
-
Quantification:
-
Prepare a calibration curve using a purified this compound standard.
-
Analyze the samples and quantify the amount of this compound by comparing the peak area to the calibration curve.
-
Signaling Pathway and Biosynthesis Overview
Regulatory Control of Gibepyrone Biosynthesis
The production of Gibepyrone A, the precursor to this compound, is tightly regulated by a network of transcription factors and other regulatory proteins in Fusarium.
Caption: Regulatory pathway of Gibepyrone biosynthesis in Fusarium.
This diagram illustrates that the Velvet Complex and the Gpy2 transporter act as negative regulators of the Gpy1 gene, which is responsible for producing the Gibepyrone A precursor. Conversely, Sge1 positively regulates Gpy1 expression. Gibepyrone A is then converted to this compound by P450 monooxygenases. Therefore, to increase this compound yield, strategies should focus on deleting the genes for the negative regulators or overexpressing the positive regulator.
References
- 1. researchgate.net [researchgate.net]
- 2. Gibepyrone Biosynthesis in the Rice Pathogen Fusarium fujikuroi Is Facilitated by a Small Polyketide Synthase Gene Cluster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gibepyrone Biosynthesis in the Rice Pathogen Fusarium fujikuroi Is Facilitated by a Small Polyketide Synthase Gene Cluster - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Spectroscopic Analysis of Gibepyrone D
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the spectroscopic analysis of Gibepyrone D.
Frequently Asked Questions (FAQs)
Q1: What is the general chemical nature of this compound and how does it influence its spectroscopic analysis?
A1: this compound is a polyketide belonging to the 2H-pyran-2-one class of compounds, produced by fungi of the Fusarium species.[1][2] Its structure contains a substituted α-pyrone ring system, which is a conjugated lactone, and an oxidized side chain. This chemical nature gives rise to specific spectroscopic signatures. The conjugated system results in strong UV-Vis absorption, while the various proton and carbon environments lead to a complex but interpretable NMR spectrum. Its molecular weight and fragmentation patterns are key identifiers in mass spectrometry.
Q2: Where can I find reference spectroscopic data for this compound?
A2: Reference ¹H-NMR spectroscopic data for this compound has been published in scientific literature.[3] High-resolution mass spectrometry (HPLC-HRMS) data is also available and is commonly used for its identification in fungal cultures.[1] For related gibepyrone compounds like Gibepyrone A, more extensive data including ¹³C NMR and GC-MS is available in public databases such as PubChem.[4]
Q3: What are the expected challenges when analyzing this compound in a complex mixture, such as a fungal extract?
A3: Analyzing this compound in a crude or semi-purified fungal extract can be challenging due to the presence of structurally similar congeners like Gibepyrones A, B, C, E, and F.[1][5] This can lead to overlapping signals in NMR spectra and co-elution in chromatographic methods coupled with mass spectrometry. Careful optimization of chromatographic separation and the use of 2D NMR techniques are crucial for unambiguous identification.
Troubleshooting Guides
NMR Spectroscopy
Issue: Poor resolution and overlapping signals in ¹H-NMR spectrum.
This is a common issue when analyzing natural product extracts containing multiple related compounds.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Sample concentration too high | Dilute the sample. | Improved line shape and resolution. |
| Presence of paramagnetic impurities | Pass the sample through a small plug of celite or silica gel. | Sharper NMR signals. |
| Inadequate shimming | Re-shim the magnet. | Improved magnetic field homogeneity and signal resolution. |
| Presence of related isomers | Utilize 2D NMR techniques (COSY, HSQC, HMBC). | Correlation signals will help in assigning protons to specific structures, even with overlap in 1D spectra. |
¹H-NMR Spectroscopic Data for this compound (600 MHz) [3]
| Proton | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| H-4 | 7.23 | d | 9.6 |
| H-5 | 6.25 | d | 9.6 |
| H-7 | 6.54 | q | 6.9 |
| H-8 | 4.21 | s | - |
| H-10 | 1.85 | d | 6.9 |
Mass Spectrometry
Issue: Difficulty in obtaining a clear molecular ion peak or interpreting fragmentation patterns.
This compound is a relatively small molecule, but its stability and ionization can be influenced by the chosen method.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inappropriate ionization technique | Switch between Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI). | ESI is generally softer and should yield a clear [M+H]⁺ or [M+Na]⁺ peak. |
| In-source fragmentation | Reduce the fragmentor voltage or collision energy. | Increased intensity of the molecular ion peak relative to fragment ions. |
| Complex fragmentation | Use tandem MS (MS/MS) to isolate the molecular ion and induce controlled fragmentation. | A clear fragmentation pattern that can be correlated to the structure of this compound. |
UV-Vis Spectroscopy
Issue: Broad and poorly defined absorption bands.
This can be due to solvent effects or the presence of impurities.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inappropriate solvent | Record the spectrum in solvents of different polarities (e.g., methanol, acetonitrile, hexane). | Sharper and more defined absorption bands. The λmax may shift depending on the solvent polarity. |
| Presence of absorbing impurities | Purify the sample using HPLC or other chromatographic techniques. | A clean spectrum corresponding to pure this compound. |
| pH effects | If the sample is in an aqueous solution, buffer the pH. | Consistent and reproducible spectra. |
Experimental Protocols
High-Resolution Mass Spectrometry (HPLC-HRMS)
This method is crucial for the initial identification and quantification of this compound in fungal extracts.[1]
-
Sample Preparation: Fungal culture supernatants can often be analyzed directly after filtration. For solid cultures, an extraction with a suitable organic solvent (e.g., ethyl acetate) is necessary, followed by evaporation of the solvent and re-dissolution in a solvent compatible with the mobile phase.
-
Chromatography:
-
Column: A C18 reverse-phase column is typically used.
-
Mobile Phase: A gradient of water (often with 0.1% formic acid) and acetonitrile is commonly employed.
-
Flow Rate: Typically 0.2-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: ESI in positive ion mode.
-
Mass Analyzer: A high-resolution instrument such as a Time-of-Flight (TOF) or Orbitrap analyzer.
-
Data Acquisition: Acquire full scan data to determine the accurate mass of the molecular ion. Extracted ion chromatograms for the calculated mass of this compound can be used for detection.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is essential for the structural elucidation of this compound.
-
Sample Preparation:
-
Dissolve 1-5 mg of purified this compound in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, CD₃OD, or C₆D₆).
-
Filter the solution into a 5 mm NMR tube.
-
-
Data Acquisition:
-
Instrument: A high-field NMR spectrometer (e.g., 400-600 MHz).
-
Experiments:
-
¹H-NMR: Standard proton experiment.
-
¹³C-NMR: Standard carbon experiment (e.g., with proton decoupling).
-
2D NMR: COSY, HSQC, and HMBC experiments to establish connectivity.
-
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Reference the spectra to the residual solvent peak.
Visualized Workflows and Pathways
Caption: General experimental workflow for the isolation and spectroscopic analysis of this compound.
Caption: Troubleshooting logic for poor NMR spectral resolution of this compound.
References
- 1. Gibepyrone Biosynthesis in the Rice Pathogen Fusarium fujikuroi Is Facilitated by a Small Polyketide Synthase Gene Cluster - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Gibepyrone A | C10H12O2 | CID 10103478 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Gibepyrone biosynthesis in the ri... preview & related info | Mendeley [mendeley.com]
Improving the resolution of Gibepyrone D in HPLC
Welcome to the technical support center for the HPLC analysis of Gibepyrone D. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in achieving optimal chromatographic resolution for this compound and related compounds.
Frequently Asked Questions (FAQs)
Q1: What are the basic chemical properties of this compound relevant to HPLC analysis?
A1: this compound is an oxidized derivative of Gibepyrone A, which is a member of the 2-pyranone class of compounds.[1][2] While specific experimental data for this compound is limited, the properties of the parent compound, Gibepyrone A, provide a strong indication of its chromatographic behavior.
Table 1: Physicochemical Properties of Gibepyrone A
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂O₂ | [3] |
| Molecular Weight | 164.20 g/mol | [3] |
| XLogP3 | 2.8 | [3] |
| Class | 2-pyranone, polyketide | [1][3] |
The XLogP3 value of 2.8 suggests that Gibepyrone A (and likely this compound) is moderately lipophilic, making it well-suited for reversed-phase HPLC.[3]
Q2: What is a good starting point for an HPLC method for this compound analysis?
A2: Based on methods used for similar alpha-pyrone compounds, a reversed-phase C18 column is a good starting point.[4][5]
Table 2: Recommended Starting HPLC Conditions for this compound
| Parameter | Recommendation | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides good retention and resolution for moderately polar compounds. |
| Mobile Phase | Acetonitrile (ACN) and Water | A common and effective solvent system for reversed-phase HPLC. |
| Gradient | Start with a lower percentage of ACN (e.g., 40%) and gradually increase. | To effectively separate compounds with different polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Detection | UV at ~285 nm | Alpha-pyrones typically have a UV absorbance maximum around this wavelength. |
| Temperature | Ambient (or controlled at 25-30 °C) | To ensure reproducible retention times. |
Q3: My peaks for this compound are showing significant tailing. What could be the cause and how can I fix it?
A3: Peak tailing is a common issue in HPLC and can be caused by several factors. For a compound like this compound, potential causes include interactions with residual silanols on the silica-based column packing, or running the mobile phase at a pH close to the analyte's pKa.
To address peak tailing:
-
Use an End-capped Column: Employing a high-quality, end-capped C18 column will minimize interactions with free silanol groups.
-
Consider a Different Stationary Phase: If tailing persists, a column with a different stationary phase, such as a phenyl-hexyl or a polar-embedded phase, might provide a better peak shape.
Troubleshooting Guide: Improving Resolution of this compound
This guide addresses specific issues you may encounter when trying to improve the resolution of this compound from impurities or other related compounds in your sample.
Problem 1: Poor resolution between this compound and an adjacent peak.
Possible Causes and Solutions:
-
Suboptimal Mobile Phase Composition:
-
Solution: Adjust the ratio of your organic solvent (e.g., acetonitrile or methanol) to water. Increasing the aqueous portion will generally increase retention times and may improve the separation between closely eluting peaks.
-
-
Inadequate Selectivity (α):
-
Solution 1: Change the Organic Modifier: If you are using acetonitrile, try substituting it with methanol, or use a mixture of both. Different organic solvents can alter the selectivity of the separation.
-
Solution 2: Modify the Mobile Phase pH: As mentioned in the FAQs, adding a small amount of acid (e.g., 0.1% formic acid) to the mobile phase can significantly alter the retention and selectivity for ionizable compounds.
-
-
Insufficient Efficiency (N):
-
Solution 1: Use a Longer Column: Increasing the column length (e.g., from 150 mm to 250 mm) will increase the number of theoretical plates and can improve resolution.
-
Solution 2: Use a Column with Smaller Particles: Switching from a 5 µm particle size column to a 3 µm or sub-2 µm column will increase efficiency and resolution, but will also lead to higher backpressure.
-
-
Inappropriate Flow Rate:
-
Solution: Decrease the flow rate (e.g., from 1.0 mL/min to 0.8 mL/min). This can increase the efficiency of the separation, though it will also increase the run time.
-
Problem 2: Broad peaks leading to poor resolution.
Possible Causes and Solutions:
-
Column Overload:
-
Solution: Reduce the injection volume or the concentration of your sample. Overloading the column can lead to peak broadening and distortion.
-
-
Extra-column Volume:
-
Solution: Ensure that the tubing connecting the injector, column, and detector is as short as possible and has a narrow internal diameter to minimize dead volume.
-
-
Column Contamination or Degradation:
-
Solution: Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol) to remove any strongly retained contaminants. If the problem persists, the column may need to be replaced.
-
Experimental Protocols
Protocol 1: General HPLC Method for this compound Analysis
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient Program:
-
0-5 min: 40% B
-
5-20 min: 40% to 90% B
-
20-25 min: 90% B
-
25-26 min: 90% to 40% B
-
26-30 min: 40% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection: UV at 285 nm.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition (60:40 Water:Acetonitrile).
Visualizations
Caption: Troubleshooting workflow for improving HPLC resolution of this compound.
Caption: Factors influencing HPLC resolution.
References
- 1. Gibepyrone Biosynthesis in the Rice Pathogen Fusarium fujikuroi Is Facilitated by a Small Polyketide Synthase Gene Cluster - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Gibepyrone A | C10H12O2 | CID 10103478 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Gibepyrone D Storage and Handling
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Gibepyrone D during storage. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
This compound is a polyketide-derived α-pyrone, a class of natural products known for their diverse biological activities. It is an oxidized derivative of Gibepyrone A, produced by fungi of the Fusarium genus.[1][2][3] Maintaining the stability of this compound is critical for accurate experimental results, ensuring its therapeutic efficacy in drug development, and preventing the formation of potentially confounding degradation products.
Q2: What are the primary factors that can cause this compound to degrade?
Based on the known instability of its precursor, Gibepyrone A, and the general chemical properties of α-pyrones and lactones, the primary factors that can lead to the degradation of this compound are:
-
Hydrolysis: The lactone ring in the α-pyrone structure is susceptible to hydrolysis, especially under alkaline conditions.
-
Oxidation: As this compound is already an oxidized product, it may be prone to further oxidative degradation.
-
Photodegradation: Exposure to light, particularly UV radiation, can induce degradation of the molecule.
-
Thermal Stress: Elevated temperatures can accelerate the rate of all degradation pathways.
Q3: What are the visual or analytical signs of this compound degradation?
Degradation of this compound may not always be visually apparent. However, you might observe a change in the color or clarity of a solution. The most reliable way to detect degradation is through analytical techniques such as High-Performance Liquid Chromatography (HPLC). Signs of degradation in an HPLC chromatogram include:
-
A decrease in the peak area of the this compound parent compound.
-
The appearance of new peaks corresponding to degradation products.
-
A shift in the retention time of the parent peak, although this is less common.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the storage and handling of this compound.
| Problem | Potential Cause | Recommended Solution |
| Loss of compound activity or inconsistent experimental results. | Degradation of this compound stock solution. | 1. Prepare fresh stock solutions more frequently. 2. Aliquot stock solutions into smaller, single-use vials to avoid repeated freeze-thaw cycles. 3. Store stock solutions at or below -20°C in the dark. 4. Verify the purity of the stock solution using the HPLC protocol provided below. |
| Appearance of unknown peaks in HPLC analysis. | Formation of degradation products due to improper storage or handling. | 1. Review storage conditions (temperature, light exposure). 2. Ensure solvents used for dissolution are of high purity and free of contaminants. 3. Consider performing a forced degradation study (see protocol below) to identify potential degradation products and their retention times. |
| Precipitation observed in stock solution upon thawing. | Poor solubility or compound degradation. | 1. Gently warm the solution to room temperature and vortex to redissolve. 2. If precipitation persists, centrifuge the solution and analyze the supernatant for compound concentration. 3. Consider using a different solvent for the stock solution, ensuring it is compatible with your experimental system. |
Data on Gibepyrone Stability
While specific quantitative stability data for this compound is limited in the literature, the following table provides recommended storage conditions and potential degradation pathways based on the known stability of its precursor, Gibepyrone A, and the general behavior of α-pyrone compounds.
| Condition | Recommendation/Potential Outcome | Rationale |
| Temperature | Long-term storage: ≤ -20°C Short-term storage (working solutions): 2-8°C | Lower temperatures significantly slow down chemical degradation reactions. Gibepyrone A is stable for several months at -20°C.[1] |
| Light | Store in amber vials or protect from light. | α-Pyrones can be susceptible to photodegradation. Storing in the dark minimizes this risk. |
| Humidity/Moisture | Store as a dry powder in a desiccator. For solutions, use anhydrous solvents where possible. | The lactone ring is prone to hydrolysis. Spontaneous degradation of Gibepyrone A to Gibepyrones E and F occurs in the presence of water and air.[1] |
| pH (for solutions) | Maintain a neutral to slightly acidic pH (pH 4-7). Avoid alkaline conditions. | The lactone ring of pyrones is susceptible to base-catalyzed hydrolysis. |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol provides a general method for assessing the purity and stability of this compound.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).
-
Start with a lower concentration of acetonitrile and gradually increase it to elute the compound and any potential degradation products.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by UV-Vis spectrophotometric scan of a pure this compound standard (likely in the range of 220-350 nm).
-
Injection Volume: 10-20 µL.
-
Procedure:
-
Prepare a standard solution of this compound of known concentration.
-
Inject the standard to determine its retention time and peak area.
-
Inject the sample solution to be analyzed.
-
Compare the chromatogram of the sample to the standard. A decrease in the peak area of this compound and the appearance of new peaks indicate degradation.
-
Protocol 2: Forced Degradation Study of this compound
This study is designed to intentionally degrade this compound to identify potential degradation products and pathways.
-
Acid Hydrolysis: Incubate a solution of this compound in 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: Incubate a solution of this compound in 0.1 M NaOH at room temperature for 1-4 hours. Note: Base hydrolysis is expected to be rapid.
-
Oxidative Degradation: Treat a solution of this compound with 3% hydrogen peroxide at room temperature for 24 hours.
-
Photodegradation: Expose a solution of this compound to UV light (e.g., 254 nm) for 24-48 hours. A control sample should be kept in the dark.
-
Thermal Degradation: Heat a solid sample of this compound at 80°C for 48 hours.
After each stress condition, analyze the samples by the stability-indicating HPLC method. For structural elucidation of major degradation products, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for a forced degradation study of this compound.
References
Technical Support Center: Gibepyrone D Production in Fusarium
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Gibepyrone D production in various Fusarium strains.
Troubleshooting Guide
This guide addresses common issues encountered during experiments aimed at producing and quantifying this compound from Fusarium cultures.
| Issue/Question | Possible Causes | Suggested Solutions |
| Q1: Why am I observing low or no this compound production in my Fusarium culture? | 1. Inappropriate Fusarium Strain: Not all Fusarium species or strains produce this compound. Production has been confirmed in endophytic isolates of Fusarium oxysporum and Fusarium proliferatum[1]. 2. Suboptimal Culture Conditions: Nitrogen availability is a critical factor. High nitrogen levels can induce the production of Gibepyrone A, the precursor to this compound[2]. 3. Incorrect Incubation Time: The production of secondary metabolites is often growth-phase dependent. 4. Degeneration of Fungal Culture: Successive subculturing on artificial media can lead to reduced production of secondary metabolites[3]. | 1. Strain Verification: Confirm that the selected Fusarium strain is a known this compound producer. If not, consider obtaining a verified strain. 2. Media Optimization: Experiment with different nitrogen sources and concentrations. For example, cultivation in the presence of 6 mM glutamine has been used to study gibepyrone production[1]. 3. Time-Course Experiment: Harvest the culture at different time points (e.g., 3, 5, 7, 10 days) to determine the optimal incubation period for this compound production. 4. Culture Revival: If degeneration is suspected, try to revive the culture from a long-term stock (e.g., cryopreserved spores or mycelia). |
| Q2: I am seeing high variability in this compound yield between batches. What could be the reason? | 1. Inconsistent Inoculum: Variations in the age, quantity, or physiological state of the inoculum can lead to inconsistent growth and metabolite production. 2. Fluctuations in Environmental Conditions: Minor differences in temperature, pH, aeration, or light exposure can impact fungal metabolism. The optimal temperature for growth and sporulation of many Fusarium species is around 25–30 °C[4]. 3. Genetic Instability of the Strain: Some fungal strains can be genetically unstable, leading to variations in secondary metabolite production over time. | 1. Standardize Inoculum: Use a standardized inoculum preparation method, such as a specific concentration of spores or a defined amount of mycelial biomass from a pre-culture of a specific age. 2. Control Environmental Parameters: Ensure that all culture parameters are tightly controlled and consistent between batches. Use calibrated equipment for monitoring and maintaining these conditions. 3. Regular Strain Re-evaluation: Periodically re-evaluate the productivity of your working culture against a cryopreserved master stock. |
| Q3: My HPLC-MS/MS analysis is not detecting this compound, even though the fungus is expected to produce it. | 1. Inefficient Extraction: this compound may not be efficiently extracted from the mycelium or the culture filtrate. 2. Inappropriate Analytical Method: The sensitivity and specificity of the HPLC-MS/MS method may not be optimized for this compound detection. 3. Metabolite Degradation: this compound might be unstable under the extraction or storage conditions. | 1. Optimize Extraction Protocol: Test different solvents and extraction methods. A common method involves filtering the culture and extracting the mycelium and supernatant separately. For intracellular metabolites, mechanical disruption of the mycelia (e.g., sonication or grinding in liquid nitrogen) may be necessary[1][5]. 2. Method Validation: Develop and validate a sensitive HPLC-MS/MS method using a certified this compound standard. Ensure appropriate column chemistry, mobile phase composition, and mass spectrometer settings are used[1]. 3. Ensure Sample Stability: Process samples immediately after harvesting or store them at -80°C. Minimize freeze-thaw cycles. |
Frequently Asked Questions (FAQs)
Q1: Which Fusarium species are known to produce this compound?
This compound has been identified in cultures of endophytic isolates of Fusarium oxysporum and Fusarium proliferatum[1]. It is an oxidized derivative of Gibepyrone A, which is produced by a wider range of Fusarium species, including Fusarium fujikuroi, Fusarium keratoplasticum, and Fusarium petroliphilum[1].
Q2: What is the biosynthetic origin of this compound?
This compound is a polyketide-derived secondary metabolite. Its biosynthesis starts with the production of Gibepyrone A, which is synthesized by a polyketide synthase encoded by the gpy1 gene (also referred to as PKS13 or PKS8 in different Fusarium species)[1][6][7]. Gibepyrone A is then converted to this compound through oxidation steps catalyzed by one or more cytochrome P450 monooxygenases that are not part of the main gibepyrone gene cluster[1][8].
Q3: What are the known biological activities of this compound?
This compound and its precursor, Gibepyrone A, are considered to be part of the fungus's chemical defense mechanism, potentially protecting it from toxic metabolic byproducts[1]. Gibepyrone A has shown moderate antimicrobial activity against Gram-positive bacteria and some yeasts[1]. Overexpression of the gene responsible for gibepyrone production in Fusarium graminearum resulted in compounds, with this compound as a likely end-product, that exhibit antifungal activity[6].
Q4: How is the production of Gibepyrones regulated in Fusarium?
The biosynthesis of gibepyrones is under complex genetic regulation. In Fusarium fujikuroi, the expression of the gpy1 gene is negatively regulated by the velvet complex (Vel1, Vel2, and Lae1) and positively regulated by the transcription factor Sge1[1][7]. The gene cluster also contains an ABC transporter-encoding gene, gpy2, which, interestingly, appears to repress the expression of gpy1, leading to increased Gibepyrone A production when gpy2 is deleted[1][7].
Quantitative Data on Gibepyrone Production
The following table summarizes available quantitative data on gibepyrone production. Note that absolute quantification can vary significantly between studies due to different analytical methods and standards.
| Fusarium Strain | Culture Conditions | Compound | Relative Yield/Observation | Reference |
| F. fujikuroi IMI58289 (Wild Type) | Liquid ICI medium with 6 mM glutamine, 7 days | Gibepyrone A | Production set to 100% (baseline for comparison) | [1] |
| F. fujikuroi Δgpy2 mutant | Liquid ICI medium with 6 mM glutamine, 7 days | Gibepyrone A | Significantly enhanced extracellular and intracellular levels compared to wild type | [1] |
| F. fujikuroi Δvel1, Δvel2, Δlae1 mutants | Not specified | Gibepyrone A | Elevated levels compared to wild type | [1] |
| F. fujikuroi Δsge1 mutant | Not specified | Gibepyrone A | Down-regulated levels compared to wild type | [1] |
| F. mangiferae | Liquid ICI medium with various nitrogen sources | This compound | Not detected under the tested conditions | [9][10] |
Experimental Protocols
Fungal Culture for this compound Production
-
Inoculum Preparation: Inoculate a suitable liquid medium (e.g., Potato Dextrose Broth) with spores or mycelial plugs of the desired Fusarium strain. Incubate for 3-5 days at 25-28°C with shaking (e.g., 180 rpm) to generate a pre-culture.
-
Production Culture: Inoculate the main production medium (e.g., ICI medium supplemented with a specific nitrogen source like 6 mM glutamine) with a standardized amount of the pre-culture.
-
Incubation: Incubate the production culture for 7-10 days at 25-28°C with shaking. Protect the culture from light if light sensitivity is a concern.
Extraction of Gibepyrones
-
Separation of Mycelium and Supernatant: After incubation, separate the fungal biomass from the culture broth by filtration (e.g., through Miracloth or a 0.45 µm filter) or centrifugation.
-
Supernatant (Extracellular) Extraction: The culture filtrate can often be directly analyzed or extracted with an equal volume of a suitable organic solvent like ethyl acetate. The organic phase is then collected and evaporated to dryness.
-
Mycelium (Intracellular) Extraction:
-
Wash the harvested mycelium with sterile distilled water to remove residual medium.
-
Freeze-dry the mycelium and grind it to a fine powder.
-
Extract the powdered mycelium with a solvent such as methanol or a mixture of methanol/dichloromethane. Sonication can be used to improve extraction efficiency.
-
Centrifuge the mixture to pellet the cell debris and collect the supernatant.
-
Evaporate the solvent to obtain the crude extract.
-
-
Sample Preparation for Analysis: Re-dissolve the dried extracts in a suitable solvent (e.g., methanol) and filter through a 0.22 µm syringe filter before analysis by HPLC-MS/MS.
Quantification of this compound by HPLC-MS/MS
-
Instrumentation: Use a high-performance liquid chromatography system coupled to a triple quadrupole or a high-resolution mass spectrometer (e.g., QTRAP or Q-TOF).
-
Chromatographic Separation:
-
Column: A C18 reverse-phase column is typically used.
-
Mobile Phase: A gradient elution with water and acetonitrile or methanol, both often containing a small amount of an additive like formic acid (e.g., 0.1%) to improve ionization.
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
Column Temperature: Maintained at a constant temperature, e.g., 40°C.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Electrospray ionization (ESI) in positive mode is commonly used.
-
Detection Mode: Multiple Reaction Monitoring (MRM) for targeted quantification, using specific precursor-to-product ion transitions for this compound.
-
-
Quantification: Create a calibration curve using a certified standard of this compound at various concentrations. The concentration in the samples is then determined by comparing their peak areas to the calibration curve.
Visualizations
Caption: Biosynthetic pathway of this compound from polyketide precursors in Fusarium.
Caption: Regulatory network influencing Gibepyrone A production in Fusarium fujikuroi.
References
- 1. Gibepyrone Biosynthesis in the Rice Pathogen Fusarium fujikuroi Is Facilitated by a Small Polyketide Synthase Gene Cluster - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Three Genes Involved in Different Signaling Pathways, carS, wcoA, and acyA, Participate in the Regulation of Fusarin Biosynthesis in Fusarium fujikuroi - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Degenerated Virulence and Irregular Development of Fusarium oxysporum f. sp. niveum Induced by Successive Subculture - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Strategies for Controlling the Sporulation in Fusarium spp - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Method evaluation of Fusarium DNA extraction from mycelia and wheat for down-stream real-time PCR quantification and correlation to mycotoxin levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Gibepyrone Biosynthesis in the Rice Pathogen Fusarium fujikuroi Is Facilitated by a Small Polyketide Synthase Gene Cluster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Biosynthesis of Fusapyrone Depends on the H3K9 Methyltransferase, FmKmt1, in Fusarium mangiferae - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Biosynthesis of Fusapyrone Depends on the H3K9 Methyltransferase, FmKmt1, in Fusarium mangiferae [frontiersin.org]
Technical Support Center: Chemical Synthesis of Gibepyrone D
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges during the chemical synthesis of Gibepyrone D.
Troubleshooting Guides
Challenges in the synthesis of this compound can arise at various stages, from the formation of the core pyran-2-one ring to the selective oxidation of the side chain. This guide addresses potential issues and offers solutions.
1. Synthesis of the Pyran-2-one Core
The formation of the substituted 2H-pyran-2-one ring is a critical step. Common challenges include low yields, and formation of side products.
| Problem | Potential Cause(s) | Troubleshooting Suggestions |
| Low yield of Gibepyrone A | Incomplete reaction of tigloyl chloride and the acetoacetate equivalent. | - Ensure anhydrous reaction conditions. - Use a non-nucleophilic base (e.g., proton sponge) to minimize side reactions. - Optimize reaction temperature and time. |
| Decomposition of starting materials or product. | - Perform the reaction under an inert atmosphere (N₂ or Ar). - Use freshly distilled solvents and reagents. | |
| Formation of isomeric byproducts | Non-selective reaction conditions. | - Employ a milder base to control the reaction pathway. - Consider a stepwise approach where the side chain is introduced after the formation of a simpler pyran-2-one. |
| Difficulty in purification | Co-elution of the product with starting materials or byproducts. | - Utilize a different chromatography stationary phase (e.g., alumina instead of silica gel). - Consider derivatization of the product or impurities to facilitate separation. |
2. Oxidation of Gibepyrone A to this compound
The conversion of Gibepyrone A to this compound involves the oxidation of a methyl group to a carboxylic acid. This transformation can be challenging due to the presence of other reactive sites in the molecule.
| Problem | Potential Cause(s) | Troubleshooting Suggestions |
| Low conversion of Gibepyrone A | Insufficient reactivity of the oxidizing agent. | - Use a stronger oxidizing agent (e.g., KMnO₄ under controlled pH, or a multi-step oxidation via the alcohol and aldehyde). - Increase the reaction temperature, but monitor for decomposition. |
| Formation of over-oxidized or degradation products | Harsh reaction conditions. | - Employ a milder, more selective oxidizing agent (e.g., SeO₂ for allylic oxidation to the aldehyde, followed by further oxidation). - Carefully control the stoichiometry of the oxidant. |
| Reaction stops at the alcohol (Gibepyrone B) or aldehyde intermediate | Oxidizing agent is not strong enough for complete oxidation. | - Use a two-step oxidation process. First, oxidize to the aldehyde, then use a selective aldehyde-to-acid oxidizing agent (e.g., Pinnick oxidation). |
| Epoxidation of the side-chain double bond (formation of Gibepyrone E-like structures) | Use of peroxy-acid-based oxidants. | - Avoid reagents like m-CPBA if epoxidation is not desired. - Protect the double bond before oxidation, followed by deprotection. |
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the total synthesis of this compound?
A1: The primary challenges include the stereoselective construction of the pyran-2-one core, the introduction of the functionalized side chain, and the selective oxidation of the terminal methyl group of the side chain to a carboxylic acid without affecting other sensitive functionalities, such as the double bond.
Q2: Is there a published total synthesis of this compound?
A2: While the biosynthesis of this compound from Gibepyrone A is well-documented, a complete chemical total synthesis of this compound has not been prominently reported in the reviewed literature. However, the synthesis of its direct precursor, Gibepyrone A, and other derivatives has been described.[1] The conversion of Gibepyrone A to this compound is known to be facilitated by P450 monooxygenases in biological systems.[1][2]
Q3: What are some suggested synthetic routes to the pyran-2-one core of this compound?
A3: A common strategy for synthesizing 6-substituted-3-methyl-2H-pyran-2-ones involves the condensation of a β-ketoester with an α,β-unsaturated acid chloride or equivalent. For Gibepyrone A, a known procedure involves treating tigloyl chloride with triethylamine in dichloromethane.[1]
Q4: How can I selectively oxidize the allylic methyl group in the side chain of Gibepyrone A to a carboxylic acid?
A4: This is a multi-step transformation. A plausible synthetic route would involve:
-
Allylic oxidation to the alcohol (Gibepyrone B): Reagents like selenium dioxide (SeO₂) or N-bromosuccinimide (NBS) followed by hydrolysis can be used for this step.
-
Oxidation of the alcohol to the aldehyde: Mild oxidizing agents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) can be employed.
-
Oxidation of the aldehyde to the carboxylic acid: The Pinnick oxidation (using sodium chlorite) is a highly effective method for this final step without affecting the double bond.
Q5: The pyran-2-one ring is known to be susceptible to nucleophilic attack. How can I mitigate this during synthesis?
A5: The electrophilicity of the pyran-2-one ring, particularly at the C6 position, makes it prone to ring-opening by nucleophiles. To avoid this, it is crucial to:
-
Use non-nucleophilic bases when possible.
-
Conduct reactions at low temperatures.
-
Protect sensitive functional groups on the pyran-2-one ring if necessary.
-
Choose reaction conditions that are not overly acidic or basic, which can promote ring opening.
Experimental Protocols
Synthesis of Gibepyrone A
This protocol is based on a known procedure for the synthesis of Gibepyrone A, the precursor to this compound.[1]
Reaction: Condensation of tigloyl chloride with an acetoacetate equivalent.
Materials:
-
Tigloyl chloride
-
Ethyl acetoacetate (or a similar β-ketoester)
-
Triethylamine (NEt₃)
-
Dichloromethane (DCM), anhydrous
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Dissolve ethyl acetoacetate in anhydrous DCM and cool the solution to 0 °C in an ice bath.
-
Slowly add triethylamine to the solution while stirring.
-
Add a solution of tigloyl chloride in anhydrous DCM dropwise to the reaction mixture via the dropping funnel over a period of 30 minutes.
-
Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, stirring for an additional 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield Gibepyrone A.
Visualizations
Biosynthetic Pathway of this compound
References
How to enhance the expression of genes for Gibepyrone D biosynthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the expression of genes for Gibepyrone D biosynthesis.
Frequently Asked Questions (FAQs)
Q1: What is the biosynthetic pathway for this compound?
A1: this compound is a fungal polyketide. Its biosynthesis begins with the formation of Gibepyrone A from acetyl-CoA and malonyl-CoA by the polyketide synthase Gpy1 (also known as PKS13).[1][2] Gibepyrone A is then converted to this compound through an oxidation step catalyzed by one or more cluster-independent cytochrome P450 monooxygenases.[1][2]
Q2: What are the key regulatory genes affecting this compound production?
A2: The biosynthesis of Gibepyrone A, the precursor to this compound, is regulated by several factors. The expression of the core polyketide synthase gene, GPY1, is negatively regulated by the velvet complex (Vel1, Vel2, and Lae1) and the ABC transporter Gpy2.[2] Conversely, the transcription factor Sge1 positively regulates GPY1 expression.[2] Therefore, modulation of these regulatory elements can significantly impact the yield of this compound.
Q3: Which host organism is recommended for heterologous expression of the this compound biosynthetic pathway?
A3: Aspergillus oryzae is a highly recommended host for the heterologous expression of fungal biosynthetic gene clusters.[3][4] It is considered a "clean" host as it produces low levels of its own secondary metabolites, simplifying the detection and purification of the target compound.[5] Furthermore, a wide range of genetic tools and protocols are available for A. oryzae, making it amenable to genetic manipulation for optimizing production.[4]
Troubleshooting Guides
Problem 1: Low or no production of this compound in a heterologous host.
Possible Cause 1: Inefficient promoter driving the expression of biosynthetic genes.
-
Solution: Replace the native promoter of the GPY1 gene and the relevant P450 monooxygenase gene with a strong, well-characterized promoter known to be effective in your host organism. For Aspergillus oryzae, strong constitutive promoters such as gpdA (glyceraldehyde-3-phosphate dehydrogenase) and tef1 (translation elongation factor 1-alpha) are excellent candidates.[6] Synthetic promoter systems can also be employed for even higher expression levels.[7]
Possible Cause 2: Suboptimal codon usage of the heterologous genes.
-
Solution: The codon usage of the GPY1 and P450 monooxygenase genes from the native producer (e.g., Fusarium fujikuroi) may not be optimal for your expression host (e.g., Aspergillus oryzae). This can lead to inefficient translation. Codon optimization of the genes to match the codon bias of the expression host can significantly increase both mRNA stability and protein expression levels.[8]
Possible Cause 3: Inefficient activity of the P450 monooxygenase.
-
Solution: Cytochrome P450 enzymes require a reductase partner for their activity. Ensure that the host organism provides a compatible P450 reductase (CPR). It may be necessary to co-express a suitable CPR along with the P450 monooxygenase. Additionally, optimizing the expression level of the P450 and its reductase partner is crucial.[9] N-terminal modifications of the P450 enzyme may also enhance its expression and activity.[10]
Possible Cause 4: Toxicity of Gibepyrone A to the host organism.
-
Solution: The precursor, Gibepyrone A, has been shown to have some toxicity to the producing fungus.[1] If Gibepyrone A accumulates without efficient conversion to the less toxic this compound, it could inhibit cell growth and overall production. Ensure that the P450 monooxygenase responsible for the conversion is expressed at a sufficient level and is active.
Problem 2: Inconsistent production yields between different transformants.
Possible Cause: Random integration of the expression cassette into the host genome.
-
Solution: Random integration of the biosynthetic genes into the host's genome can lead to variable expression levels due to positional effects. Utilizing a targeted integration strategy, such as CRISPR-Cas9-mediated homologous recombination, to insert the genes into a well-characterized genomic locus with high transcriptional activity can lead to more consistent and predictable production yields.
Quantitative Data on Enhancement Strategies
| Enhancement Strategy | Target Gene/Element | Host Organism | Fold Increase in Production (Approximate) | Reference |
| Overexpression of Activator | ctnA (activator for citrinin) | Aspergillus oryzae | 400-fold | [11] |
| Promoter Replacement | Gene of Interest | Aspergillus nidulans | Up to 100-fold (with alcA promoter) | [6] |
| Synthetic Promoter System | Gene of Interest | Aspergillus oryzae | Over 6-fold (compared to native TEF1 promoter) | [7] |
| Deletion of Negative Regulator | gpy2 | Fusarium fujikuroi | Significant increase in extracellular Gibepyrone A | [1] |
| Codon Optimization | Der f 7 | Aspergillus oryzae | Marked increase in protein and mRNA levels | [8] |
Experimental Protocols
Protocol 1: Promoter Replacement in Aspergillus oryzae
This protocol describes the replacement of a native promoter with a strong constitutive promoter using fusion PCR and protoplast transformation.
-
Primer Design: Design primers to amplify the 5' and 3' flanking regions of the native promoter of your target gene (e.g., GPY1). Also, design primers to amplify the desired strong promoter (e.g., gpdA) from the genomic DNA of A. oryzae. The primers should have overlapping sequences to allow for fusion PCR.
-
Amplification of DNA Fragments: Perform PCR to amplify the 5' flank, the 3' flank, and the strong promoter.
-
Fusion PCR: Combine the three amplified fragments (5' flank, strong promoter, 3' flank) in a subsequent PCR reaction to create a single linear DNA fragment where the strong promoter is flanked by the regions homologous to the target locus.
-
Protoplast Preparation: Grow the A. oryzae recipient strain in a suitable medium and harvest the mycelia. Treat the mycelia with a lytic enzyme solution (e.g., Yatalase) to digest the cell walls and generate protoplasts.
-
Transformation: Mix the purified fusion PCR product with the prepared protoplasts in the presence of PEG and CaCl2. This facilitates the uptake of the DNA by the protoplasts.
-
Selection and Screening: Plate the transformed protoplasts on a selective medium. After regeneration, screen the resulting transformants by PCR using primers that bind outside the integration site and within the new promoter to confirm the correct replacement of the native promoter.
Protocol 2: Codon Optimization of a Fungal Gene
This protocol outlines the general steps for designing and synthesizing a codon-optimized gene for expression in a heterologous host.
-
Obtain the Native Gene Sequence: Obtain the nucleotide sequence of the gene you wish to express (e.g., GPY1 from Fusarium fujikuroi).
-
Codon Usage Table: Obtain the codon usage table for your target expression host (e.g., Aspergillus oryzae). This information is often available in public databases like the Codon Usage Database.
-
In Silico Codon Optimization: Use codon optimization software or online tools. Input the native gene sequence and select the target organism's codon usage table. The software will replace rare codons in the native sequence with codons that are more frequently used in the host, without changing the amino acid sequence of the protein. It is also advisable to adjust the GC content to be similar to that of the host's genes.[8]
-
Gene Synthesis: Synthesize the codon-optimized gene sequence. This is typically done by commercial gene synthesis services.
-
Cloning and Expression: Clone the synthesized gene into an appropriate expression vector for your host organism and proceed with transformation and expression analysis.
Visualizations
Caption: Biosynthetic pathway of this compound.
Caption: Workflow for heterologous expression.
Caption: Regulation of GPY1 gene expression.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Gibepyrone Biosynthesis in the Rice Pathogen Fusarium fujikuroi Is Facilitated by a Small Polyketide Synthase Gene Cluster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Investigating Fungal Biosynthetic Pathways Using Heterologous Gene Expression: Aspergillus oryzae as a Heterologous Host | Springer Nature Experiments [experiments.springernature.com]
- 4. Aspergillus oryzae Gene Expression System - Creative Biogene [microbiosci.creative-biogene.com]
- 5. Engineering Aspergillus oryzae for the Heterologous Expression of a Bacterial Modular Polyketide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. orbit.dtu.dk [orbit.dtu.dk]
- 8. Codon Optimization Increases Steady-State mRNA Levels in Aspergillus oryzae Heterologous Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery and modification of cytochrome P450 for plant natural products biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Construction of a citrinin gene cluster expression system in heterologous Aspergillus oryzae - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Gibepyrone D Mass Spectrometry Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Gibepyrone D mass spectrometry. Our goal is to help you minimize interference and achieve accurate, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic physicochemical properties?
This compound is a polyketide mycotoxin produced by the fungus Fusarium fujikuroi. It is a derivative of Gibepyrone A, formed through oxidation by cytochrome P450 monooxygenases.[1]
| Property | Value |
| Chemical Formula | C₁₀H₁₀O₄ |
| Molecular Weight | 194.186 g/mol [2] |
| CAS Number | 146446-08-4[2] |
Q2: What are the major challenges and potential sources of interference in this compound mass spectrometry?
The primary challenges in this compound mass spectrometry arise from matrix effects and the presence of isobaric or structurally similar compounds.
-
Matrix Effects: Components from the fungal culture medium or the biological sample can co-elute with this compound and either suppress or enhance its ionization, leading to inaccurate quantification.
-
Isobaric Interferences: Other mycotoxins produced by Fusarium fujikuroi may have the same nominal mass as this compound or its fragments.
-
Structurally Similar Compounds: Gibepyrone A and other derivatives are structurally similar and may have overlapping chromatographic peaks or produce similar fragment ions.
Q3: What are the expected precursor and major product ions for this compound in MS/MS analysis?
-
Precursor Ion [M+H]⁺: m/z 195.0601
-
Predicted Major Product Ions: Common losses include water (H₂O), carbon monoxide (CO), and cleavage of the side chain. Predicted fragments could include ions at m/z 177, 167, 149, and 121.
| Precursor Ion (m/z) | Predicted Product Ions (m/z) | Potential Neutral Loss |
| 195.0601 | 177.0495 | H₂O |
| 167.0652 | CO | |
| 149.0597 | H₂O + CO | |
| 121.0648 | C₄H₆O |
Troubleshooting Guides
This section provides solutions to common problems encountered during this compound mass spectrometry analysis.
Problem 1: Poor Signal Intensity or No Peak Detected
| Possible Cause | Troubleshooting Step |
| Suboptimal Ionization | Ensure the mass spectrometer is calibrated and tuned. For pyran-2-one structures, electrospray ionization (ESI) in positive mode is generally effective. Optimize ESI source parameters such as capillary voltage, gas flow, and temperature. |
| Matrix Suppression | Dilute the sample extract to reduce the concentration of interfering matrix components. Implement a more rigorous sample clean-up procedure (see Experimental Protocols). |
| Incorrect LC Method | Verify that the LC gradient and mobile phase are appropriate for retaining and eluting this compound. A C18 column with a water/acetonitrile or water/methanol gradient containing a small amount of formic acid is a good starting point. |
| Analyte Degradation | Prepare fresh samples and standards. Store stock solutions and extracts at low temperatures and protected from light. |
Problem 2: High Background Noise or Unidentified Peaks
| Possible Cause | Troubleshooting Step |
| Contaminated Solvents or System | Use high-purity, LC-MS grade solvents and reagents. Flush the LC system and mass spectrometer thoroughly. Run blank injections to identify the source of contamination. |
| Co-eluting Matrix Components | Improve chromatographic separation by adjusting the gradient profile, flow rate, or trying a different column chemistry (e.g., phenyl-hexyl). |
| Presence of Other Mycotoxins | Fusarium fujikuroi produces a variety of other mycotoxins.[3][4] Develop a selective sample preparation method to remove these interferents. Refer to the table of potential interferences below. |
Problem 3: Inaccurate Quantification or Poor Reproducibility
| Possible Cause | Troubleshooting Step |
| Matrix Enhancement or Suppression | Prepare calibration standards in a matrix that closely matches the samples (matrix-matched calibration). Alternatively, use a stable isotope-labeled internal standard for this compound if available. The standard addition method can also be employed. |
| Isobaric Interference | Use high-resolution mass spectrometry to differentiate between this compound and isobaric interferents. Optimize chromatographic conditions to achieve baseline separation of compounds with the same nominal mass. |
| Carryover | Implement a robust needle and injection port washing procedure between samples. Inject a blank solvent after high-concentration samples to check for carryover. |
Potential Interfering Mycotoxins from Fusarium fujikuroi
| Mycotoxin | Chemical Formula | Molecular Weight ( g/mol ) | Potential for Interference |
| Gibepyrone A | C₁₀H₁₂O₂ | 164.20[5] | Structurally similar, may have overlapping peaks. |
| Fumonisin B1 | C₃₄H₅₉NO₁₅ | 721.83 | Different mass, but can contribute to matrix effects. |
| Fusaric Acid | C₁₀H₁₃NO₂ | 179.21 | Can cause ion suppression. |
| Beauvericin | C₄₅H₅₇N₃O₉ | 783.95 | High molecular weight, can affect ionization. |
| Moniliformin | C₄H₂O₃ | 98.02 | Highly polar, may require different chromatographic conditions. |
Experimental Protocols
Sample Preparation from Fungal Culture
This protocol provides a general guideline for extracting this compound from a Fusarium fujikuroi liquid culture.
-
Harvesting: Separate the fungal mycelium from the culture broth by filtration or centrifugation.
-
Extraction:
-
To the culture filtrate, add an equal volume of ethyl acetate and shake vigorously for 10 minutes.
-
Separate the organic layer.
-
Repeat the extraction twice.
-
Combine the organic extracts.
-
-
Drying and Reconstitution:
-
Dry the combined organic extract under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable volume of the initial mobile phase (e.g., 80:20 water:acetonitrile).
-
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injecting into the LC-MS/MS system.
Recommended LC-MS/MS Parameters
These are starting parameters that should be optimized for your specific instrument and application.
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with 5-10% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Mode: Multiple Reaction Monitoring (MRM) or Product Ion Scan.
-
Precursor Ion (m/z): 195.06
-
Product Ions (m/z): Monitor at least two to three product ions for confirmation (e.g., 177.05, 167.07, 149.06).
-
Collision Energy: Optimize for the specific instrument to achieve maximum fragmentation of the precursor ion.
-
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting logic for common MS issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | LC-MS based metabolomics identification of natural metabolites against Fusarium oxysporum [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. ssi.shimadzu.com [ssi.shimadzu.com]
- 5. Gibepyrone A | C10H12O2 | CID 10103478 - PubChem [pubchem.ncbi.nlm.nih.gov]
Factors affecting the stability of Gibepyrone D analytical standards
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the factors affecting the stability of Gibepyrone D analytical standards. The information is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its origin?
This compound is a polyketide, specifically a 2H-pyran-2-one derivative, isolated from the rice pathogenic fungus Fusarium fujikuroi.[1][2] It is an oxidized derivative of Gibepyrone A, another mycotoxin produced by the same fungus.[2][3] The conversion of Gibepyrone A to this compound is an enzymatic process mediated by cytochrome P450 monooxygenases that are not part of the primary Gibepyrone gene cluster.[2][3] This transformation is believed to be a detoxification mechanism for the fungus, as Gibepyrone A exhibits moderate toxicity to its producer.
Q2: What are the recommended storage conditions for this compound analytical standards?
While specific stability studies on this compound are not extensively published, recommendations can be inferred from related compounds and general best practices for polyketides. Gibepyrone A, the precursor, is stable for several months when stored at -20°C in the dark. Therefore, it is highly recommended to store this compound analytical standards under similar conditions:
-
Temperature: ≤ -20°C for long-term storage.
-
Light: Protect from light at all times. Use amber vials or wrap containers in aluminum foil.
-
Atmosphere: Store in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.
Q3: What solvents should be used to prepare stock solutions of this compound?
For preparing stock solutions, use high-purity (e.g., HPLC or LC-MS grade) anhydrous solvents. Common choices for polyketides include:
-
Acetonitrile
-
Methanol
-
Dimethyl sulfoxide (DMSO)
Avoid aqueous solutions for long-term storage, as related compounds like Gibepyrone E have shown slow degradation in the presence of water. If aqueous buffers are required for an experiment, prepare these solutions fresh from a non-aqueous stock solution immediately before use.
Q4: What are the potential degradation pathways for this compound?
As a polyketide with a pyrone ring structure, this compound may be susceptible to several degradation pathways:
-
Hydrolysis: The lactone (cyclic ester) in the pyrone ring can be susceptible to hydrolysis under strongly acidic or basic conditions, leading to ring-opening.
-
Oxidation: The double bonds in the structure make it potentially susceptible to oxidation.
-
Photodegradation: Many complex organic molecules are sensitive to light. The conjugated system in this compound may absorb UV light, leading to degradation.[4]
Troubleshooting Guide
Q5: Why is the peak area of my this compound standard decreasing over time in my HPLC analysis?
A decreasing peak area suggests a loss of the analyte. The most common causes are:
-
Cause 1: Chemical Degradation. The standard may be degrading due to improper storage or handling.
-
Solution: Review the storage conditions (temperature, light exposure). Prepare a fresh stock solution from the solid standard. If the issue persists, the solid standard itself may be compromised.
-
-
Cause 2: Adsorption. The analyte may be adsorbing to the surfaces of your storage vials or instrument components.
-
Solution: Use silanized glass vials or polypropylene vials. Prime the HPLC system by injecting a high-concentration standard before running your analytical samples.
-
-
Cause 3: Evaporation of Solvent. If the vial is not sealed properly, the solvent may evaporate, leading to an apparent increase in concentration initially, followed by potential degradation if the compound is unstable in a dry, concentrated state.
-
Solution: Use high-quality vials with secure caps and septa.
-
Q6: I see new, unidentified peaks appearing in the chromatogram of my this compound standard. What could they be?
The appearance of new peaks is a strong indicator of degradation or contamination.
-
Cause 1: Degradation Products. this compound may be degrading into other compounds. These could be related to its precursor (Gibepyrone A) or other derivatives formed through spontaneous reactions.[2][3]
-
Solution: Compare the chromatogram to a freshly prepared standard. If possible, analyze the sample with a mass spectrometer (LC-MS) to identify the mass of the new peaks, which can provide clues about their structure. Consider performing a forced degradation study (see Protocol 2) to intentionally generate and identify potential degradation products.
-
-
Cause 2: Contamination. The standard may have been contaminated by the solvent, glassware, or through carryover from a previous injection on the HPLC system.
-
Solution: Prepare a fresh standard using new, high-purity solvent and clean glassware. Run a blank injection (mobile phase only) to check for system contamination.[5]
-
Q7: My this compound peak is showing poor shape (e.g., tailing, fronting, or splitting). What should I do?
Poor peak shape is often a chromatographic issue rather than a standard stability problem.
-
Cause 1: Mobile Phase Mismatch. If the sample is dissolved in a solvent much stronger than the mobile phase, peak distortion can occur.
-
Solution: Whenever possible, dissolve and inject the standard in the initial mobile phase. If a stronger solvent must be used for solubility, reduce the injection volume.[6]
-
-
Cause 2: Column Degradation. The analytical column may be contaminated or worn out.
-
Solution: Use a guard column to protect the analytical column.[7] Flush the column with a strong solvent or follow the manufacturer's regeneration procedure. If the problem persists, replace the column.
-
-
Cause 3: Incorrect Mobile Phase pH. For ionizable compounds, the mobile phase pH can significantly affect peak shape.
-
Solution: Ensure the mobile phase is buffered and the pH is consistent. A pH change as small as 0.1 units can alter retention times and peak shape.[8]
-
Data Presentation
Table 1: Stability Data of Related Gibepyrones and Inferred Recommendations for this compound
| Compound | Condition | Observation | Inferred Recommendation for this compound | Citation |
| Gibepyrone A | -20°C, in the dark, neat | No degradation observed over several months. | Store solid this compound at ≤ -20°C, protected from light. | [1] |
| Gibepyrone E | Aqueous solution | Shows slow compound degradation. | Avoid long-term storage in aqueous solutions. Prepare fresh for immediate use. | [1] |
Experimental Protocols
Protocol 1: Recommended Procedure for Preparation and Handling of this compound Analytical Standards
-
Receiving and Storage: Upon receipt, immediately store the solid this compound standard at ≤ -20°C in its original, unopened container, protected from light.
-
Equilibration: Before opening, allow the container to equilibrate to room temperature for at least 30 minutes in a desiccator. This prevents condensation of atmospheric moisture onto the cold standard.
-
Preparation of Stock Solution: a. Work under subdued light. b. Weigh the required amount of this compound using a calibrated analytical balance. c. Dissolve the solid in a minimal amount of anhydrous, high-purity solvent (e.g., acetonitrile or methanol) in a Class A volumetric flask. d. Sonicate for 5-10 minutes if necessary to ensure complete dissolution. e. Dilute to the final volume with the same solvent.
-
Storage of Stock Solution: a. Store the stock solution in an amber, tightly sealed vial at ≤ -20°C. b. For frequent use, aliquot the stock solution into smaller working vials to avoid repeated freeze-thaw cycles of the main stock.
-
Preparation of Working Solutions: a. Prepare working solutions daily by diluting the stock solution with the mobile phase or an appropriate solvent. b. Do not store dilute working solutions, especially those in aqueous or buffered mobile phases, for more than 24 hours unless stability has been demonstrated.
Protocol 2: Forced Degradation Study for this compound
Forced degradation studies are essential for understanding degradation pathways and developing stability-indicating analytical methods.[9] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[10]
-
Preparation: Prepare a solution of this compound at a known concentration (e.g., 1 mg/mL) in a 1:1 mixture of acetonitrile and water.
-
Stress Conditions: Expose aliquots of this solution to the following stress conditions. Include a control sample protected from stress (stored at -20°C in the dark).
-
Acid Hydrolysis: Add 1N HCl to the sample solution to make the final acid concentration 0.1N. Heat at 60°C for 8 hours.[10] After the incubation, cool the sample and neutralize it with an equivalent amount of 1N NaOH.
-
Base Hydrolysis: Add 1N NaOH to the sample solution to make the final base concentration 0.1N. Keep at room temperature for 4 hours. Neutralize with an equivalent amount of 1N HCl.
-
Oxidative Degradation: Add 3% hydrogen peroxide to the sample solution. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place a vial of the solution in an oven at 70°C for 48 hours. Also, expose the solid standard to the same condition.
-
Photolytic Degradation: Expose a solution in a quartz cuvette or a clear vial to a photostability chamber. The light source should produce an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[4] A control sample should be wrapped in aluminum foil and placed in the same chamber.
-
-
Analysis: After exposure, dilute all samples (including the control) to a suitable concentration with the mobile phase and analyze by a suitable HPLC-UV or HPLC-MS method.
-
Evaluation: Compare the chromatograms of the stressed samples to the control. Calculate the percentage degradation. The mass spectrometer data will be crucial for identifying the mass of the degradation products, which helps in elucidating the degradation pathways.[11]
Visualizations
Caption: Troubleshooting workflow for unstable this compound analytical standards.
References
- 1. Gibepyrone Biosynthesis in the Rice Pathogen Fusarium fujikuroi Is Facilitated by a Small Polyketide Synthase Gene Cluster - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gibepyrone biosynthesis in the ri... preview & related info | Mendeley [mendeley.com]
- 3. researchgate.net [researchgate.net]
- 4. ema.europa.eu [ema.europa.eu]
- 5. HPLC Troubleshooting Guide [scioninstruments.com]
- 6. researchgate.net [researchgate.net]
- 7. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. asianjpr.com [asianjpr.com]
- 11. biopharminternational.com [biopharminternational.com]
Validation & Comparative
A Comparative Analysis of the Biological Activities of Gibepyrone D and Gibepyrone A
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activities of two fungal secondary metabolites, Gibepyrone D and Gibepyrone A. Produced by various species of the Fusarium genus, these polyketides have garnered interest for their potential antimicrobial and other biological effects. This document synthesizes available experimental data to offer an objective comparison, outlines relevant experimental protocols, and visualizes key biological pathways.
Executive Summary
Gibepyrone A demonstrates moderate antimicrobial activity against a range of Gram-positive bacteria and yeasts. In contrast, this compound is an oxidized derivative of Gibepyrone A, a conversion that is understood to be a detoxification mechanism within the producing fungus. This strongly suggests that this compound possesses a lower biological activity than its precursor, Gibepyrone A. While quantitative data for a direct comparison of their potencies are limited in publicly available literature, the established biosynthetic relationship provides a clear indication of their relative bioactivities.
Data Presentation
The following table summarizes the available quantitative data on the antimicrobial activity of Gibepyrone A. It is important to note that equivalent quantitative data for this compound is not readily found in published research, precluding a direct numerical comparison.
| Compound | Organism | Activity Type | Minimal Inhibitory Concentration (MIC) |
| Gibepyrone A | Bacillus subtilis | Antibacterial | 100-200 µg/mL[1] |
| Staphylococcus aureus | Antibacterial | 100-200 µg/mL[1] | |
| Saccharomyces cerevisiae | Antifungal | 100-200 µg/mL[1] | |
| Candida albicans | Antifungal | 100-200 µg/mL[1] | |
| This compound | Various | Antimicrobial | Data not available |
Biosynthesis and Detoxification
Gibepyrone A is synthesized via a polyketide synthase pathway. Within the producing fungus, Fusarium fujikuroi, Gibepyrone A can be toxic. To mitigate this toxicity, the fungus employs a detoxification pathway where Gibepyrone A is oxidized to this compound through the action of cytochrome P450 monooxygenases.[1][2] This enzymatic conversion underscores the differential biological impact of the two molecules, with the producing organism actively converting the more toxic Gibepyrone A into the less active this compound.
Comparative Biological Activities
Antimicrobial Activity
Gibepyrone A has demonstrated moderate inhibitory effects against Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus, as well as the yeasts Saccharomyces cerevisiae and Candida albicans, with a reported Minimal Inhibitory Concentration (MIC) in the range of 100-200 µg/mL.[1] The conversion of Gibepyrone A to this compound is a detoxification strategy for the producing fungus, which implies that this compound is less toxic and likely possesses weaker antimicrobial properties. However, specific MIC values for this compound are not available in the current literature to confirm the extent of this reduced activity.
Nematicidal Activity
Some sources suggest that gibepyrones, as a class of compounds, exhibit nematode-antagonistic properties. However, specific studies directly comparing the nematicidal efficacy of Gibepyrone A and this compound with quantitative data are lacking.
Experimental Protocols
Below are detailed methodologies for key experiments relevant to the assessment of the biological activities of Gibepyrone A and this compound.
Antimicrobial Susceptibility Testing (Broth Microdilution Assay)
This protocol is designed to determine the Minimal Inhibitory Concentration (MIC) of a compound against a specific microorganism.
-
Preparation of Microbial Inoculum: A pure culture of the test microorganism (e.g., Bacillus subtilis, Candida albicans) is grown overnight in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for yeast). The culture is then diluted to a standardized concentration (typically 5 x 10^5 CFU/mL for bacteria and 0.5-2.5 x 10^3 CFU/mL for yeast).
-
Preparation of Compound Dilutions: A stock solution of the test compound (Gibepyrone A or this compound) is prepared in a suitable solvent (e.g., DMSO). A series of twofold dilutions are then made in a 96-well microtiter plate using the appropriate broth medium to achieve a range of final concentrations.
-
Inoculation and Incubation: Each well containing the diluted compound is inoculated with the standardized microbial suspension. Positive (microorganism in broth without compound) and negative (broth only) controls are included. The plate is incubated at an optimal temperature (e.g., 37°C for bacteria, 35°C for yeast) for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Nematicidal Bioassay
This protocol outlines a method to assess the nematicidal activity of the compounds.
-
Nematode Culture and Collection: A population of a target nematode species (e.g., Caenorhabditis elegans or a plant-parasitic nematode) is maintained on a suitable culture medium. Juvenile stage nematodes (J2) are collected and washed.
-
Preparation of Test Solutions: The test compounds are dissolved in a suitable solvent and then diluted with water to the desired final concentrations.
-
Exposure: A suspension of a known number of nematodes is added to the wells of a microtiter plate containing the test solutions.
-
Incubation and Observation: The plates are incubated at an appropriate temperature. Nematode mortality is assessed at specific time points (e.g., 24, 48, 72 hours) under a microscope. Nematodes are considered dead if they do not respond to probing with a fine needle.
-
Data Analysis: The percentage of mortality is calculated for each concentration, and the LC50 (lethal concentration to kill 50% of the nematodes) can be determined.
Postulated Signaling Pathways Affected
The precise molecular targets and signaling pathways affected by Gibepyrone A in susceptible microorganisms have not been extensively elucidated. However, based on the known mechanisms of other antimicrobial polyketides, we can postulate potential targets.
In Bacteria (e.g., Bacillus subtilis)
Many antimicrobial compounds that are active against Gram-positive bacteria interfere with cell wall synthesis or disrupt cell membrane integrity. Gibepyrone A could potentially inhibit key enzymes involved in peptidoglycan biosynthesis or intercalate into the bacterial membrane, leading to depolarization and cell death.
In Yeast (e.g., Saccharomyces cerevisiae)
In fungi, antifungal agents often target the cell membrane (specifically ergosterol biosynthesis), cell wall synthesis (chitin or glucan synthesis), or essential cellular processes such as protein or nucleic acid synthesis. Gibepyrone A may disrupt the fungal cell membrane or interfere with critical signaling pathways that regulate cell cycle progression and stress responses.
Conclusion
The available evidence strongly indicates that Gibepyrone A possesses moderate antimicrobial activity, while its oxidized derivative, this compound, is a detoxification product with likely reduced biological activity. The lack of quantitative data for this compound currently limits a direct comparison of their potencies. Further research is warranted to quantify the antimicrobial and nematicidal activities of this compound and to elucidate the specific molecular mechanisms by which these compounds exert their effects on target organisms. Such studies would provide a more complete understanding of the structure-activity relationships within the gibepyrone family and could inform the development of new therapeutic agents.
References
Gibepyrone D vs. Other Fusarium Mycotoxins: A Comparative Guide
A detailed comparison of the biological impacts of Gibepyrone D and other prominent Fusarium mycotoxins remains a significant area for future research. While extensive data exists for mycotoxins such as deoxynivalenol (DON), zearalenone (ZEN), and fumonisin B1 (FB1), information regarding the specific cytotoxic and inflammatory effects of this compound is currently limited in publicly available scientific literature.
This guide synthesizes the existing knowledge on these key Fusarium mycotoxins to provide a comparative overview for researchers, scientists, and drug development professionals. The focus is on their mechanisms of action, cytotoxicity, and inflammatory responses, supported by available data and experimental methodologies.
Overview of this compound
This compound is a polyketide-derived α-pyrone mycotoxin produced by some Fusarium species, including Fusarium fujikuroi. It is biosynthetically derived from its precursor, Gibepyrone A, through oxidation by cytochrome P450 monooxygenases. Research suggests that this conversion may be a detoxification mechanism for the fungus, as Gibepyrone A exhibits toxicity to the producing organism itself.[1][2][3] However, detailed studies on the specific biological activities of this compound in mammalian systems are scarce. While the broader class of α-pyrones has been shown to possess a range of biological activities, including cytotoxic and anti-inflammatory effects, these properties are highly dependent on the specific chemical structure and cannot be directly extrapolated to this compound without dedicated experimental evidence.[4][5][6][7][8][9]
Comparative Analysis of Major Fusarium Mycotoxins
In contrast to this compound, other Fusarium mycotoxins have been extensively studied. The following sections provide a detailed comparison of deoxynivalenol (DON), zearalenone (ZEN), and fumonisin B1 (FB1).
Mechanism of Action
The primary mechanisms of action for these mycotoxins are distinct, targeting different cellular processes.
-
Deoxynivalenol (DON): As a trichothecene mycotoxin, DON primarily inhibits protein synthesis in eukaryotic cells by binding to the 60S ribosomal subunit.[10] This triggers a "ribotoxic stress response," leading to the activation of various mitogen-activated protein kinases (MAPKs), including ERK, JNK, and p38.[1][11] This activation is a key driver of DON's cytotoxic and immunomodulatory effects.
-
Zearalenone (ZEN): ZEN's structure mimics that of the natural estrogen, 17β-estradiol, allowing it to bind to estrogen receptors.[12] This estrogenic activity is the primary driver of its toxic effects, particularly on the reproductive system. ZEN and its metabolites can competitively bind to estrogen receptors, leading to the disruption of normal endocrine function.[12]
-
Fumonisin B1 (FB1): The primary molecular target of FB1 is the enzyme ceramide synthase.[5][6][7][9] By inhibiting this enzyme, FB1 disrupts sphingolipid metabolism, leading to the accumulation of sphinganine and sphingosine and the depletion of complex sphingolipids.[6][7] This disruption affects various cellular processes, including cell growth, differentiation, and apoptosis.[5][6]
Cytotoxicity
The cytotoxic profiles of these mycotoxins vary depending on the cell type and the endpoint measured. The following table summarizes reported 50% inhibitory concentration (IC50) values from various in vitro studies.
| Mycotoxin | Cell Line | Exposure Time | IC50 Value | Reference |
| Deoxynivalenol (DON) | Porcine Leydig cells | 24 h | 2.49 µM | [13] |
| HepG2 | 24 h | 4.3 µmol/L | [14] | |
| Caco-2 | 72 h | 21.5 µM | [15] | |
| Zearalenone (ZEN) | Porcine Leydig cells | 24 h | 49.71 µM | [13] |
| HepG2 | 24 h | 41.28 µM | [15] | |
| Caco-2 | 72 h | 15 µM | [15] | |
| Fumonisin B1 (FB1) | Caco-2 | Not specified | >10 µM (less potent than DON and ZEN in inducing lipid peroxidation) | |
| Various mammalian cell lines | Not specified | Not cytotoxic at 100 µg/ml | [2] |
Inflammatory Response
These mycotoxins are potent modulators of the immune system, often inducing inflammatory responses through the activation of specific signaling pathways and the production of cytokines.
-
Deoxynivalenol (DON): DON is known to be a potent immunomodulator. At low doses, it can stimulate the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 through the activation of MAPK and NF-κB signaling pathways.[3] At higher doses, it can lead to apoptosis and immunosuppression.[1]
-
Zearalenone (ZEN): The inflammatory effects of ZEN can be complex and sometimes contradictory, depending on the target organ and dose. Some studies have shown that ZEN can increase the expression of pro-inflammatory cytokines like TNF-α, IL-1β, IL-6, and IL-8.[12] In other contexts, particularly in the liver, it has been observed to decrease the expression of these same cytokines.
-
Fumonisin B1 (FB1): Disruption of sphingolipid metabolism by FB1 can lead to alterations in cytokine expression and the induction of oxidative stress, which are key components of the inflammatory response. While not as potent an inducer of pro-inflammatory cytokines as DON, its effects on cellular signaling can contribute to inflammatory processes.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways affected by these mycotoxins and a general experimental workflow for assessing mycotoxin cytotoxicity.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of mycotoxin effects. Below are summaries of common experimental protocols.
Cell Viability and Cytotoxicity Assays (e.g., MTT Assay)
-
Cell Seeding: Plate cells (e.g., HepG2, Caco-2, HT-29) in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Mycotoxin Treatment: Prepare serial dilutions of the mycotoxins (this compound, DON, ZEN, FB1) in the appropriate cell culture medium. Replace the existing medium with the mycotoxin-containing medium. Include a vehicle control (e.g., DMSO or ethanol) and a positive control.
-
Incubation: Incubate the plates for specific time points (e.g., 24, 48, 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of mycotoxin that inhibits cell viability by 50%) using a dose-response curve.
Quantification of Inflammatory Cytokines (e.g., ELISA)
-
Cell Treatment: Seed cells in larger format plates (e.g., 24-well or 6-well plates) and treat with mycotoxins as described above.
-
Supernatant Collection: After the desired incubation period, collect the cell culture supernatants.
-
ELISA (Enzyme-Linked Immunosorbent Assay): Use commercially available ELISA kits for specific cytokines (e.g., TNF-α, IL-1β, IL-6).
-
Coat a 96-well plate with a capture antibody specific for the cytokine of interest.
-
Add the collected cell culture supernatants and standards to the wells.
-
Add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Add a substrate that reacts with the enzyme to produce a colorimetric signal.
-
Measure the absorbance using a microplate reader.
-
-
Data Analysis: Generate a standard curve from the standards and use it to determine the concentration of the cytokine in the samples.
Western Blot Analysis of Signaling Proteins
-
Cell Lysis: After mycotoxin treatment, wash the cells with cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the target protein (e.g., phosphorylated p38, total p38, IκBα).
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Data Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin or GAPDH) to determine the relative changes in protein expression or phosphorylation.
Conclusion
While this compound is a known metabolite of certain Fusarium species, there is a clear and significant gap in the scientific literature regarding its biological effects in mammalian systems. In contrast, deoxynivalenol, zearalenone, and fumonisin B1 are well-characterized mycotoxins with distinct mechanisms of action, cytotoxic profiles, and inflammatory properties. DON primarily acts as a protein synthesis inhibitor, triggering a ribotoxic stress response. ZEN exerts its effects through estrogen receptor binding, and FB1 disrupts sphingolipid metabolism. Further research is imperative to elucidate the toxicological profile of this compound to fully understand its potential risk to human and animal health and to complete the comparative landscape of Fusarium mycotoxins.
References
- 1. Gibepyrone Biosynthesis in the Rice Pathogen Fusarium fujikuroi Is Facilitated by a Small Polyketide Synthase Gene Cluster - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Gibepyrone Biosynthesis in the Rice Pathogen Fusarium fujikuroi Is Facilitated by a Small Polyketide Synthase Gene Cluster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hyperhenrones: Prenylated α-pyrones with anti-inflammatory activity from Hypericum henryi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. α-Pyrone derivatives with cytotoxic activities, from the endophytic fungus Phoma sp. YN02-P-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Antinociceptive and anti-inflammatory activity of extracts and α-pyrones isolated from Cantinoa stricta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cytotoxic α-pyrone derivatives from Cryptocarya yunnanensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Gibepyrone A | C10H12O2 | CID 10103478 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Natural Dibenzo-α-Pyrones and Their Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Metabolites With Cytotoxic Activities From the Mangrove Endophytic Fungus Fusarium sp. 2ST2 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. BJOC - Biosynthesis of α-pyrones [beilstein-journals.org]
Gibepyrone D: A Fungal Self-Defense Mechanism Against Autotoxicity
A Comparative Analysis of Gibepyrone D's Role in the Detoxification of its Precursor, Gibepyrone A, within Fusarium fujikuroi
For researchers and professionals in drug development and mycology, understanding fungal metabolic pathways is crucial for identifying novel therapeutic targets and comprehending fungal survival mechanisms. This guide examines the role of this compound, a secondary metabolite produced by the fungus Fusarium fujikuroi, in the context of fungal self-detoxification. This compound is not an antifungal agent itself, but rather the less toxic byproduct of a detoxification process. The fungus converts its own toxic metabolite, Gibepyrone A, into derivatives like this compound to protect itself from autotoxicity.[1][2] This guide provides a comparative analysis of the toxicity of Gibepyrone A and the role of this compound as its detoxified counterpart, supported by experimental data and detailed methodologies.
Comparative Toxicity: Gibepyrone A vs. its Detoxified Derivatives
The primary function of the conversion of Gibepyrone A to this compound is to mitigate the toxic effects of the former on the producing fungus.[1] Experimental data quantifies the significant toxicity of Gibepyrone A, highlighting the necessity of this detoxification pathway for fungal viability. While direct quantitative toxicity data for this compound is not detailed in the literature, it is consistently referred to as a less toxic derivative, with its formation being a protective mechanism.[2][3]
| Compound | Concentration | Effect on F. fujikuroi Colony Growth | Reference |
| Gibepyrone A | 100 µg/ml | ~50% reduction in colony diameter | [4] |
| Gibepyrone A | 200 µg/ml | ~85% reduction in colony diameter | [4] |
| This compound | Not specified | Implied significantly lower toxicity | [1][2] |
Fungal Detoxification Pathway and its Regulation
The biosynthesis of the toxic precursor Gibepyrone A and its subsequent conversion to the less toxic this compound involves a series of regulated enzymatic steps. The core of this process is the production of Gibepyrone A by the polyketide synthase Gpy1, which is part of a small gene cluster.[4][5] This production is tightly regulated by a network of transcription factors. Subsequently, non-clustered enzymes detoxify Gibepyrone A.
Experimental Protocols
The validation of this compound's role in fungal detoxification relies on a combination of genetic, analytical, and microbiological techniques.
Protocol 1: Fungal Growth Inhibition Assay
This method is used to quantify the toxicity of Gibepyrone A against F. fujikuroi.
-
Strain Cultivation: Wild-type and mutant strains of F. fujikuroi are grown on solid media to obtain fresh mycelia.
-
Assay Plate Preparation: A suitable solid growth medium is prepared and amended with varying concentrations of synthetically produced Gibepyrone A (e.g., 100 µg/ml and 200 µg/ml). Control plates without Gibepyrone A are also prepared.
-
Inoculation: A small, uniform plug of mycelia is placed at the center of each plate.
-
Incubation: Plates are incubated under standard growth conditions for a defined period.
-
Data Analysis: The diameter of the fungal colonies is measured. The percentage of growth inhibition is calculated by comparing the colony diameter on plates containing Gibepyrone A to the control plates.[4]
Protocol 2: Gene Expression Analysis by qRT-PCR
This protocol is employed to study the regulation of the Gibepyrone A biosynthetic genes.
-
RNA Extraction: Fungal strains (e.g., wild-type and regulatory mutants like Δvel1) are grown in liquid culture, and total RNA is extracted from the mycelia.
-
cDNA Synthesis: The extracted RNA is treated with DNase and then reverse-transcribed into complementary DNA (cDNA).
-
Quantitative PCR: The expression levels of target genes (e.g., gpy1 and gpy2) are quantified using real-time PCR with gene-specific primers. A housekeeping gene is used for normalization.
-
Data Analysis: The relative expression levels of the target genes in the mutant strains are compared to the wild-type strain.[4]
Protocol 3: Metabolite Analysis
This workflow is used to detect and quantify the production of Gibepyrones.
Conclusion
The conversion of Gibepyrone A to this compound in Fusarium fujikuroi is a clear example of a fungal self-detoxification mechanism. The significant toxicity of Gibepyrone A necessitates this biotransformation, which is carried out by cytochrome P450 monooxygenases, for the fungus's survival.[4][5] For drug development professionals, this pathway highlights a potential therapeutic strategy: inhibiting the detoxification process to allow the fungus's own toxic metabolites to accumulate to lethal levels. Further research into the specific P450 enzymes involved could lead to the identification of novel, highly specific antifungal targets.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Biosynthesis of Fusapyrone Depends on the H3K9 Methyltransferase, FmKmt1, in Fusarium mangiferae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gibepyrone Biosynthesis in the Rice Pathogen Fusarium fujikuroi Is Facilitated by a Small Polyketide Synthase Gene Cluster - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gibepyrone Biosynthesis in the Rice Pathogen Fusarium fujikuroi Is Facilitated by a Small Polyketide Synthase Gene Cluster - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative analysis of gibepyrone production in different Fusarium species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of gibepyrone production across various Fusarium species. Gibepyrones are a class of polyketide-derived secondary metabolites with demonstrated antimicrobial and phytotoxic activities, making them of interest for further investigation in drug development and agricultural applications. This document summarizes quantitative production data, details experimental protocols for their study, and illustrates the key biosynthetic and regulatory pathways.
Comparative Production of Gibepyrones
While a direct quantitative comparison of gibepyrone yields across different Fusarium species under standardized conditions is not extensively documented in the literature, the following table summarizes the known production of various gibepyrones by different species. Production levels can be influenced by culture conditions and the specific strain.
| Fusarium Species | Gibepyrone A | Gibepyrone B | Gibepyrone D | Other Gibepyrones | Reference(s) |
| F. fujikuroi | ✓ | ✓ | ✓ | Gibepyrones C, E, F | [1][2][3] |
| F. keratoplasticum | ✓ | - | - | [1] | |
| F. petroliphilum | ✓ | - | - | [1] | |
| F. oxysporum | - | - | ✓ | [1] | |
| F. proliferatum | - | - | ✓ | [1][4] | |
| F. graminearum | ✓ | - | ✓ | Prolipyrone B | |
| F. mangiferae | - | - | ✓ | [5] | |
| F. solani | - | - | - | Fusalanipyrone ((Z)-stereoisomer of Gibepyrone A) | [1] |
✓: Production reported; -: Not reported to be a major product.
Biosynthesis and Regulation of Gibepyrones in Fusarium fujikuroi
The biosynthesis of gibepyrones has been most extensively studied in Fusarium fujikuroi. The core of the biosynthetic pathway is a polyketide synthase, Gpy1 (also known as PKS13), which is responsible for the synthesis of gibepyrone A.[1][3] From gibepyrone A, other derivatives are formed. Gibepyrones B and D are produced through oxidation by cluster-independent P450 monooxygenases, while gibepyrones E and F are formed through spontaneous, non-enzymatic processes.[1][2]
The production of gibepyrones is tightly regulated at the genetic level. Several regulatory elements have been identified that influence the expression of the gibepyrone biosynthesis gene cluster.
References
- 1. Gibepyrone Biosynthesis in the Rice Pathogen Fusarium fujikuroi Is Facilitated by a Small Polyketide Synthase Gene Cluster - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Gibepyrone Biosynthesis in the Rice Pathogen Fusarium fujikuroi Is Facilitated by a Small Polyketide Synthase Gene Cluster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of gibberellin biosynthetic gene cluster from Fusarium proliferatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Biosynthesis of Fusapyrone Depends on the H3K9 Methyltransferase, FmKmt1, in Fusarium mangiferae [frontiersin.org]
Unveiling Potential Cross-Reactivity: A Comparative Guide for Gibepyrone D and Other Fungal Metabolites
For researchers, scientists, and drug development professionals, understanding the potential for cross-reactivity of fungal metabolites is paramount for accurate detection and safe therapeutic development. This guide provides a comparative analysis of Gibepyrone D, a polyketide metabolite produced by Fusarium species, with other structurally related fungal compounds. Due to a lack of direct experimental studies on this compound cross-reactivity, this guide offers a predictive comparison based on structural similarities and outlines a comprehensive experimental protocol to formally assess these potential interactions.
This compound belongs to the 2H-pyran-2-one class of compounds, a structural motif common to a variety of fungal secondary metabolites. Its origin as an oxidized derivative of Gibepyrone A, produced by the fungus Fusarium fujikuroi, places it within a family of related gibepyrones (A, B, C, E, and F)[1][2]. The shared core structure among these and other fungal polyketides raises the possibility of cross-reactivity in immunoassays, which could lead to inaccurate quantification and false-positive results in diagnostic and research settings.
Structurally Similar Fungal Metabolites: A Basis for Potential Cross-Reactivity
A critical step in predicting cross-reactivity is the identification of fungal metabolites that share structural similarities with this compound. The 2H-pyran-2-one core is a key feature to consider. The following table summarizes several fungal metabolites with this shared structural element, their producing organisms, and known biological activities.
| Metabolite | Producing Organism(s) | Chemical Class | Key Structural Features | Known Biological Activities |
| This compound | Fusarium fujikuroi, Fusarium graminearum | Polyketide (2H-pyran-2-one) | Oxidized derivative of Gibepyrone A | Potent nematode-antagonistic, moderate antimicrobial[2] |
| Gibepyrone A | Fusarium fujikuroi | Polyketide (2H-pyran-2-one) | 2H-pyran-2-one core with alkyl and alkenyl substituents | Mycotoxin, antibacterial agent[3] |
| Gibepyrone B | Fusarium fujikuroi | Polyketide (2H-pyran-2-one) | Oxidized derivative of Gibepyrone A | Moderate antimicrobial |
| Fusapyrone | Fusarium semitectum | Polyketide (2H-pyran-2-one) | 3-substituted-4-hydroxy-6-alkyl-2-pyrone | Antifungal |
| Deoxyfusapyrone | Fusarium semitectum | Polyketide (2H-pyran-2-one) | 3-substituted-6-alkyl-2-pyrone | Antifungal |
| 6-pentyl-α-pyrone | Trichoderma spp. | Polyketide (2H-pyran-2-one) | 6-substituted pyran-2-one | Antifungal |
| Nectriapyrone | Gyrostroma missouriensis | Polyketide (2H-pyran-2-one) | Methoxy derivative of a pyran-2-one | Phytotoxic |
Experimental Protocol: Assessing Cross-Reactivity via Competitive ELISA
To empirically determine the cross-reactivity of an antibody developed for this compound with other fungal metabolites, a competitive enzyme-linked immunosorbent assay (cELISA) is the method of choice. This technique is well-suited for the detection of small molecules like mycotoxins[4][5].
Principle
The cELISA for this compound would involve the competition between free this compound (in the sample or standard) and a this compound-enzyme conjugate for a limited number of binding sites on a specific antibody coated onto a microplate. The signal produced is inversely proportional to the concentration of this compound in the sample. Cross-reactivity is determined by testing the ability of other fungal metabolites to displace the this compound-enzyme conjugate.
Materials
-
Microtiter plates (96-well)
-
Anti-Gibepyrone D antibody (polyclonal or monoclonal)
-
This compound standard
-
Potentially cross-reacting fungal metabolites (e.g., Gibepyrone A, Fusapyrone, 6-pentyl-α-pyrone)
-
This compound-horseradish peroxidase (HRP) conjugate
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash buffer (e.g., phosphate-buffered saline with 0.05% Tween 20, PBST)
-
Blocking buffer (e.g., PBST with 1% bovine serum albumin, BSA)
-
Substrate solution (e.g., TMB - 3,3',5,5'-tetramethylbenzidine)
-
Stop solution (e.g., 2 M H₂SO₄)
-
Microplate reader
Procedure
-
Antibody Coating: Coat the wells of a 96-well microtiter plate with the anti-Gibepyrone D antibody diluted in coating buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer to remove unbound antibody.
-
Blocking: Add blocking buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.
-
Washing: Wash the plate three times with wash buffer.
-
Competitive Reaction: Add standard solutions of this compound or solutions of the potentially cross-reacting fungal metabolites at various concentrations to the wells. Immediately add the this compound-HRP conjugate to each well. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate five times with wash buffer to remove unbound reagents.
-
Substrate Addition: Add the TMB substrate solution to each well and incubate in the dark for 15-30 minutes at room temperature.
-
Stopping the Reaction: Add the stop solution to each well to terminate the enzymatic reaction.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
Data Analysis
The percentage of cross-reactivity can be calculated using the following formula:
% Cross-Reactivity = (IC₅₀ of this compound / IC₅₀ of competing metabolite) x 100
Where IC₅₀ is the concentration of the analyte that causes 50% inhibition of the maximum signal.
Visualizing the Workflow and Potential Interactions
To further clarify the experimental process and the underlying biological context, the following diagrams are provided.
Conclusion
While direct experimental data on the cross-reactivity of this compound is currently unavailable, its structural similarity to other 2H-pyran-2-one-containing fungal metabolites suggests a tangible potential for such interactions in immunoassays. The provided experimental protocol offers a robust framework for researchers to systematically investigate these potential cross-reactivities. Such studies are essential for the development of highly specific diagnostic tools and for ensuring the safety and efficacy of any potential therapeutic applications of this compound or related compounds. Further research in this area will be invaluable to the fields of mycotoxin analysis, drug discovery, and fungal biology.
References
- 1. Gibepyrone Biosynthesis in the Rice Pathogen Fusarium fujikuroi Is Facilitated by a Small Polyketide Synthase Gene Cluster - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Gibepyrone A | C10H12O2 | CID 10103478 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Recent advances in immunoassay-based mycotoxin analysis and toxicogenomic technologies - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Genomic Guide to Gibepyrone Biosynthetic Gene Clusters
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the genomics of gibepyrone biosynthetic gene clusters, focusing on the well-characterized cluster in Fusarium fujikuroi and its orthologs in other Fusarium species. It includes a summary of quantitative data, detailed experimental protocols for key analyses, and visualizations of the biosynthetic pathway and its regulatory network.
Comparative Analysis of Gibepyrone Biosynthetic Gene Clusters
The gibepyrone biosynthetic gene cluster (BGC) is notably small, often consisting of a core polyketide synthase (PKS) and an associated transporter. However, the composition and context of this cluster can vary between different Fusarium species.
| Feature | Fusarium fujikuroi | Fusarium graminearum | Fusarium solani | Other Fusarium spp. |
| Core PKS Gene | GPY1 (PKS13) | PKS8 | GPY1 homolog | GPY1 homologs present |
| Transporter Gene | GPY2 (ABC transporter) | Absent | Absent near GPY1 homolog | Varies |
| Cluster Structure | Two-gene cluster | Stand-alone PKS gene | Dispersed | Varies |
| Primary Product | Gibepyrone A | Gibepyrone A | Presumed Gibepyrone A | Gibepyrone A and derivatives |
| End Products | Gibepyrones A, B, D, E, F | Gibepyrone D, Prolipyrone B | Not fully characterized | This compound (in F. oxysporum and F. proliferatum) |
Quantitative Data on Gene Expression and Metabolite Production
The regulation of the gibepyrone BGC has a direct impact on the production of gibepyrone A. Genetic modifications of regulatory elements and cluster genes have provided quantitative insights into their function.
| Genetic Modification in F. fujikuroi | Relative GPY1 Expression | Relative Gibepyrone A Production | Reference |
| Deletion of gpy1 (Δgpy1) | Abolished | Abolished | [1] |
| Deletion of gpy2 (Δgpy2) | Up-regulated | Enhanced (extracellular and intracellular) | [1] |
| Overexpression of GPY1 (OE::GPY1) | Significantly increased | Significantly higher | [2] |
| Deletion of vel1 (Δvel1) | Up-regulated | Elevated | [1] |
| Deletion of vel2 (Δvel2) | Up-regulated | Elevated | [1] |
| Deletion of lae1 (Δlae1) | Up-regulated | Elevated | [1] |
| Deletion of sge1 (Δsge1) | Down-regulated | Down-regulated | [1] |
Visualizing the Biosynthetic Pathway and Its Regulation
To better understand the synthesis and control of gibepyrones, the following diagrams illustrate the key pathways and regulatory networks.
Experimental Protocols
The following are representative protocols for key experiments in the genomic and functional analysis of gibepyrone biosynthesis, based on methodologies commonly employed for Fusarium species.
Fungal Strains, Culture Conditions, and Metabolite Extraction
-
Strains and Culture: Fusarium wild-type and mutant strains are typically grown on solid agar plates (e.g., Potato Dextrose Agar) for initial culture and spore production. For metabolite analysis, liquid cultures are established in a suitable medium (e.g., ICI medium with a specific nitrogen source like glutamine) and incubated for a defined period (e.g., 7 days) with shaking.
-
Metabolite Extraction: For extracellular metabolites, the culture filtrate is harvested by separating it from the mycelium. For intracellular metabolites, the mycelium is washed, freeze-dried, and then extracted with a solvent such as methanol or ethyl acetate. The extracts are then filtered and concentrated before analysis.
Targeted Gene Knockout via Split-Marker Recombination
This protocol is a common method for generating gene deletion mutants in Fusarium.
-
Construct Generation:
-
Amplify the 5' and 3' flanking regions of the target gene (e.g., GPY1) from genomic DNA using PCR with specific primers.
-
Amplify a resistance cassette (e.g., hygromycin phosphotransferase, hph) in two overlapping fragments.
-
Fuse the 5' flank to the first part of the resistance cassette and the 3' flank to the second part using fusion PCR.
-
-
Protoplast Formation:
-
Grow fresh fungal mycelium in liquid medium.
-
Harvest and wash the mycelium.
-
Digest the fungal cell walls using a mixture of enzymes (e.g., driselase and β-glucanase) in an osmotic stabilizer (e.g., 0.7 M NaCl) to release protoplasts.
-
-
Transformation:
-
Mix the two split-marker constructs with the prepared protoplasts.
-
Add a PEG solution to facilitate DNA uptake.
-
Plate the transformed protoplasts on a regeneration medium containing the appropriate selective agent (e.g., hygromycin).
-
-
Screening and Verification:
-
Isolate putative transformants and confirm the gene replacement event by PCR and Southern blot analysis.
-
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
This protocol is used to quantify the expression levels of target genes like GPY1 and GPY2.
-
RNA Extraction and cDNA Synthesis:
-
Harvest fungal mycelium from liquid cultures at a specific time point.
-
Freeze the mycelium in liquid nitrogen and grind it to a fine powder.
-
Extract total RNA using a commercial kit or a Trizol-based method.
-
Treat the RNA with DNase I to remove any contaminating genomic DNA.
-
Synthesize first-strand cDNA from the purified RNA using a reverse transcriptase and oligo(dT) or random primers.
-
-
qRT-PCR Reaction:
-
Prepare a reaction mix containing the cDNA template, gene-specific primers for the target gene (e.g., GPY1) and a reference gene (e.g., actin or tubulin), and a SYBR Green or TaqMan-based master mix.
-
Perform the qRT-PCR in a real-time PCR cycler with a program typically consisting of an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for the target and reference genes.
-
Calculate the relative gene expression using the ΔΔCt method.[3]
-
HPLC-MS/MS for Gibepyrone Quantification
This method is used for the separation and quantification of gibepyrones.
-
Sample Preparation:
-
Prepare extracts of fungal cultures as described in section 4.1.
-
Reconstitute the dried extracts in a suitable solvent (e.g., methanol/water mixture).
-
Filter the samples through a 0.22 µm filter before injection.
-
-
Chromatographic Separation:
-
Use a high-performance liquid chromatography (HPLC) system equipped with a suitable column (e.g., a C18 column).
-
Employ a gradient elution program with a mobile phase typically consisting of water with a modifier (e.g., 0.1% formic acid) and an organic solvent like acetonitrile or methanol.
-
-
Mass Spectrometry Detection:
-
Couple the HPLC system to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.
-
Operate the mass spectrometer in a multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. This involves selecting the precursor ion of the target analyte (e.g., gibepyrone A) and monitoring specific product ions after fragmentation.
-
-
Quantification:
-
Prepare a calibration curve using analytical standards of the gibepyrones of interest.
-
Quantify the amount of each gibepyrone in the samples by comparing their peak areas to the calibration curve.
-
References
- 1. Gibepyrone Biosynthesis in the Rice Pathogen Fusarium fujikuroi Is Facilitated by a Small Polyketide Synthase Gene Cluster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development qRT-PCR Protocol to Predict Strawberry Fusarium Wilt Occurrence - PMC [pmc.ncbi.nlm.nih.gov]
Differences in Gibepyrone D production under various light conditions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Gibepyrone D production by the fungus Fusarium fujikuroi under various light conditions. While direct quantitative data on the differential production of this compound under specific light wavelengths remains to be fully elucidated in published literature, this document synthesizes current knowledge on the light-dependent regulation of secondary metabolism in Fusarium species to provide a well-informed overview.
This compound is a polyketide-derived secondary metabolite with potential bioactivity, making its production optimization a key area of interest. Light, a critical environmental cue, plays a significant role in regulating fungal secondary metabolism, often through complex signaling pathways. Understanding these mechanisms is crucial for maximizing the yield of desired compounds like this compound.
Biosynthesis of this compound
This compound is a derivative of Gibepyrone A, which is synthesized by a polyketide synthase encoded by a specific gene cluster in Fusarium fujikuroi.[1][2] The conversion of Gibepyrone A to this compound is an enzymatic process, likely catalyzed by cluster-independent P450 monooxygenases.[1][2] Therefore, the regulation of both the initial polyketide synthesis and the subsequent enzymatic modifications are critical for the final yield of this compound.
Light-Dependent Regulation of Secondary Metabolism in Fusarium
Light significantly influences the production of various secondary metabolites in Fusarium species.[3][4] This regulation is primarily mediated by photoreceptors that perceive light signals and initiate downstream signaling cascades. A key player in this regulation is the "Velvet complex," a group of proteins (VeA, VelB, and LaeA) that acts as a master regulator of secondary metabolism in response to light.[5][6][7]
In many fungi, the Velvet complex is light-sensitive, and its activity can be modulated by different wavelengths of light. This, in turn, affects the expression of genes involved in the biosynthesis of secondary metabolites. While specific studies quantifying the impact of different light conditions on this compound are scarce, research on other Fusarium metabolites provides valuable insights. For instance, a study on Fusarium fujikuroi demonstrated that the production of another mycotoxin, fumonisin, was significantly influenced by different light wavelengths, with white and blue light stimulating its production compared to darkness.[8][9] This suggests that the biosynthetic machinery for polyketides in F. fujikuroi is responsive to light cues.
Given that Gibepyrones are polyketides, it is plausible that their production is similarly regulated by light. The expression of polyketide synthase genes, the enzymes responsible for the backbone of molecules like Gibepyrone A, is often under the control of the light-sensitive Velvet complex.
Hypothetical Comparison of this compound Production under Various Light Conditions
Based on the known mechanisms of light regulation in Fusarium, we can hypothesize the following effects of different light conditions on this compound production. It is crucial to note that these are projections and require experimental validation.
| Light Condition | Expected Impact on this compound Production | Rationale |
| Complete Darkness | Potentially moderate to high | In many fungal species, darkness promotes the activity of the Velvet complex, leading to the upregulation of secondary metabolite gene clusters. For example, in Trichoderma atroviride, the production of the polyketide 6-pentyl-α-pyrone is highest in the dark.[10] |
| White Light | Variable, potentially stimulatory | White light contains a broad spectrum of wavelengths. Studies on other Fusarium metabolites have shown that white light can enhance their production compared to darkness.[8] |
| Blue Light (approx. 450-495 nm) | Potentially stimulatory | Blue light is a strong signal for many fungal photoreceptors. It has been shown to stimulate the production of other polyketides in Fusarium.[8][9] |
| Red Light (approx. 620-750 nm) | Potentially inhibitory or stimulatory | The effect of red light on fungal secondary metabolism is more variable. In some cases, it can have an inhibitory effect, while in others it can be stimulatory. Further investigation is needed to determine its specific impact on this compound synthesis. |
Experimental Protocols
To empirically determine the optimal light conditions for this compound production, the following experimental workflow can be employed.
Fungal Strain and Culture Conditions
-
Strain: Fusarium fujikuroi (a known producer of Gibepyrones).
-
Media: A suitable liquid medium for secondary metabolite production, such as Potato Dextrose Broth (PDB) or a defined synthetic medium with controlled nitrogen and carbon sources.
-
Cultivation:
-
Inoculate the liquid medium with a standardized spore suspension of F. fujikuroi.
-
Incubate the cultures in a shaking incubator at a controlled temperature (e.g., 25-28°C) and agitation speed (e.g., 150-200 rpm).
-
Expose the cultures to different light conditions: complete darkness (by wrapping the flasks in aluminum foil), continuous white light, blue light, and red light of controlled intensity. A 12h light/12h dark cycle can also be included as a condition.
-
Extraction of Gibepyrones
-
After a defined incubation period (e.g., 7-14 days), separate the fungal biomass from the culture broth by filtration or centrifugation.
-
The supernatant (culture broth) is the primary source of extracellular Gibepyrones.
-
Perform a liquid-liquid extraction of the supernatant using an appropriate organic solvent, such as ethyl acetate.
-
Evaporate the organic solvent to concentrate the extracted metabolites.
-
The fungal mycelium can also be extracted separately to analyze intracellular Gibepyrone concentrations. This involves disrupting the cells (e.g., by grinding with liquid nitrogen) followed by solvent extraction.
Quantification of this compound
-
Dissolve the dried extract in a suitable solvent (e.g., methanol or acetonitrile).
-
Analyze the extract using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).
-
Use a certified standard of this compound to create a calibration curve for accurate quantification.
-
The concentration of this compound in each sample can be determined by comparing its peak area to the calibration curve.
Signaling Pathways and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway and the experimental workflow.
Caption: Light-regulated signaling pathway for this compound biosynthesis.
Caption: Experimental workflow for analyzing this compound production.
Conclusion and Future Directions
While the direct impact of various light conditions on this compound production by Fusarium fujikuroi requires further empirical investigation, the existing knowledge of light-dependent regulation of fungal secondary metabolism provides a strong foundation for optimizing its synthesis. The interplay between light signals, photoreceptors, and the Velvet complex is a critical control point that can be manipulated to enhance the yield of this and other valuable bioactive compounds. Future research should focus on conducting detailed quantitative studies under different light wavelengths and intensities to precisely map the photobiology of this compound production. Such data will be invaluable for the development of scalable and efficient biotechnological production processes.
References
- 1. Gibepyrone Biosynthesis in the Rice Pathogen Fusarium fujikuroi Is Facilitated by a Small Polyketide Synthase Gene Cluster - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gibepyrone Biosynthesis in the Rice Pathogen Fusarium fujikuroi Is Facilitated by a Small Polyketide Synthase Gene Cluster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fusarium Photoreceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. FfVel1 and FfLae1, components of a velvet-like complex in Fusarium fujikuroi, affect differentiation, secondary metabolism and virulence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Combinatorial function of velvet and AreA in transcriptional regulation of nitrate utilization and secondary metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Light regulation of secondary metabolism in fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
A Comparative Analysis of the Cytotoxicity of Gibepyrone D and Its Precursors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cytotoxic profiles of the fungal secondary metabolite Gibepyrone D and its biosynthetic precursor, Gibepyrone A. Due to the nascent stage of research into the specific cytotoxic effects of these compounds on mammalian cells, this guide draws upon available data from fungal biology and contextualizes it with general methodologies and findings from related compounds in the 2H-pyran-2-one class.
Introduction to Gibepyrones
Gibepyrones are a class of polyketide-derived 2H-pyran-2-one compounds produced by various species of fungi, including those of the genus Fusarium. Gibepyrone A is the primary product of the gibepyrone gene cluster.[1] It serves as the precursor to a series of oxidized derivatives, including Gibepyrone B and this compound.[1][2] This conversion is facilitated by cluster-independent P450 monooxygenases and is considered a detoxification mechanism for the producing fungus.[1][2] This suggests a potentially lower toxicity profile for this compound compared to its precursor.
Comparative Cytotoxicity Data
Direct comparative studies on the cytotoxicity of this compound and its precursors in human cell lines are not yet available in the published literature. However, the toxic effects of Gibepyrone A on the producing fungus, Fusarium fujikuroi, have been documented.
Table 1: Comparison of the Antifungal Activity of Gibepyrone A and the Implied Activity of this compound
| Compound | Organism | Assay Type | Concentration | Observed Effect | Implied Cytotoxicity | Reference |
| Gibepyrone A | Fusarium fujikuroi | Plate-based Growth Inhibition | 100 µg/ml | ~50% reduction in colony diameter | Higher | [1] |
| 200 µg/ml | ~85% reduction in colony diameter | [1] | ||||
| This compound | Fusarium fujikuroi | Inferred from biosynthetic pathway | N/A | Formation from Gibepyrone A is a detoxification mechanism | Lower | [1][2] |
Note: The lower cytotoxicity of this compound is inferred from its role as a detoxification product of Gibepyrone A in the producing fungus.
Potential for Cytotoxicity in a Broader Context
While specific data for Gibepyrones is limited, the 2H-pyran-2-one scaffold is a common motif in a variety of natural products that exhibit significant biological activities, including anticancer effects. Other fungal metabolites with this core structure have demonstrated cytotoxicity against various human cancer cell lines. This suggests that Gibepyrones could also possess cytotoxic properties worthy of investigation in the context of drug discovery.
Experimental Protocols
Detailed experimental protocols for the cytotoxicity of Gibepyrones against mammalian cells have not been published. However, based on standard methodologies for assessing antifungal activity and in vitro cytotoxicity, the following protocols are provided as a reference for future studies.
Antifungal Growth Inhibition Assay (Agar Dilution Method)
This protocol outlines a general procedure for determining the antifungal activity of a compound.
-
Preparation of Test Compounds: Stock solutions of Gibepyrone A and this compound are prepared in a suitable solvent (e.g., ethanol or DMSO).
-
Culture Medium Preparation: A suitable fungal growth medium (e.g., Potato Dextrose Agar) is prepared and autoclaved.
-
Incorporation of Test Compounds: While the agar medium is still molten (approximately 45-50°C), the test compounds are added to achieve the desired final concentrations (e.g., 100 µg/ml and 200 µg/ml). A solvent control is also prepared.
-
Pouring Plates: The agar-compound mixtures are poured into sterile Petri dishes and allowed to solidify.
-
Inoculation: A small plug of mycelium from an actively growing culture of the target fungus is placed in the center of each plate.
-
Incubation: The plates are incubated at an optimal temperature for the fungus (e.g., 25°C) for a specified period.
-
Data Collection: The diameter of the fungal colony is measured in millimeters. The percentage of growth inhibition is calculated relative to the solvent control.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
-
Cell Seeding: Human cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds (e.g., this compound and its precursors) and incubated for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT reagent is added to each well, and the plates are incubated for a further 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The culture medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The cell viability is calculated as a percentage of the control (untreated cells), and the IC50 (the concentration of the compound that inhibits 50% of cell growth) is determined.
Visualizing the Biosynthetic and Experimental Pathways
To aid in the understanding of the relationship between this compound and its precursors, as well as the workflow of a typical cytotoxicity experiment, the following diagrams are provided.
References
A Comparative Guide to the Bioactivity of Gibepyrone D and its Potential Structural Analogs
For Researchers, Scientists, and Drug Development Professionals
Gibepyrone D, a member of the α-pyrone class of natural products, has garnered interest for its potential biological activities. This guide provides a comparative overview of this compound and its known structural relatives, alongside a predictive analysis of hypothetical analogs based on established structure-activity relationships within the α-pyrone family. While direct comparative studies on a series of synthesized this compound analogs are not yet available in the public domain, this document aims to provide a valuable resource for researchers by summarizing existing data and offering a rational basis for the design of future analogs with enhanced bioactivity.
This compound and its Naturally Occurring Analogs
This compound belongs to a family of 2H-pyran-2-one compounds known as gibepyrones, which have been isolated from the rice pathogenic fungus Fusarium fujikuroi. The known members of this family include Gibepyrones A, B, C, E, and F. These compounds share a common pyrone core but differ in their oxidation patterns.
| Compound | Structure | Reported Bioactivity |
| Gibepyrone A | 6-((E)-but-2-en-2-yl)-3-methyl-2H-pyran-2-one | Moderate antimicrobial activity against Gram-positive bacteria (Bacillus subtilis, Staphylococcus aureus) and yeasts (Saccharomyces cerevisiae, Candida albicans)[1]. Potent nematode-antagonistic effects[1]. |
| Gibepyrone B | Oxidized derivative of Gibepyrone A | Active against S. aureus and S. cerevisiae[1]. |
| This compound | Oxidized derivative of Gibepyrone A | Reported as a likely end-product in overexpression studies, suggesting it is a stable metabolite[1]. |
Hypothetical Structural Analogs of this compound and their Predicted Bioactivity
Based on structure-activity relationship (SAR) studies of other α-pyrone analogs, we can predict how modifications to the this compound scaffold might influence its bioactivity. The following table presents a series of hypothetical analogs and their potential biological effects, providing a roadmap for future synthetic and screening efforts.
| Analog ID | Structural Modification from this compound | Predicted Bioactivity and Rationale |
| GDA-1 | Introduction of a hydroxyl group on the side chain | Increased hydrophilicity may enhance interaction with certain biological targets. SAR studies on other pyrones suggest that hydroxylation can modulate antimicrobial and antiproliferative activity. |
| GDA-2 | Halogenation (e.g., chlorination, bromination) of the pyrone ring | Halogen atoms can enhance lipophilicity and membrane permeability, potentially increasing potency. This has been observed in other heterocyclic compounds with antimicrobial and antiproliferative effects. |
| GDA-3 | Extension of the alkyl side chain | Increased lipophilicity could improve membrane interaction and antibacterial activity against certain strains. The optimal chain length would need to be determined experimentally. |
| GDA-4 | Introduction of an aromatic ring on the side chain | Aromatic moieties can introduce new binding interactions (e.g., pi-stacking) with biological targets, potentially leading to enhanced or novel activities, such as antiproliferative effects. |
| GDA-5 | Replacement of the pyrone oxygen with sulfur (thiopyrone) | This modification can significantly alter the electronic properties and reactivity of the core structure, potentially leading to novel bioactivities, including enhanced antiproliferative effects as seen in some thiopyran analogs. |
Experimental Protocols
Detailed methodologies for key bioassays are provided below to facilitate the evaluation of this compound analogs.
Antifungal Susceptibility Testing (Broth Microdilution Assay)
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines for yeasts and is suitable for determining the Minimum Inhibitory Concentration (MIC) of novel compounds.
1. Preparation of Fungal Inoculum:
-
Subculture the fungal strain (e.g., Candida albicans) on Sabouraud Dextrose Agar (SDA) and incubate at 35°C for 24-48 hours.
-
Prepare a cell suspension in sterile saline (0.85% NaCl) and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).
-
Further dilute the suspension in RPMI-1640 medium (buffered with MOPS) to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.
2. Preparation of Compound Dilutions:
-
Dissolve the test compounds in a suitable solvent (e.g., DMSO) to a stock concentration of 1 mg/mL.
-
Perform serial two-fold dilutions in RPMI-1640 medium in a 96-well microtiter plate to achieve the desired final concentration range (e.g., 0.125 to 64 µg/mL).
3. Incubation and Reading:
-
Add the fungal inoculum to each well containing the diluted compound.
-
Include a growth control (inoculum without compound) and a sterility control (medium only).
-
Incubate the plates at 35°C for 24-48 hours.
-
The MIC is determined as the lowest concentration of the compound at which there is a significant inhibition of fungal growth (e.g., ≥50% reduction) compared to the growth control, as determined visually or by spectrophotometric reading at 530 nm.
Antiproliferative Activity (Sulforhodamine B - SRB Assay)
The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.
1. Cell Plating:
-
Seed cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
2. Compound Treatment:
-
Treat the cells with various concentrations of the test compounds (typically from 0.1 to 100 µM) and incubate for 48-72 hours.
-
Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
3. Cell Fixation and Staining:
-
Gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour.[2][3][4][5]
-
Wash the plates five times with slow-running tap water and allow to air dry.[3][4]
-
Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[2][5]
-
Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and allow to air dry.[2][3][4][5]
4. Solubilization and Measurement:
-
Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Read the absorbance at 510-570 nm using a microplate reader. The percentage of cell growth inhibition is calculated relative to the vehicle control.
Visualizations
The following diagrams illustrate key concepts related to the bioactivity and evaluation of this compound and its analogs.
Caption: Biosynthetic relationship of natural gibepyrones and proposed synthetic analogs of this compound.
Caption: Workflow for the synthesis and bioactivity screening of this compound analogs.
References
Evaluating the Phytotoxicity of Gibepyrone D in Comparison to Gibepyrone A: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative evaluation of the phytotoxicity of Gibepyrone D and Gibepyrone A. Due to a lack of direct comparative studies in the existing scientific literature, this document synthesizes available data on their biosynthesis, along with information on related compounds, to infer their potential phytotoxic effects. It also provides detailed experimental protocols and conceptual signaling pathways to guide future research in this area.
Introduction and Biosynthetic Relationship
Gibepyrone A and this compound are α-pyrone secondary metabolites produced by the fungus Fusarium fujikuroi, the causative agent of bakanae disease in rice.[1][2] Gibepyrone A is synthesized via a polyketide synthase pathway.[1] Subsequently, Gibepyrone A can be converted to this compound through oxidation by cytochrome P450 monooxygenases.[1][2] This conversion is hypothesized to be a detoxification mechanism for the fungus itself, suggesting that this compound may possess lower biological activity, including phytotoxicity, compared to its precursor, Gibepyrone A.[1]
Comparative Phytotoxicity Data
As of the latest literature review, no direct quantitative data from comparative phytotoxicity assays (e.g., seed germination, root elongation, or leaf necrosis assays) for Gibepyrone A and this compound on any plant species has been published. The primary evidence for a potential difference in their phytotoxicity comes from the observation that the producing fungus detoxifies Gibepyrone A by converting it to this compound.[1]
To illustrate the type of data required for a comprehensive comparison, the following table presents phytotoxicity data for other α-pyrone compounds, which are structurally related to gibepyrones.
Table 1: Phytotoxicity of Various α-Pyrone Compounds (Illustrative Examples)
| Compound | Plant Species | Assay Type | Endpoint | Result | Reference |
| Pyrenocine A | Onion (Allium cepa) | Seedling Elongation | ED50 | 4 µg/mL | [3] |
| Alternapyrone E & F | Wheat (Triticum aestivum) | Seed Germination | Inhibition | Significant | [4] |
| 6-Pentyl-α-pyrone | General | Germination Assay | Inhibition | Observed | [1] |
Note: This table is for illustrative purposes only and does not contain data for Gibepyrone A or D.
Experimental Protocols
To facilitate research into the comparative phytotoxicity of Gibepyrone A and D, a standard experimental protocol for assessing phytotoxicity through a seed germination and root elongation assay is provided below.
Seed Germination and Root Elongation Phytotoxicity Assay
Objective: To quantify and compare the inhibitory effects of Gibepyrone A and this compound on the seed germination and root elongation of a model plant (e.g., Lactuca sativa - lettuce or Arabidopsis thaliana).
Materials:
-
Gibepyrone A and this compound (dissolved in a suitable solvent, e.g., DMSO, and then diluted in sterile distilled water)
-
Seeds of the chosen plant species
-
Sterile Petri dishes (9 cm diameter)
-
Sterile filter paper
-
Sterile distilled water
-
Solvent control (sterile distilled water with the same concentration of the solvent used to dissolve the gibepyrones)
-
Positive control (e.g., a known herbicide)
-
Growth chamber with controlled temperature and light conditions
-
Ruler or digital caliper for measurements
Procedure:
-
Preparation of Test Solutions: Prepare a series of concentrations for both Gibepyrone A and this compound (e.g., 10, 50, 100, 200 µg/mL) in sterile distilled water. Ensure the final solvent concentration is consistent across all treatments and the solvent control, and is non-phytotoxic.
-
Seed Sterilization: Surface sterilize the seeds to prevent microbial contamination. This can be done by rinsing the seeds in 70% ethanol for 1-2 minutes, followed by a 5-10 minute wash in a 1% sodium hypochlorite solution, and finally rinsing several times with sterile distilled water.
-
Assay Setup:
-
Place two layers of sterile filter paper in each Petri dish.
-
Add 5 mL of the respective test solution, solvent control, or sterile distilled water to each Petri dish.
-
Place a predetermined number of sterilized seeds (e.g., 20-30) on the moist filter paper in each dish, ensuring they are evenly spaced.
-
Seal the Petri dishes with parafilm to maintain humidity.
-
-
Incubation: Incubate the Petri dishes in a growth chamber under controlled conditions (e.g., 25°C with a 16h light/8h dark photoperiod) for a specified duration (e.g., 5-7 days).
-
Data Collection:
-
Germination Rate: A seed is considered germinated when the radicle has emerged. Count the number of germinated seeds daily. Calculate the final germination percentage at the end of the incubation period.
-
Root Elongation: At the end of the incubation period, measure the length of the primary root of each germinated seedling.
-
-
Data Analysis:
-
Calculate the percentage of germination inhibition for each treatment relative to the solvent control.
-
Calculate the average root length for each treatment and the percentage of root growth inhibition relative to the solvent control.
-
Determine the IC50 (concentration causing 50% inhibition) for both germination and root elongation for each compound using dose-response curve analysis.
-
Visualizing Pathways and Workflows
Biosynthetic Pathway from Gibepyrone A to this compound
Caption: Biosynthesis of this compound from Gibepyrone A.
Experimental Workflow for Phytotoxicity Assay
Caption: Workflow for the seed germination and root elongation assay.
Hypothetical Signaling Pathway of α-Pyrone Phytotoxicity
Caption: A hypothetical signaling pathway for α-pyrone-induced phytotoxicity.
Conclusion and Future Directions
While direct comparative data on the phytotoxicity of Gibepyrone A and this compound is currently unavailable, the existing biochemical evidence strongly suggests that this compound is a detoxified metabolite of Gibepyrone A, implying it is likely less phytotoxic. This guide provides the necessary framework, including detailed experimental protocols and conceptual pathways, to formally test this hypothesis. Further research employing the methodologies outlined herein is crucial to definitively characterize and compare the phytotoxic profiles of these two related natural products. Such studies will not only enhance our understanding of the chemical ecology of Fusarium fujikuroi but also inform potential applications in agriculture and drug development.
References
- 1. Gibepyrone Biosynthesis in the Rice Pathogen Fusarium fujikuroi Is Facilitated by a Small Polyketide Synthase Gene Cluster - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gibepyrone Biosynthesis in the Rice Pathogen Fusarium fujikuroi Is Facilitated by a Small Polyketide Synthase Gene Cluster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An Overview of α-Pyrones as Phytotoxins Produced by Plant Pathogen Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal Procedures for Gibepyrone D
For Immediate Implementation in All Laboratory and a-GMP Environments
This document provides comprehensive, step-by-step guidance for the safe and compliant disposal of Gibepyrone D and associated contaminated materials. Adherence to these procedures is mandatory to ensure personnel safety, environmental protection, and regulatory compliance.
I. Waste Identification and Segregation
Proper segregation of this compound waste is the critical first step in the disposal process.[1][2] Incorrect segregation can lead to hazardous chemical reactions and non-compliant disposal. Waste streams must be separated into the categories outlined in the table below.
| Waste Stream | Description | Container Type |
| Solid this compound Waste | Includes unused or expired pure compound, residues, and heavily contaminated materials (e.g., weighing boats, contaminated gloves). | Labeled, sealed, chemically compatible container.[3][4][5] |
| Liquid this compound Waste | Includes solutions containing this compound, reaction mixtures, and rinsates from triple-rinsing procedures.[5][6] | Labeled, sealed, leak-proof container with screw-on cap.[3][4] |
| Sharps Waste | Needles, syringes, and other sharps contaminated with this compound. | Puncture-resistant sharps container.[3] |
| General Lab Waste | Uncontaminated lab supplies such as clean gloves, bench paper, and packaging. | Standard laboratory waste bin. |
II. Aqueous Waste Neutralization Protocol
Aqueous solutions containing this compound at concentrations below 10 g/L may be neutralized for drain disposal, provided local regulations permit this. This procedure must be performed in a certified chemical fume hood.
Experimental Protocol: Acid-Base Neutralization
-
Preparation : Don appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Dilution : If the concentration of the this compound solution is above 1 g/L, dilute it with water to bring the concentration below this threshold.
-
Neutralization : Slowly add a 1M solution of sodium bicarbonate (NaHCO₃) to the this compound solution while stirring.
-
pH Monitoring : Continuously monitor the pH of the solution using a calibrated pH meter. The target pH range for neutralization is between 6.0 and 8.0.
-
Disposal : Once the pH is stabilized within the target range, the neutralized solution can be flushed down the sanitary sewer with a copious amount of water (at least a 20-fold excess).[7]
III. Container Management and Final Disposal
Proper management of waste containers is essential to prevent leaks and ensure safe transport.[3][4][5]
-
Labeling : All hazardous waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the date of accumulation.[8]
-
Storage : Store waste containers in a designated satellite accumulation area.[4][9] Ensure secondary containment is used to capture any potential leaks.[3]
-
Empty Containers : Containers that held this compound must be triple-rinsed with a suitable solvent.[5][6] The rinsate must be collected and treated as hazardous liquid waste.[5][6] After triple-rinsing, deface the label and dispose of the container as general lab waste.[6][9]
-
Waste Pickup : Schedule a pickup with your institution's Environmental Health and Safety (EHS) office for all solid this compound waste, concentrated liquid waste, and sharps.[8][9] Do not accumulate more than 55 gallons of hazardous waste.[9]
IV. Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for the safe disposal of this compound waste streams.
References
- 1. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 2. businesswaste.co.uk [businesswaste.co.uk]
- 3. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 6. vumc.org [vumc.org]
- 7. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 8. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 9. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
Personal protective equipment for handling Gibepyrone D
This document provides crucial safety protocols and logistical information for the handling and disposal of the novel research compound, Gibepyrone D. All personnel must review and understand these procedures before commencing any work with this material.
Hazard Communication and Occupational Exposure
This compound is a potent, powdered compound with an undetermined toxicological profile.[1][2] Due to the lack of comprehensive data, it must be handled as a substance with high pharmacological activity.[2][3] Engineering controls are the primary means of protection, with Personal Protective Equipment (PPE) serving as a critical secondary defense.[3]
Occupational Exposure Band (OEB) Classification:
Based on precautionary principles for new chemical entities, this compound is assigned a default OEB. This classification dictates the required containment and handling procedures.[4]
| Parameter | Classification | Handling Requirements |
| Occupational Exposure Band (OEB) | OEB 4 | Use of a certified fume hood or ventilated balance enclosure is mandatory for all powder handling.[2][5] |
| Occupational Exposure Limit (OEL) | < 1 µg/m³ (Assumed) | All operations must be designed to keep airborne concentrations below this limit.[6][7] |
| Primary Containment | Engineering Controls | Weighing, aliquoting, and reconstituting of powdered this compound must occur within a containment system like a fume hood or glove box.[5][6] |
Personal Protective Equipment (PPE) Protocol
Appropriate PPE is mandatory for all activities involving this compound. The required level of protection varies based on the specific task and the physical form of the compound (powder vs. solution).[8][9]
Required PPE for Handling this compound:
| Task | Body Protection | Hand Protection | Eye/Face Protection | Respiratory Protection |
| Handling Powder (Weighing, Aliquoting) | Disposable, solid-front lab coat with tight cuffs. | Double-layered nitrile gloves.[9] Change outer glove immediately upon contamination. | ANSI Z87.1-compliant safety goggles and a full face shield.[9][10] | N95 respirator or higher, required if not using a fully enclosed glove box.[10] |
| Handling Solutions (Dilutions, Assays) | Standard lab coat (buttoned).[10] | Single pair of nitrile gloves.[8] | ANSI Z87.1-compliant safety glasses with side shields.[9] | Not generally required if handled in a well-ventilated area. |
| Spill Cleanup (Powder) | Disposable chemical-resistant coverall. | Heavy-duty chemical-resistant gloves (e.g., neoprene over nitrile). | Full face shield over safety goggles.[9] | Full-face or half-mask air-purifying respirator with P100 filters.[11] |
| Waste Disposal | Standard lab coat. | Nitrile gloves. | Safety glasses with side shields. | Not required. |
Operational Plan: Step-by-Step Handling Procedures
This section outlines the procedural workflow for safely preparing a stock solution of this compound. All powder handling must take place inside a certified chemical fume hood or other designated containment area.[5]
Experimental Workflow: Preparation of 10mM this compound Stock Solution
Hypothetical Signaling Pathway
To facilitate research, the following diagram illustrates the hypothesized mechanism of action for this compound as a potent inhibitor of the fictional "Kinase X" (K-X) pathway, which is implicated in cellular proliferation.
Hypothesized this compound Mechanism of Action
References
- 1. tks | publisher, event organiser, media agency | Potent compound safety in the laboratory - tks | publisher, event organiser, media agency [teknoscienze.com]
- 2. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 3. pharmtech.com [pharmtech.com]
- 4. ilcdover.com [ilcdover.com]
- 5. lubrizolcdmo.com [lubrizolcdmo.com]
- 6. Best Practices For Handling Potent APIs [outsourcedpharma.com]
- 7. agnopharma.com [agnopharma.com]
- 8. How To Select Suitable Personal Protective Equipment (PPE) For Working With Chemicals | US [sdsmanager.com]
- 9. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 10. ehs.ucsf.edu [ehs.ucsf.edu]
- 11. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
